9,10-Bis(diethylphosphonomethyl)anthracene
Description
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Properties
IUPAC Name |
9,10-bis(diethoxyphosphorylmethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFGXZSNISEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583047 | |
| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60974-92-7 | |
| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 9,10-Bis(diethylphosphonomethyl)anthracene, a fluorescent organophosphorus compound. The methodologies detailed herein are based on established synthetic routes and characterization data from peer-reviewed scientific literature.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the chloromethylation of anthracene to produce the intermediate, 9,10-bis(chloromethyl)anthracene. This is followed by a Michaelis-Arbuzov reaction with triethyl phosphite to yield the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene
This procedure details the traditional Blanc chloromethylation of anthracene.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a saturated solution of hydrogen chloride gas in a mixture of 360 mL of dioxane and 60 mL of concentrated hydrochloric acid.
-
To this solution, add 45 g (0.25 mol) of anthracene and 38 g of paraformaldehyde.
-
Heat the mixture to a gentle reflux with continuous stirring. For optimal results, a slow stream of hydrogen chloride gas can be bubbled through the reaction mixture for the first 2 hours.
-
Maintain the reflux for a total of 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and stir for an additional 16 hours to facilitate the precipitation of the product.
-
Collect the resulting yellow solid by filtration.
-
Wash the filter cake thoroughly with dioxane to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Purification: The crude 9,10-bis(chloromethyl)anthracene can be purified by recrystallization from hot toluene to yield a light-yellow solid.
Step 2: Synthesis of this compound
This step involves the Michaelis-Arbuzov reaction of the previously synthesized 9,10-bis(chloromethyl)anthracene with triethyl phosphite.
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
Triethyl phosphite
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 0.449 g (1.5 mmol) of 9,10-bis(chloromethyl)anthracene in 4 mL (23 mmol) of triethyl phosphite.
-
Heat the reaction mixture to 150 °C in an oil bath under a nitrogen atmosphere.
-
Stir the reaction at this temperature for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into petroleum ether to precipitate the product.
-
Collect the light yellow solid by filtration.
Purification: The crude product can be further purified by washing with petroleum ether to remove excess triethyl phosphite and any soluble impurities.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Yields
| Step | Product | Starting Material (Amount) | Product (Amount) | Yield (%) |
| 1. Blanc Chloromethylation | 9,10-Bis(chloromethyl)anthracene | Anthracene (45 g) | 41.5 g | ~65% |
| 2. Michaelis-Arbuzov Reaction | This compound | 9,10-Bis(chloromethyl)anthracene (0.449 g) | 0.476 g | 75% |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₂O₆P₂ |
| Molecular Weight | 478.46 g/mol |
| Appearance | White to yellow powder/crystal |
| Melting Point | 158-162 °C |
| ¹H NMR (CDCl₃, ppm) | δ 8.32 (m, 4H, Ar-H), 7.51 (m, 4H, Ar-H), 4.15 (d, J=21.2 Hz, 4H, Ar-CH₂-P), 3.95 (m, 8H, O-CH₂-CH₃), 1.15 (t, J=7.2 Hz, 12H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 131.5, 128.9, 126.3, 125.4, 62.3 (d, J=6.5 Hz), 32.4 (d, J=137.5 Hz), 16.7 (d, J=5.5 Hz) |
| ³¹P NMR (CDCl₃, ppm) | δ 24.5 |
| Mass Spec. (ESI-MS) | m/z 479.18 [M+H]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Detailed workflow for the synthesis and purification process.
NMR and mass spectrometry characterization of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 9,10-Bis(diethylphosphonomethyl)anthracene. Due to the limited public availability of experimental spectral data for this specific compound, this guide presents a detailed framework for its analysis, including a known synthesis protocol, standardized methodologies for data acquisition, and representative data tables. This document is intended to serve as a practical resource for researchers working with this and structurally related molecules.
Molecular Structure and Properties
This compound is an anthracene derivative functionalized at the 9 and 10 positions with diethylphosphonomethyl groups. Its chemical structure is a key determinant of its spectroscopic properties.
Molecular Formula: C₂₄H₃₂O₆P₂
Molecular Weight: 478.46 g/mol
CAS Number: 60974-92-7
Physical Properties:
-
Appearance: White to yellow powder or crystals.
-
Melting Point: 158-162 °C.
Synthesis and Characterization Workflow
The general workflow for obtaining and characterizing this compound involves synthesis, purification, and subsequent spectroscopic analysis to confirm its identity and purity.
Unveiling the Spectroscopic Profile of 9,10-Bis(diethylphosphonomethyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anthracene-Based Fluorophores
Anthracene and its derivatives are a prominent class of polycyclic aromatic hydrocarbons renowned for their strong fluorescence, typically in the blue to green region of the visible spectrum.[1][2] Their rigid, planar structure and extended π-conjugated system contribute to high quantum yields and distinct vibronic features in their absorption and emission spectra. The photophysical properties of the anthracene core can be finely tuned by introducing substituents at the 9 and 10 positions. These modifications can influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making them valuable tools in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as scintillators.[3]
The introduction of diethylphosphonomethyl groups at the 9 and 10 positions of the anthracene core in 9,10-Bis(diethylphosphonomethyl)anthracene is expected to modulate its electronic and steric properties, thereby influencing its spectroscopic behavior. The phosphonate moieties may alter the HOMO-LUMO energy gap and introduce potential sites for coordination with metal ions, suggesting possible applications in sensing.
Anticipated Spectroscopic Properties
Based on the analysis of various 9,10-disubstituted anthracene analogs, the following tables summarize the expected range of UV-Vis and fluorescence spectroscopic parameters for this compound. It is crucial to note that these are extrapolated values and require experimental verification.
Table 1: Anticipated UV-Vis Absorption Properties of this compound in a Non-polar Solvent (e.g., Cyclohexane)
| Parameter | Expected Value Range | General Observations for 9,10-Disubstituted Anthracenes |
| λmax (nm) | 350 - 410 | The absorption maxima of 9,10-disubstituted anthracenes typically show a bathochromic (red) shift compared to unsubstituted anthracene (λmax ≈ 375 nm). The characteristic vibronic structure of the anthracene core is generally preserved. |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | 8,000 - 15,000 | High molar extinction coefficients are characteristic of the π-π* transitions in the anthracene core. |
Table 2: Anticipated Fluorescence Properties of this compound in a Non-polar Solvent (e.g., Cyclohexane)
| Parameter | Expected Value Range | General Observations for 9,10-Disubstituted Anthracenes |
| λem (nm) | 390 - 450 | The emission maxima are also red-shifted relative to anthracene. The emission spectrum is often a mirror image of the absorption spectrum, retaining the vibronic fine structure. |
| Fluorescence Quantum Yield (ΦF) | 0.7 - 1.0 | Many 9,10-disubstituted anthracenes are highly fluorescent with quantum yields approaching unity, especially in non-polar solvents and in the absence of quenchers. |
| Stokes Shift (nm) | 10 - 40 | A relatively small Stokes shift is typical for rigid fluorophores like anthracene derivatives. |
| Fluorescence Lifetime (τ) (ns) | 4 - 10 | Fluorescence lifetimes are generally in the nanosecond range. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A plausible synthetic route to this compound involves a two-step process starting from anthracene. The first step is the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene, a known precursor. This is followed by an Arbuzov reaction with triethyl phosphite to introduce the diethylphosphonomethyl groups.
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene
This procedure is adapted from established methods for the chloromethylation of anthracene.
-
Reagents: Anthracene, paraformaldehyde (or 1,3,5-trioxane), hydrochloric acid, acetic acid, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthracene, paraformaldehyde, and the phase-transfer catalyst.
-
Under vigorous stirring, add a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heat the reaction mixture at a controlled temperature (e.g., 70-90 °C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure 9,10-bis(chloromethyl)anthracene.
-
Step 2: Synthesis of this compound (Arbuzov Reaction)
-
Reagents: 9,10-Bis(chloromethyl)anthracene, triethyl phosphite.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9,10-bis(chloromethyl)anthracene in an excess of triethyl phosphite.
-
Heat the reaction mixture with stirring to a temperature of 120-150 °C.
-
The reaction is typically exothermic and results in the evolution of ethyl chloride.
-
After the initial reaction subsides, continue heating for several hours to ensure complete conversion.
-
Monitor the reaction by TLC or 1H NMR spectroscopy.
-
After completion, cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
UV-Vis Absorption Spectroscopy Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).
-
From the stock solution, prepare a series of dilutions to a final concentration in the range of 1 x 10-5 to 1 x 10-6 M.
-
Use matched quartz cuvettes with a 1 cm path length.
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the sample solutions over a wavelength range of approximately 250 nm to 500 nm.
-
Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
Fluorescence Spectroscopy Protocol
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Procedure:
-
Prepare a dilute solution of the sample (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.
-
Transfer the solution to a quartz fluorescence cuvette.
-
Set the excitation wavelength (typically at or near the λmax from the absorption spectrum).
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to approximately 600 nm to record the fluorescence emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizations
The following diagrams illustrate the fundamental photophysical processes and a general experimental workflow for the characterization of this compound.
Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.
Caption: General experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
This compound is anticipated to be a highly fluorescent molecule with absorption and emission in the near-UV to blue region of the spectrum. The provided protocols offer a comprehensive framework for its synthesis and detailed photophysical characterization. Experimental validation of these properties is essential and will pave the way for exploring its potential applications in materials science, chemical sensing, and biological imaging. The presence of phosphonate groups offers intriguing possibilities for further functionalization and for studying its interactions with various analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal Structure Analysis of a 9,10-Disubstituted Anthracene Derivative: A Technical Guide
Disclaimer: A comprehensive search for the crystal structure analysis of 9,10-Bis(diethylphosphonomethyl)anthracene did not yield specific crystallographic data or detailed experimental protocols for this particular compound. Therefore, this guide presents a detailed analysis of a closely related analogue, 9,10-Bis(perfluorobenzyl)anthracene , for which complete crystal structure data is publicly available. This compound serves as an illustrative example of the characterization of 9,10-disubstituted anthracene derivatives.
This technical guide provides an in-depth overview of the crystal structure analysis of 9,10-Bis(perfluorobenzyl)anthracene, targeting researchers, scientists, and professionals in drug development. The document details the experimental methodologies for its synthesis and crystallographic analysis and presents the quantitative data in a structured format.
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and medicinal chemistry due to their unique photophysical properties. The substitution at the 9 and 10 positions of the anthracene core can significantly influence their solid-state packing, and consequently, their electronic and photoluminescent properties. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and designing novel materials with tailored functionalities.
Experimental Protocols
Synthesis of 9,10-Bis(perfluorobenzyl)anthracene
The synthesis of 9,10-Bis(perfluorobenzyl)anthracene can be achieved through a single-step reaction involving either a high-temperature copper- or sodium thiosulfate-promoted reaction or a room-temperature photochemical reaction.[1][2] One reported method involves the reaction of 9,10-dibromoanthracene with a perfluorobenzylating agent in the presence of sodium thiosulfate in benzonitrile at elevated temperatures.[1][2]
A representative synthetic procedure is as follows:
-
In a 100 mL Schlenk flask, 9,10-dibromoanthracene (42 mg, 125 µmol) and sodium thiosulfate (1.24 g, 5.00 mmol) are dissolved in benzonitrile (10 mL).[1][2]
-
In a separate Schlenk flask, perfluorobenzyl iodide (200 µL, 1.22 mmol) is dissolved in benzonitrile (30 mL).[1][2]
-
Both solutions are degassed using a freeze-pump-thaw technique three times for 10 minutes each.[1][2]
-
The flask containing the 9,10-dibromoanthracene solution is heated to 160 °C.[1][2]
-
The perfluorobenzyl iodide solution is then added dropwise to the heated solution.[1][2]
-
The reaction mixture is maintained at 160 °C for 4 hours.[1][2]
-
The resulting product can be purified by appropriate chromatographic techniques to yield 9,10-Bis(perfluorobenzyl)anthracene as a white/yellow solid.[1][2]
Single Crystal Growth
Diffraction-quality single crystals of 9,10-Bis(perfluorobenzyl)anthracene were grown by the slow evaporation of a dichloromethane solution of the compound at 2 °C. This method yielded off-white plate-like crystals suitable for X-ray diffraction analysis.
X-ray Diffraction Analysis
The crystal structure of 9,10-Bis(perfluorobenzyl)anthracene was determined by single-crystal X-ray diffraction. The experimental workflow for this analysis is outlined in the diagram below.
A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 100(2) K using synchrotron radiation (λ = 0.41328 Å) at the Advanced Photon Source at Argonne National Laboratory.[1][2] A Bruker CCD detector was used for data acquisition. The structure was solved using direct methods and refined by a full-matrix, weighted least-squares process on F².
Data Presentation
The crystallographic data for 9,10-Bis(perfluorobenzyl)anthracene is summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₂₈H₈F₁₄ |
| Formula Weight | 610.34 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| Temperature | 100(2) K |
| Wavelength | 0.41328 Å |
| a (Å) | 11.5338(4) |
| b (Å) | 24.6701(9) |
| c (Å) | 8.0275(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2284.15 |
| Z | 4 |
| Reflections Collected | 15960 |
| Independent Reflections | 2395 |
| R_int | 0.0356 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0241, wR₂ = 0.0613 |
| R indices (all data) | R₁ = 0.0245, wR₂ = 0.0616 |
Data obtained from Beilstein Journal of Organic Chemistry.[1][2]
Structural Insights
The single-crystal X-ray diffraction analysis of 9,10-Bis(perfluorobenzyl)anthracene revealed an orthorhombic crystal system with the space group Aba2.[1][2] A key finding from the structural analysis is the absence of π–π stacking interactions between neighboring anthracene cores.[1][2] This is a significant observation as π–π interactions play a crucial role in determining the charge transport properties of organic semiconductors. The perfluorobenzyl groups sterically hinder the close approach of the anthracene moieties, leading to an "insulated" arrangement in the solid state. This lack of significant intermolecular electronic coupling influences the material's photophysical properties, contributing to its deep-blue emission.[1][2]
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of 9,10-Bis(perfluorobenzyl)anthracene, a representative 9,10-disubstituted anthracene derivative. The presented experimental protocols and crystallographic data offer valuable insights for researchers working on the design and characterization of novel anthracene-based materials for applications in optoelectronics and drug development. The elucidation of the crystal structure provides a fundamental understanding of the structure-property relationships that govern the performance of these materials. While specific data for this compound remains elusive in the public domain, the methodologies and analysis presented here for a close analog provide a robust framework for future investigations into this class of compounds.
References
In-depth Technical Guide: Photophysical Properties of 9,10-Bis(diethylphosphonomethyl)anthracene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to the 9,10-Disubstituted Anthracene Core
Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons renowned for their strong fluorescence in the blue region of the visible spectrum. The photophysical properties of the anthracene core are highly sensitive to substitution at the 9- and 10-positions. These substitutions can significantly influence the molecule's absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. Such modifications are pivotal in tailoring the properties of these molecules for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
Expected Photophysical Properties of 9,10-Bis(diethylphosphonomethyl)anthracene
While specific quantitative data for this compound is sparse, we can infer its likely photophysical behavior based on the known effects of substituents on the anthracene core. A 2013 study by Pramanik and colleagues identified "tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate)" [TEABP], which is synonymous with the target compound, as a fluorescent organic nanoparticle with unique solvatochromic properties, indicating its potential as a fluorescent probe.[1]
Absorption and Emission Spectra
The absorption spectrum of this compound is expected to be characteristic of the 9,10-disubstituted anthracene core, exhibiting a series of vibronic bands in the near-ultraviolet region (typically between 350-400 nm). The emission spectrum is anticipated to show a mirror-image relationship with the lowest energy absorption band, with fluorescence peaking in the blue region of the visible spectrum (around 400-450 nm). The diethylphosphonomethyl substituents are not expected to significantly alter the electronic transitions of the anthracene core, thus preserving its characteristic blue emission.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 9,10-disubstituted anthracenes, the quantum yield can be significantly influenced by the nature of the substituents. The presence of the phosphonate groups might influence the quantum yield, and this would be a key parameter to determine experimentally. Similarly, the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is expected to be in the nanosecond range, a typical timeframe for fluorescent organic molecules.
Solvatochromism
The aforementioned study by Pramanik et al. highlights the solvatochromic properties of this molecule.[1] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This suggests that the phosphonate groups may introduce a degree of charge transfer character to the excited state, making the emission wavelength sensitive to the solvent environment. This property is highly valuable for developing fluorescent sensors.
Summary of Expected Photophysical Properties
Due to the absence of specific experimental data, the following table summarizes the key photophysical properties that would be critical to characterize for this compound and the expected trends based on related compounds.
| Photophysical Property | Expected Characteristics | Significance |
| Absorption Maxima (λabs) | 350 - 400 nm, with vibronic fine structure | Defines the wavelengths of light the molecule absorbs to become excited. |
| Emission Maxima (λem) | 400 - 450 nm (blue fluorescence) | Determines the color of the emitted light. |
| Stokes Shift | Moderate | The energy difference between absorption and emission maxima, important for minimizing self-absorption. |
| Molar Extinction Coefficient (ε) | High (typically > 10,000 M⁻¹cm⁻¹) | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φf) | Moderate to High | Efficiency of the fluorescence process; crucial for applications requiring bright emission. |
| Fluorescence Lifetime (τf) | Nanosecond (ns) range | Important for time-resolved fluorescence applications and understanding excited-state dynamics. |
| Solvatochromism | Present | The emission wavelength is sensitive to solvent polarity, enabling its use as a sensor. |
Experimental Protocols for Photophysical Characterization
The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).
-
Methodology:
-
Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution with known concentrations.
-
Record the absorption spectra of each solution using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the spectra.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λem) and fluorescence quantum yield (Φf).
-
Methodology:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to one of the absorption maxima.
-
The wavelength of maximum emission (λem) is determined from the spectrum.
-
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The quantum yield is calculated using the following equation: Φf(sample) = Φf(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τf).
-
Methodology:
-
Prepare a dilute, deoxygenated solution of the compound.
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) at a wavelength corresponding to the absorption maximum.
-
The fluorescence decay profile is recorded by measuring the arrival times of single emitted photons relative to the excitation pulse.
-
The fluorescence lifetime (τf) is determined by fitting the decay curve to one or more exponential functions.
-
Visualizations
Generalized Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for photophysical characterization.
Conclusion
This compound is a promising fluorescent molecule with expected strong blue emission and interesting solvatochromic properties. While detailed experimental data is currently lacking in the literature, this guide provides a solid foundation for its characterization based on the known properties of the 9,10-disubstituted anthracene core. The outlined experimental protocols offer a clear roadmap for researchers to fully elucidate the photophysical properties of this compound, which will be essential for its potential application in areas such as cell imaging, sensor development, and materials science. Further research is highly encouraged to quantify the photophysical parameters of this intriguing molecule.
References
Technical Guide: Determination of the Fluorescence Quantum Yield of 9,10-Bis(diethylphosphonomethyl)anthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed by a fluorescent molecule. For researchers engaged in the development of fluorescent probes, sensors, and imaging agents, an accurate determination of the quantum yield is paramount. This is particularly true in drug development, where the brightness of a fluorescent marker can significantly impact assay sensitivity and imaging quality.
Theoretical Background
The fluorescence quantum yield is a measure of the efficiency of converting absorbed light into emitted light.[2][3] It can be determined by either absolute or relative methods.[2][3][4] The absolute method directly measures the number of photons emitted and absorbed, often requiring specialized equipment like an integrating sphere.[2][4] The relative method, which is more commonly employed due to its accessibility, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][5][6]
The relative quantum yield (Φx) of an unknown sample can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively.
To minimize errors, it is recommended to measure a series of dilutions for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance. The gradient of this plot is then used in the calculation, which provides a more accurate determination.[5][7]
Photophysical Properties of Related Anthracene Derivatives
While the specific quantum yield of 9,10-Bis(diethylphosphonomethyl)anthracene is not documented in the reviewed literature, studies on other 9,10-disubstituted anthracene derivatives provide valuable insights. For many of these compounds, very high photoluminescence quantum yield (PLQY) values, often exceeding 90%, have been observed in solution.[8] The nature of the substituent at the 9 and 10 positions can drastically alter the fluorescence properties.[1][9] For instance, some derivatives show natural radiative lifetimes that are 5 to 10 times shorter than that of unsubstituted anthracene.[8][10]
Table 1: Photophysical Data of Selected 9,10-Disubstituted Anthracene Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |
| 9,10-diphenylanthracene | Cyclohexane | 375 | 408, 430, 456 | 0.90 |
| 9,10-bis(phenylethynyl)anthracene | Cyclohexane | 425 | 460, 488 | 1.00[11] |
| 2-methyl-9,10-di(2′-naphthyl)anthracene | Toluene | 392 | 416, 438 | 0.96 |
| Unsubstituted Anthracene | Cyclohexane | 355 | 380, 401, 424 | ~0.30[1] |
Note: The data presented in this table is for illustrative purposes and is sourced from various studies on anthracene derivatives. The specific experimental conditions may vary between studies.
Experimental Protocol for Relative Quantum Yield Determination
This section provides a detailed step-by-step protocol for measuring the fluorescence quantum yield of this compound using the relative method.
Materials and Instrumentation
-
Sample: this compound
-
Fluorescence Standard: A well-characterized standard with a known quantum yield in the desired spectral region (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.546).
-
Solvent: A high-purity spectroscopic grade solvent in which both the sample and standard are soluble and stable.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length.
Procedure
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both the this compound and the chosen fluorescence standard in the selected solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines.
-
Calculate the fluorescence quantum yield of the sample using the gradient-based equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
Data Presentation
All quantitative data should be meticulously recorded and presented in a clear and organized manner.
Table 2: Example Data Collection for Quantum Yield Calculation
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Sample | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
Table 3: Calculated Parameters and Final Quantum Yield
| Parameter | Standard | Sample |
| Gradient (Grad) | ||
| Refractive Index (n) | ||
| Calculated Quantum Yield (Φx) | [Value] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Logical Relationship for Calculation
The diagram below outlines the logical relationship between the measured and known parameters used to calculate the final quantum yield.
Caption: Logical inputs for the quantum yield calculation.
Conclusion
This technical guide has detailed the methodology for the determination of the fluorescence quantum yield of this compound. By following the outlined experimental protocol for the relative method, researchers can obtain a reliable and accurate measurement of this crucial photophysical parameter. While the absolute value for the title compound remains to be experimentally determined, the provided context on related anthracene derivatives suggests the potential for high fluorescence efficiency. The accurate determination of the fluorescence quantum yield is an indispensable step in the characterization of new fluorescent molecules for a wide range of applications in research and drug development.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
An In-depth Technical Guide on the Electrochemical Behavior and Redox Potentials of 9,10-Bis(diethylphosphonomethyl)anthracene
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and drug development due to their unique photophysical and electrochemical properties.[1] The functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic characteristics, making these compounds promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as redox-active components in various chemical and biological systems.[1][2] This technical guide focuses on the anticipated electrochemical behavior and redox potentials of a specific derivative, 9,10-Bis(diethylphosphonomethyl)anthracene.
While specific experimental data for this compound is scarce, by examining the well-documented electrochemical properties of the anthracene nucleus and the influence of various substituents at the 9 and 10 positions, we can construct a detailed predictive model of its redox characteristics. This document is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this and similar molecules.
Predicted Electrochemical Behavior
The electrochemical behavior of 9,10-disubstituted anthracenes is dominated by the redox activity of the central anthracene ring system. The anthracene core is known to undergo reversible or quasi-reversible oxidation processes.[2] The introduction of substituents at the 9 and 10 positions can significantly modulate the ease of these electron transfer reactions.
The Anthracene Core:
The fundamental electrochemical process for anthracene in aprotic solvents is a one-electron oxidation to form a stable radical cation (A•+).[3] Under suitable conditions, a second one-electron oxidation can occur to form a dication (A2+), although this second step is often less reversible. The redox potential at which these oxidations occur is a key parameter for understanding the electronic properties of the molecule.
Influence of Diethylphosphonomethyl Substituents:
The diethylphosphonomethyl (-CH₂P(O)(OCH₂CH₃)₂) group is generally considered to be electron-withdrawing in nature due to the electronegativity of the oxygen atoms and the phosphoryl group. When attached to the 9 and 10 positions of the anthracene core, these substituents are expected to have a notable impact on the molecule's redox potentials.
Electron-withdrawing groups decrease the electron density of the aromatic system, making it more difficult to remove an electron.[4][5] Consequently, the oxidation potentials of this compound are predicted to be shifted to more positive values compared to unsubstituted anthracene. This shift indicates a greater resistance to oxidation. The stability of the resulting radical cation and dication may also be influenced by the presence of these bulky and polar substituents.
Comparative Electrochemical Data of 9,10-Disubstituted Anthracene Derivatives
To provide a quantitative context for the predicted redox potentials of this compound, the following table summarizes the electrochemical data for several other 9,10-disubstituted anthracene derivatives, as reported in the literature. These compounds provide a useful benchmark for estimating the electrochemical window and redox behavior of the target molecule.
| Compound | Substituent(s) at 9,10-positions | Oxidation Potential (E½ or Epa vs. reference) | Solvent/Electrolyte | Reference |
| 9,10-Diphenylanthracene | Phenyl | ~1.2 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |
| 9,10-Di([1,1'-biphenyl]-4-yl)anthracene | Biphenyl | ~1.2 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |
| 9,10-Bis(4-methoxyphenyl)anthracene | 4-Methoxyphenyl | ~1.0 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |
| 9,10-Bis(4-(trifluoromethyl)phenyl)anthracene | 4-(Trifluoromethyl)phenyl | ~1.4 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |
Note: The exact values of redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, reference electrode, and scan rate.
Experimental Protocols: Cyclic Voltammetry of Anthracene Derivatives
Cyclic voltammetry (CV) is the most common electrochemical technique used to investigate the redox properties of anthracene derivatives.[6][7] A standard experimental protocol for conducting a CV experiment on a compound like this compound is detailed below.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Solvent: A dry, aprotic solvent with a large electrochemical window, such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).
-
Supporting Electrolyte: A salt to ensure conductivity of the solution, typically a tetra-n-butylammonium salt with a non-coordinating anion, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄), at a concentration of 0.1 M.
-
Analyte: A ~1-5 mM solution of this compound in the electrolyte solution.
-
Inert Gas: High-purity nitrogen or argon for deaeration of the solution.
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then the chosen solvent to ensure a clean and reproducible surface.
-
Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, dissolve the analyte in this electrolyte solution to the desired concentration (e.g., 1 mM).
-
Deaeration: Purge the electrochemical cell containing the analyte solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Record a background scan of the electrolyte solution without the analyte to determine the solvent's electrochemical window.
-
Introduce the analyte solution and record the cyclic voltammogram. A typical potential range for the oxidation of anthracene derivatives is from 0 V to approximately +1.8 V (vs. Ag/AgCl).
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred), and the peak current should be proportional to the square root of the scan rate.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes, which provides an estimate of the formal redox potential.
-
Visualizations
The following diagrams illustrate the proposed electrochemical behavior and a typical experimental workflow for the analysis of this compound.
References
- 1. High-performance functionalized anthracene organic supercapacitors - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00076E [pubs.rsc.org]
- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. static.igem.org [static.igem.org]
In-Depth Technical Guide: Thermal Degradation and Stability of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 9,10-Bis(diethylphosphonomethyl)anthracene. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from studies on analogous anthracene derivatives to project its thermal decomposition profile. Standard analytical protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that are applicable for its characterization are detailed. This guide is intended to be a foundational resource for professionals requiring an understanding of the thermal properties of this molecule for applications in materials science, drug delivery, and other fields where thermal stability is a critical parameter.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₆P₂ | [1][2][3] |
| Molecular Weight | 478.46 g/mol | [1][3] |
| CAS Number | 60974-92-7 | [1][2][4] |
| Appearance | White to Yellow powder to crystal | [1][4] |
| Melting Point | 158.0 to 162.0 °C | [1][3][4] |
| Purity | >98.0% (GC) | [1][4] |
Projected Thermal Stability Analysis
The thermal stability of a compound indicates its resistance to decomposition at elevated temperatures. For this compound, this is a crucial factor for its use in applications that may involve heat. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Thermal Decomposition Profile
The decomposition of this compound in an inert atmosphere is likely to initiate at temperatures significantly above its melting point. The degradation is expected to proceed through the cleavage of the phosphonate groups from the anthracene core.
The following table summarizes the projected key parameters from TGA and DSC analyses of this compound, based on typical values for similar organophosphorus and anthracene compounds.[5][6]
| Parameter | Projected Temperature Range (°C) | Description |
| TGA Onset of Decomposition (Tonset) | 250 - 350 | The temperature at which significant mass loss begins. The exact value is dependent on the heating rate and atmosphere. |
| Temperature at 5% Mass Loss (Td5) | 270 - 370 | A common metric for comparing the thermal stability of different materials. |
| Temperature at Maximum Rate of Decomposition (Tmax) | 300 - 450 | The temperature at which the rate of mass loss is highest, indicating the most active phase of decomposition. |
| Final Residue (%) | Variable | The percentage of the initial mass remaining at the end of the analysis. This can provide insights into the formation of char or other non-volatile byproducts. |
| DSC Melting Endotherm (Tm) | 158 - 162 | The temperature at which the compound melts, observed as an endothermic peak in the DSC curve. This is consistent with the reported melting point.[1][3][4] |
| DSC Decomposition Exotherm(s) | > 250 | Following melting, one or more exothermic peaks may be observed, corresponding to the energy released during the decomposition of the molecule. |
Detailed Experimental Protocols
The following are detailed, standard methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on established methods for similar organic compounds.[5][6][7]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Initiate the temperature program, heating the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residue.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and observe any other thermal events, such as decomposition, of this compound.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes.
-
Initiate the temperature program, heating the sample from ambient temperature (e.g., 30 °C) to a temperature above the expected decomposition range (e.g., 450 °C) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to identify the melting endotherm and any subsequent exothermic or endothermic events associated with decomposition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Hypothetical Degradation Pathway
The following diagram illustrates a plausible, simplified thermal degradation pathway for this compound in an inert atmosphere. The initial step is hypothesized to be the homolytic cleavage of the C-P bond.
Conclusion
While direct experimental data on the thermal degradation of this compound is scarce, this guide provides a comprehensive framework for its analysis based on the known properties of related anthracene derivatives. The projected thermal stability and detailed experimental protocols herein offer a valuable starting point for researchers and scientists. It is anticipated that the compound will exhibit moderate thermal stability, with decomposition commencing above 250 °C. For definitive data, it is imperative to conduct empirical TGA and DSC analyses as outlined in this guide. Such studies will be crucial for the successful application of this compound in fields where thermal stress is a significant factor.
References
- 1. This compound | 60974-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 60974-92-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: 9,10-Bis(diethylphosphonomethyl)anthracene (CAS 60974-92-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 9,10-Bis(diethylphosphonomethyl)anthracene.
Chemical Properties
This compound is a fluorescent organic compound that belongs to the class of phosphonates. It is primarily utilized as a Horner-Wadsworth-Emmons reagent in organic synthesis for the creation of specific alkenes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 60974-92-7 |
| Molecular Formula | C24H32O6P2 |
| Molecular Weight | 478.46 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 158-162 °C |
| Boiling Point (Predicted) | 634.9 ± 48.0 °C |
| Solubility | Soluble in toluene |
Table 2: Molecular Descriptors of this compound
| Descriptor | Value |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 12 |
| Topological Polar Surface Area | 71.1 Ų |
| LogP (Predicted) | 4.6 |
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process. The first step involves the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene. The subsequent step is an Arbuzov reaction between the chlorinated intermediate and triethyl phosphite.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene
-
To a reaction vessel, add a saturated solution of dioxane and concentrated hydrochloric acid.
-
Add anthracene and paraformaldehyde to the solution.
-
Stir the mixture and heat to a gentle reflux.
-
Maintain the reflux for 3-5 hours.
-
Allow the mixture to cool to room temperature, during which a yellow solid should precipitate.
-
Filter the solid product and wash it with dioxane.
-
Dry the product under a vacuum.
-
For further purification, the crude product can be recrystallized from toluene.
Step 2: Arbuzov Reaction to Yield this compound
-
In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 9,10-bis(chloromethyl)anthracene in a suitable solvent such as toluene.
-
Add a molar excess of triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a phosphonate reagent used in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The HWE reaction typically favors the formation of (E)-alkenes.
Reaction Mechanism
-
Deprotonation: A strong base is used to deprotonate the phosphonate at the carbon adjacent to the phosphoryl group, forming a stabilized carbanion (phosphonate ylide).
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, leading to the formation of an alkene and a water-soluble phosphate byproduct.
Safety and Toxicology
The available safety data for this compound indicates that it should be handled with care.
Table 3: Hazard Identification for this compound
| Hazard Class | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
Experimental Protocols for Toxicological Assessment (General)
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (OECD TG 439)
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that mimics the properties of the upper layers of human skin.
-
Chemical Exposure: The test chemical is applied topically to the surface of the cultured epidermis. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel. The exposure duration is typically 60 minutes.
-
Post-Exposure Incubation: After exposure, the chemical is thoroughly washed off, and the tissues are incubated for a post-exposure period of approximately 42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.
-
Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).
Experimental Protocol: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Model (OECD TG 492)
-
Tissue Culture: Three-dimensional human cornea-like epithelial tissues are used.
-
Chemical Exposure: The test chemical is applied to the epithelial surface for a defined period (e.g., 30 minutes for liquids).
-
Post-Exposure Incubation: Following exposure and rinsing, the tissues are incubated for a post-incubation period.
-
Viability Assessment: Tissue viability is measured, typically using the MTT assay.
-
Data Interpretation: A chemical is identified as causing serious eye damage or eye irritation if the tissue viability falls below a defined threshold.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
-
Animal Selection: A single sex of a rodent species (usually female rats) is used.
-
Dosing: A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
LD50 Estimation: The results are used to estimate the LD50 (the dose that is lethal to 50% of the test population) using a maximum likelihood method. This method minimizes the number of animals required to obtain a statistically significant result.
Biological Activity
Preliminary research has suggested that this compound may have potential as an apoptosis inducer in cancer cells. However, the specific signaling pathways involved have not been elucidated. Further research is required to understand its mechanism of action and potential therapeutic applications.
General Experimental Workflow: In Vitro Cytotoxicity Assay
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.
An In-depth Technical Guide to the Fluorescence Mechanism of Phosphonate-Substituted Anthracenes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthracene, a fundamental polycyclic aromatic hydrocarbon, is renowned for its characteristic blue fluorescence. The strategic substitution of the anthracene core has paved the way for a new generation of fluorophores with tailored photophysical properties for diverse applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and cancer therapeutics.[1][2] Among the various substituents, the phosphonate group and its derivatives (e.g., phosphine oxides) have emerged as powerful modulators of fluorescence. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and underlying fluorescence mechanisms of phosphonate-substituted anthracenes. We delve into the electronic and steric effects imparted by the phosphonate moiety, present key quantitative data, detail experimental protocols for synthesis and characterization, and provide visual diagrams to elucidate core concepts.
The Core Mechanism: How Phosphonate Substitution Modulates Anthracene Fluorescence
The fluorescence of an anthracene molecule originates from the radiative decay of an electron from its lowest singlet excited state (S₁) to the ground state (S₀). The efficiency and wavelength of this emission are highly sensitive to the electronic structure of the anthracene π-system. The introduction of a phosphonate group, particularly the phosphoryl group (P=O) found in phosphine oxides and phosphonate esters, significantly alters this electronic structure through several key mechanisms.
-
Inductive Electron Withdrawal (-I Effect): The phosphoryl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene core. This alteration of the frontier orbitals can tune the energy gap, often leading to shifts in the absorption and emission spectra.[1]
-
Suppression of Quenching Pathways: Unsubstituted anthracene can be prone to fluorescence quenching, especially in the solid state, due to π-π stacking and the formation of non-emissive excimers.[3] The introduction of bulky phosphonate or diphenylphosphoryl groups provides steric hindrance that physically prevents the close packing of anthracene molecules.[3] This disruption of intermolecular interactions is a key strategy to minimize aggregation-caused quenching (ACQ) and achieve high fluorescence quantum yields in solid-state materials.[3]
-
Inhibition of Photoinduced Electron Transfer (PeT): In certain molecular designs where an electron-donating group is in proximity to the anthracene core, fluorescence can be quenched via Photoinduced Electron Transfer (PeT). The electron-withdrawing nature of the phosphonate substituent can make the anthracene core a poorer electron acceptor in the excited state, thereby suppressing the PeT quenching pathway and enhancing fluorescence emission.[4]
Caption: Logical flow of how phosphonate groups inhibit quenching to boost fluorescence.
Photophysical Properties: A Quantitative Look
The substitution pattern on the anthracene core dictates the specific photophysical outcomes. Attaching diphenylphosphoryl groups, for example, has been shown to yield emitters with excellent photoluminescence quantum yields (PLQY) in both solution and solid states.[3] The data below, summarized from studies on 10-(diphenylphosphoryl)-anthracenes, illustrates the influence of substituents and solvent environment on the key photophysical parameters.[3]
Table 1: Photophysical Data for Selected Phosphonate-Substituted Anthracenes in Various Solvents[3]
| Compound ID | Substituents | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | PLQY (%) |
| 4a | 10-Ph₂P=O | Toluene | 363, 383, 404 | 412, 435 | 95 |
| DCM | 364, 384, 405 | 415, 438 | 93 | ||
| Methanol | 362, 381, 402 | 416, 439 | 85 | ||
| 4g | 10-Ph₂P=O, 6-CN | Toluene | 381, 403, 428 | 441, 467 | 86 |
| DCM | 381, 403, 428 | 450, 477 | 84 | ||
| Methanol | 377, 398, 422 | 461, 489 | 65 | ||
| 6 | 10-Ph₂P=S, 6-CN | Toluene | 392, 417, 442 | 451, 477 | 62 |
| DCM | 394, 418, 443 | 457, 484 | 58 | ||
| 7 | 10-Ph₂P=Se, 6-CN | Toluene | 400, 426, 450 | 458, 485 | 43 |
| DCM | 401, 427, 451 | 463, 491 | 38 |
Data extracted from the literature.[3] "Ph" denotes a phenyl group, "CN" a cyano group. DCM is dichloromethane.
The data clearly shows a red-shift (bathochromic shift) in both absorption and emission upon adding an electron-withdrawing cyano (CN) group (compare 4a and 4g ). Furthermore, changing the phosphoryl group (P=O) to thiophosphoryl (P=S) or selenophosphoryl (P=Se) also results in a progressive red-shift, demonstrating the tunability afforded by modifying the phosphorus center.[3]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and photophysical characterization of these compounds.
Synthesis: One-Pot Protocol for 10-(Diphenylphosphoryl)-anthracenes[3]
This protocol is adapted from a reported efficient one-pot synthesis.
-
Step 1: Phosphinite Formation: In a flame-dried, argon-purged flask, dissolve the starting diarylmethyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq.) and cool the solution to 0 °C. Add chlorodiphenylphosphine (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Step 2: Rearrangement to Phosphine Oxide: To the same flask, add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.). Stir the mixture at room temperature for 3 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR.
-
Step 3: Cyclization to Anthracene: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 eq.) to the reaction mixture. Reflux the solution for 12-24 hours until the cyclization is complete.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target phosphonate-substituted anthracene.
Photophysical Characterization
Caption: Standard experimental workflow from synthesis to final characterization.
4.2.1 UV-Vis Absorption Spectroscopy
-
Prepare a stock solution of the analyte in a spectroscopic grade solvent (e.g., DCM, Toluene) at a concentration of approximately 10⁻³ M.
-
Prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a dual-beam spectrophotometer and a 1 cm path length quartz cuvette.
-
Record the absorption spectrum from 250 nm to 600 nm, using the pure solvent as a reference.
-
Identify the absorption maxima (λₘₐₓ).
4.2.2 Fluorescence Spectroscopy
-
Using the same solutions prepared for UV-Vis (ensuring absorbance at the excitation wavelength is < 0.1 to avoid inner filter effects), transfer the sample to a quartz fluorescence cuvette.
-
In a spectrofluorometer, set the excitation wavelength to one of the absorption maxima (e.g., the lowest energy λₘₐₓ).
-
Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to an appropriate upper limit (e.g., 700 nm).
-
Record the emission maxima (λₑₘ).
4.2.3 Fluorescence Quantum Yield (PLQY) Determination The comparative method (Williams et al.) is commonly used.[5]
-
Select a Standard: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample. Anthracene in ethanol (PLQY = 0.27) is a common choice for blue emitters.[5]
-
Measure Spectra: Record the absorption and fluorescence spectra for a series of dilute solutions of both the standard and the sample. Ensure absorbance values at the excitation wavelength are kept below 0.1.
-
Integrate Fluorescence: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate PLQY: Use the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Fundamental Principles of Fluorescence
To fully appreciate the mechanism, it is essential to understand the fundamental photophysical processes involved, which are often depicted using a Jablonski diagram.
Caption: Key photophysical transitions governing molecular fluorescence.
Upon absorbing a photon of light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It rapidly loses excess vibrational energy through non-radiative vibrational relaxation. From the lowest vibrational level of S₁, the molecule can return to the ground state by emitting a photon—the process of fluorescence. Alternatively, it can undergo non-radiative decay or intersystem crossing to the triplet state (T₁), which are competing processes that reduce the fluorescence quantum yield. The role of the phosphonate substituent is to make the radiative fluorescence pathway more favorable over the non-radiative quenching pathways.
Conclusion and Future Outlook
Phosphonate-substituted anthracenes represent a versatile and highly tunable class of fluorophores. The mechanism of their fluorescence is deeply rooted in the powerful electron-withdrawing and sterically demanding nature of the phosphonate group, which effectively modulates the electronic structure of the anthracene core and mitigates common quenching pathways. The ability to achieve high quantum yields, particularly in the solid state, makes these compounds prime candidates for advanced materials in organic electronics. Future research will likely focus on synthesizing novel derivatives with further red-shifted emissions, exploring their applications in biological imaging and sensing, and developing more complex molecular architectures for targeted therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro and In Vivo Toxicity Assessment of 9,10-Bis(diethylphosphonomethyl)anthracene: A Technical Guide
Introduction
9,10-Bis(diethylphosphonomethyl)anthracene is an organophosphorus compound containing a polycyclic aromatic hydrocarbon (PAH) core. Its structural features, combining a bulky aromatic system with phosphonate groups, suggest potential applications in materials science and as a ligand in coordination chemistry. However, these same features warrant a thorough toxicological evaluation to understand its potential impact on biological systems. Anthracene derivatives are known to exhibit a range of biological activities, including phototoxicity and cytotoxicity, while organophosphonates can interfere with various enzymatic processes. This document outlines the standard methodologies for assessing the in vitro and in vivo toxicity of this compound, providing researchers, scientists, and drug development professionals with a technical guide for its safety evaluation.
Physicochemical Properties and Hazard Information
A summary of the available physicochemical properties and hazard information for this compound is presented in Table 1. This information is primarily derived from safety data sheets (SDS) provided by chemical suppliers.
| Property | Value |
| CAS Number | 60974-92-7 |
| Molecular Formula | C₂₄H₃₂O₆P₂ |
| Molecular Weight | 478.46 g/mol |
| Appearance | White to off-white powder |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
In Vitro Toxicity Assessment
In vitro assays are crucial for the initial screening of a compound's toxicity, providing data on its effects at the cellular level. These assays are typically rapid, cost-effective, and reduce the need for animal testing.
Cytotoxicity Assessment
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and A549 (lung carcinoma), are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. The cells are treated with the compound for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Illustrative Quantitative Data
The following table presents hypothetical IC₅₀ values for this compound.
| Cell Line | Exposure Time (h) | IC₅₀ (µM) [Illustrative] |
| HepG2 | 24 | 75.2 |
| 48 | 48.5 | |
| A549 | 24 | 92.1 |
| 48 | 65.8 |
Genotoxicity Assessment
The potential for a compound to induce genetic damage can be evaluated using assays such as the Ames test (for mutagenicity in bacteria) and the comet assay (for DNA strand breaks in eukaryotic cells).
In Vivo Toxicity Assessment
In vivo studies in animal models are essential for understanding the systemic toxicity of a compound, including its effects on different organs and the determination of safe exposure levels.
Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 423)
This protocol provides a method for determining the acute oral toxicity of a substance.
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old, are used.
-
Housing and Acclimatization: Animals are housed in standard cages under controlled environmental conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage. A starting dose of 300 mg/kg body weight is typically used. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Dose Adjustment: Based on the outcome of the initial dose, the study proceeds with a higher or lower dose in a stepwise manner to classify the substance into a GHS toxicity category.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.
Illustrative Quantitative Data
The following table presents a hypothetical outcome of an acute oral toxicity study.
| Species/Strain | Route of Administration | LD₅₀ (mg/kg) [Illustrative] | GHS Category [Illustrative] | Observed Effects |
| Rat/Sprague-Dawley | Oral | 500 | 4 | Lethargy, piloerection, decreased body weight gain. No gross pathological findings. |
Potential Mechanisms of Toxicity and Signaling Pathways
While specific mechanistic studies on this compound are lacking, insights can be drawn from related compounds. A study on a structurally similar compound, tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) [TEABP], demonstrated its ability to induce apoptosis in cancer cells. This suggests that this compound may also exert its cytotoxic effects through the activation of programmed cell death pathways.
Anthracene and its derivatives are also known to induce oxidative stress by generating reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic or necrotic cell death.
Hypothetical Signaling Pathway for Anthracene-Induced Cytotoxicity
The following diagram illustrates a plausible signaling pathway for the cytotoxic effects of an anthracene derivative.
Methodological & Application
Application Notes and Protocols: 9,10-Bis(diethylphosphonomethyl)anthracene as a Fluorescent Probe for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 9,10-Bis(diethylphosphonomethyl)anthracene as a potential fluorescent probe for the detection of heavy metal ions. While direct experimental data for this specific application is limited in current literature, this guide is constructed based on the known photophysical properties of the anthracene core, the metal-chelating nature of phosphonate groups, and established principles of fluorescent chemosensors. The protocols outlined below provide a framework for the synthesis, characterization, and evaluation of this probe for detecting various heavy metal ions.
Introduction
Heavy metal contamination is a significant environmental and health concern. The development of sensitive and selective fluorescent probes for the detection of heavy metal ions is a crucial area of research. Anthracene and its derivatives are excellent fluorophores due to their high quantum yields and chemical stability. The functionalization of the anthracene core at the 9 and 10 positions with chelating moieties can lead to effective "turn-on" or "turn-off" fluorescent sensors.
This compound incorporates the highly fluorescent anthracene scaffold with two diethylphosphonomethyl groups. The phosphonate groups are known to be effective chelators for a variety of metal ions. The interaction of these phosphonate groups with heavy metal ions is expected to modulate the fluorescence properties of the anthracene core, providing a detectable signal. The proposed sensing mechanism is based on chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon metal ion binding.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from anthracene. The first step involves the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene. This is followed by an Arbuzov reaction with triethyl phosphite.
Experimental Protocol: Synthesis
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene [1][2][3][4][5]
-
Materials: Anthracene, paraformaldehyde, dioxane, concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare a saturated solution of hydrogen chloride gas in dioxane.
-
To this solution, add anthracene and paraformaldehyde.
-
Heat the mixture to a gentle reflux and maintain for 3-5 hours.
-
Cool the reaction mixture to room temperature, allowing a yellow solid to precipitate.
-
Filter the solid and wash with cold dioxane.
-
Dry the crude product under vacuum.
-
Recrystallize the crude 9,10-bis(chloromethyl)anthracene from toluene to obtain a purified product.
-
Step 2: Synthesis of this compound
-
Materials: 9,10-bis(chloromethyl)anthracene, triethyl phosphite.
-
Procedure:
-
In a round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene in an excess of triethyl phosphite.
-
Heat the reaction mixture under a nitrogen atmosphere at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess triethyl phosphite under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Photophysical Properties (Anticipated)
Based on the properties of similar 9,10-disubstituted anthracene derivatives, the following photophysical characteristics are expected for this compound.
| Property | Anticipated Value/Characteristic |
| Excitation Wavelength (λex) | ~350-390 nm |
| Emission Wavelength (λem) | ~400-450 nm (blue fluorescence) |
| Quantum Yield (Φf) | Moderate to high in the absence of quenching metal ions |
| Stokes Shift | ~50 nm |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, DMSO, THF) |
Application as a Fluorescent Probe for Heavy Metal Ion Detection
The phosphonate groups in this compound are expected to act as binding sites for heavy metal ions. This interaction can lead to either an enhancement or a quenching of the anthracene fluorescence, providing a measurable signal for the presence of the metal ion.
Proposed Signaling Mechanism
The interaction between the phosphonate groups and a heavy metal ion can restrict the vibrational and rotational freedom of the side chains, leading to a decrease in non-radiative decay pathways and consequently an increase in fluorescence intensity (Chelation-Enhanced Fluorescence - CHEF). Alternatively, the presence of a heavy metal ion with unpaired electrons or a high atomic number can induce fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or the heavy-atom effect.
Caption: Proposed signaling pathways for heavy metal ion detection.
Experimental Protocol: General Procedure for Heavy Metal Ion Detection
-
Materials:
-
Stock solution of this compound (e.g., 1 mM in acetonitrile).
-
Stock solutions of various heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, Cu(NO₃)₂, etc.) in a suitable solvent (e.g., water or acetonitrile).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Spectrofluorometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in a buffered solvent system (e.g., acetonitrile/water mixture).
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.
-
Add incremental amounts of a heavy metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to generate a titration curve.
-
Repeat the experiment with other metal ions to assess the selectivity of the probe.
-
Caption: General experimental workflow for fluorescence titration.
Data Presentation (Hypothetical Data for Illustrative Purposes)
The following table illustrates how quantitative data for the detection of various heavy metal ions could be presented. Note: These values are hypothetical and need to be determined experimentally.
| Metal Ion | Detection Limit (LOD) | Binding Constant (Ka) | Fluorescence Response |
| Pb²⁺ | To be determined | To be determined | e.g., Turn-on |
| Hg²⁺ | To be determined | To be determined | e.g., Turn-off |
| Cd²⁺ | To be determined | To be determined | e.g., Turn-on |
| Cu²⁺ | To be determined | To be determined | e.g., Turn-off |
| Zn²⁺ | To be determined | To be determined | e.g., No significant change |
| Fe³⁺ | To be determined | To be determined | e.g., Turn-off |
Conclusion
This compound holds promise as a fluorescent probe for the detection of heavy metal ions due to its combination of a robust fluorophore and metal-chelating phosphonate groups. The experimental protocols provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of this compound as a chemosensor. Further experimental validation is required to determine the specific photophysical responses, selectivity, and sensitivity of this probe towards various heavy metal ions. The modular nature of the synthesis allows for potential future modifications to fine-tune the sensor's properties for specific applications in environmental monitoring, biological imaging, and drug development.
References
- 1. 9,10-Bis(chloromethyl)anthracene synthesis - chemicalbook [chemicalbook.com]
- 2. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
- 3. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
Application Notes and Protocols for 9,10-Bis(diethylphosphonomethyl)anthracene in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(diethylphosphonomethyl)anthracene is a fluorescent molecule belonging to the class of 9,10-disubstituted anthracenes. The anthracene core is a well-known fluorophore characterized by its strong blue fluorescence. Substituents at the 9 and 10 positions can significantly modulate the photophysical properties of the anthracene moiety, including its fluorescence quantum yield, lifetime, and sensitivity to the local environment. The presence of diethylphosphonomethyl groups at these positions introduces potential sites for metal ion coordination, suggesting its utility as a fluorescent probe for chemical sensing.
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in fluorescence spectroscopy. Detailed methodologies for sample preparation, spectral acquisition, and data analysis are presented to guide researchers in exploring its potential applications.
Data Presentation: Photophysical Properties
Quantitative photophysical data for this compound are not extensively reported in the scientific literature. However, the following table provides a summary of the typical photophysical properties of the parent anthracene molecule and a related 9,10-disubstituted derivative for comparative purposes. Researchers should experimentally determine the specific values for this compound using the protocols outlined below.
| Property | Unsubstituted Anthracene | 9,10-Diphenylanthracene | This compound |
| Excitation Maximum (λex) | ~356 nm (in cyclohexane) | ~373 nm (in cyclohexane) | To be determined |
| Emission Maximum (λem) | ~380 nm (in cyclohexane) | ~408 nm (in cyclohexane) | To be determined |
| Stokes Shift | ~24 nm | ~35 nm | To be determined |
| Fluorescence Quantum Yield (Φf) | ~0.27 - 0.36 (solvent dependent) | ~0.90 - 1.0 (in cyclohexane) | To be determined |
| Fluorescence Lifetime (τf) | ~4-5 ns (in various solvents) | ~8-10 ns (in cyclohexane) | To be determined |
Experimental Protocols
General Protocol for Fluorescence Spectroscopy
This protocol outlines the fundamental steps for acquiring fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution; sonication may be used if necessary.
-
-
Working Solution Preparation:
-
Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. A typical concentration range is 1-10 µM.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up and stabilize according to the manufacturer's instructions.
-
Set the excitation and emission slit widths (e.g., 2-5 nm) to achieve a good balance between signal intensity and spectral resolution.
-
-
Excitation Spectrum Acquisition:
-
Place the cuvette with the working solution in the sample holder.
-
Set the emission wavelength to the expected maximum (an initial broad scan may be necessary to estimate this) and scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λex is 360 nm, scan from 370-600 nm).
-
The resulting spectrum will show the fluorescence emission profile of the compound. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis:
-
Record the λex and λem.
-
Calculate the Stokes shift (the difference in nanometers between λem and λex).
-
Protocol for Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Quantum yield standard with known Φf in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54; or 9,10-diphenylanthracene in cyclohexane, Φf ≈ 1.0)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (gradient) of the best-fit line for both plots.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (for dilute solutions, the refractive index of the solvent can be used).
-
Potential Application: Metal Ion Sensing
The phosphonate groups in this compound can act as chelating agents for metal ions. The binding of a metal ion can lead to a change in the fluorescence properties of the anthracene core, such as quenching or enhancement, providing a basis for a fluorescent sensor.
Protocol for Metal Ion Titration
Materials:
-
Stock solution of this compound (e.g., 100 µM in a suitable solvent like acetonitrile or a buffer solution).
-
Stock solutions of various metal ions (e.g., 10 mM solutions of metal salts like CuCl₂, FeCl₃, ZnCl₂, etc.).
-
Spectrofluorometer and quartz cuvettes.
Procedure:
-
Place a known volume of the this compound working solution (e.g., 2 mL of a 10 µM solution) into a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of a metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in fluorescence is observed.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and stoichiometry.
Visualizations
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Hypothetical Signaling Pathway: Fluorescence Quenching by a Metal Ion
Caption: Proposed mechanism of fluorescence quenching by a metal ion.
Application Notes and Protocols: Chemosensors Based on 9,10-Bis(diethylphosphonomethyl)anthracene for Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for sensitive and selective detection of environmental pollutants is a critical aspect of public health and environmental protection. Fluorescent chemosensors have emerged as a powerful tool for in-situ and real-time monitoring of various analytes due to their high sensitivity, rapid response, and operational simplicity. Anthracene and its derivatives are excellent fluorophores for the development of these sensors owing to their high quantum yields and chemical stability. This document provides detailed application notes and protocols for the development and use of chemosensors based on 9,10-Bis(diethylphosphonomethyl)anthracene for environmental monitoring applications. This particular derivative possesses phosphonate groups that can act as effective binding sites for various analytes, particularly metal ions, leading to changes in its fluorescent properties.
Principle of Detection
The sensing mechanism of chemosensors based on this compound typically relies on the modulation of the anthracene core's fluorescence upon interaction with a target analyte. The diethylphosphonomethyl groups at the 9 and 10 positions can act as chelating agents for metal ions or form other interactions with pollutants. This binding event can influence the electronic properties of the anthracene fluorophore, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. The most common mechanism is fluorescence quenching, where the analyte facilitates a non-radiative decay pathway for the excited state of the fluorophore.
Data Presentation
While specific quantitative performance data for chemosensors based on this compound is not extensively available in the public domain, the following table outlines the expected performance parameters and provides representative data from other 9,10-disubstituted anthracene-based chemosensors for metal ion detection to serve as a benchmark.
| Performance Parameter | Target Analyte | Sensor System | Detection Limit | Selectivity | Reference |
| Detection Limit | Cu²⁺ | 9,10-Bis(8-quinolinoxymethyl)anthracene | 150 nM | High selectivity over other divalent cations | [1] |
| Detection Limit | Co²⁺ | 9,10-Bis(8-quinolinoxymethyl)anthracene | 600 nM | Moderate selectivity | [1] |
| Response Time | Cr³⁺ | Anthracene-thiophene Schiff base | < 1 min | High selectivity | [2] |
| Quantum Yield | - | 9,10-Bis(phenylethynyl)anthracene | - | - | [3] |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from anthracene. The first step involves the chloromethylation of anthracene to form 9,10-bis(chloromethyl)anthracene, followed by an Arbuzov reaction with triethyl phosphite.
A. Synthesis of 9,10-Bis(chloromethyl)anthracene [4][5][6]
-
Materials: Anthracene, paraformaldehyde (or 1,3,5-trioxane), concentrated hydrochloric acid, dioxane, toluene.
-
Procedure:
-
In a round-bottom flask, suspend anthracene (1 equivalent) and paraformaldehyde (2.2 equivalents) in dioxane.
-
Saturate the solution with hydrogen chloride gas by bubbling it through the mixture while stirring. Alternatively, use a saturated solution of HCl in dioxane.
-
Heat the mixture to a gentle reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A yellow solid should precipitate.
-
Collect the solid by filtration and wash it with cold dioxane and then with water to remove any unreacted starting materials and acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude 9,10-bis(chloromethyl)anthracene from toluene to obtain a purified product.
-
B. Synthesis of this compound
-
Materials: 9,10-Bis(chloromethyl)anthracene, triethyl phosphite, dry toluene.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 9,10-bis(chloromethyl)anthracene (1 equivalent) in dry toluene.
-
Add triethyl phosphite (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound as a solid.
-
II. Protocol for Environmental Sample Analysis
This protocol describes a general procedure for the detection of a target metal ion in an aqueous sample using a chemosensor based on this compound.
-
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
-
Aqueous environmental sample (e.g., river water, industrial effluent).
-
Fluorometer and quartz cuvettes.
-
-
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the this compound chemosensor (e.g., 10 µM) in a mixture of the organic solvent and the buffer solution. The ratio of organic solvent to buffer should be optimized to ensure solubility of the sensor and compatibility with the aqueous sample.
-
Sample Preparation: Filter the environmental water sample to remove any particulate matter. If necessary, adjust the pH of the sample to match the pH of the buffer used for the sensor solution.
-
Fluorescence Measurement: a. Pipette a known volume of the sensor solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the sensor solution. This will serve as the baseline fluorescence (I₀). c. Add a small, known volume of the prepared environmental sample to the cuvette. d. Mix thoroughly and allow the solution to equilibrate for a specific time (e.g., 1-5 minutes). e. Record the fluorescence emission spectrum of the mixture (I).
-
Data Analysis: The degree of fluorescence quenching or enhancement can be quantified using the Stern-Volmer equation for quenching: I₀ / I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the analyte (quencher), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the analyte. By creating a calibration curve with known concentrations of the target analyte, the concentration in the environmental sample can be determined.
-
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of a "turn-off" fluorescent chemosensor.
Experimental Workflow
Caption: Workflow for environmental sample analysis using the fluorescent chemosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 6. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
Application Note: Selective Fluorescent Detection of Lead (Pb²⁺) Ions Using 9,10-Bis(diethylphosphonomethyl)anthracene
Abstract
This application note describes a method for the selective detection of lead (Pb²⁺) ions in aqueous solutions using the fluorescent chemosensor 9,10-Bis(diethylphosphonomethyl)anthracene. The sensor exhibits a "turn-off" fluorescent response upon binding to Pb²⁺ ions, a phenomenon attributed to chelation-enhanced fluorescence quenching (CHEQ). The phosphonate groups on the anthracene scaffold are believed to coordinate with Pb²⁺, inducing a conformational change that facilitates photoinduced electron transfer (PET) from the anthracene fluorophore to the metal ion, resulting in a decrease in fluorescence intensity. This method offers a potential avenue for the rapid and selective quantification of Pb²⁺ in environmental and biological samples. While specific experimental data for this compound as a Pb²⁺ sensor is not extensively documented in peer-reviewed literature, this note provides a generalized protocol based on the principles of similar anthracene-based fluorescent chemosensors.
Introduction
Lead is a highly toxic heavy metal that poses significant risks to human health and the environment. Therefore, the development of sensitive and selective methods for the detection of Pb²⁺ ions is of great importance. Fluorescent chemosensors have emerged as a promising tool for this purpose due to their high sensitivity, operational simplicity, and real-time monitoring capabilities. Anthracene and its derivatives are widely used as fluorophores in the design of these sensors due to their excellent photophysical properties, including high quantum yields and chemical stability. The functionalization of the anthracene core with specific ion-binding moieties allows for the targeted detection of various metal ions.
This application note focuses on this compound as a potential fluorescent sensor for Pb²⁺. The diethylphosphonomethyl groups at the 9 and 10 positions of the anthracene ring are proposed to act as selective binding sites for Pb²⁺ ions. The interaction between the phosphonate oxygen atoms and the Pb²⁺ ion is expected to quench the fluorescence of the anthracene moiety, providing a "turn-off" signal that can be correlated to the concentration of Pb²⁺.
Signaling Pathway
The proposed signaling mechanism for the detection of Pb²⁺ by this compound is based on chelation-enhanced fluorescence quenching (CHEQ) via photoinduced electron transfer (PET). In the absence of Pb²⁺, the sensor molecule exhibits strong fluorescence upon excitation. When Pb²⁺ is introduced, the phosphonate groups chelate the metal ion, leading to a conformational change that brings the Pb²⁺ ion in close proximity to the anthracene fluorophore. This proximity facilitates the transfer of an electron from the excited state of the anthracene to the Pb²⁺ ion, resulting in non-emissive decay and a quenching of the fluorescence signal.
Caption: Proposed signaling pathway for Pb²⁺ detection.
Experimental Protocols
Materials and Methods
-
Reagents: this compound (purity ≥98%), Lead(II) nitrate (Pb(NO₃)₂), various metal nitrate salts (for selectivity studies), Acetonitrile (ACN, spectroscopic grade), HEPES buffer (10 mM, pH 7.4).
-
Instrumentation: Fluorescence spectrophotometer, UV-Vis spectrophotometer, pH meter.
Preparation of Solutions
-
Stock solution of the sensor (1 mM): Dissolve an appropriate amount of this compound in acetonitrile to prepare a 1 mM stock solution.
-
Working solution of the sensor (10 µM): Dilute the stock solution with a 1:1 (v/v) mixture of acetonitrile and 10 mM HEPES buffer (pH 7.4) to a final concentration of 10 µM.
-
Stock solutions of metal ions (10 mM): Prepare 10 mM stock solutions of Pb(NO₃)₂ and other metal nitrate salts in deionized water.
Fluorescence Titration Experiment
-
Place 2 mL of the 10 µM sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 365 nm, emission scan from 380 to 600 nm).
-
Add incremental amounts of the Pb²⁺ stock solution (e.g., 2 µL aliquots of a 100 µM solution) to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
Continue the additions until no significant change in fluorescence intensity is observed.
-
Plot the fluorescence intensity at the emission maximum as a function of the Pb²⁺ concentration to determine the detection limit and linear range.
Selectivity Study
-
To separate cuvettes containing 2 mL of the 10 µM sensor working solution, add a 10-fold excess (e.g., 100 µM) of various metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺).
-
Record the fluorescence spectrum for each solution.
-
To the same cuvettes, subsequently add the same concentration of Pb²⁺ and record the fluorescence spectra again to assess competitive binding.
Experimental Workflow
Caption: Experimental workflow for Pb²⁺ detection.
Data Presentation
The following table summarizes hypothetical quantitative data for the performance of this compound as a fluorescent sensor for Pb²⁺, based on typical values for similar anthracene-based chemosensors.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 365 nm | ACN/HEPES (1:1, v/v), pH 7.4 |
| Emission Wavelength (λem) | 415 nm | ACN/HEPES (1:1, v/v), pH 7.4 |
| Limit of Detection (LOD) | 50 nM | Based on 3σ/slope |
| Linear Range | 0.1 - 10 µM | R² > 0.99 |
| Response Time | < 2 minutes | - |
| Binding Stoichiometry (Sensor:Pb²⁺) | 1:1 | Job's Plot Analysis |
| Selectivity | High for Pb²⁺ over common alkali, alkaline earth, and transition metal ions. | - |
Table 1: Hypothetical performance characteristics of the Pb²⁺ sensor.
Conclusion
While direct experimental evidence is pending, the structural characteristics of this compound suggest its potential as a selective fluorescent chemosensor for Pb²⁺ ions. The proposed "turn-off" sensing mechanism, based on chelation-enhanced fluorescence quenching, provides a plausible framework for its application. The detailed protocols and hypothetical performance data presented in this application note are intended to serve as a foundational guide for researchers and scientists interested in exploring the capabilities of this compound for heavy metal detection. Further experimental validation is required to confirm the efficacy and optimize the performance of this sensor for real-world applications.
Application Notes and Protocols for Fluorescence Quenching Assays with 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(diethylphosphonomethyl)anthracene is a fluorescent probe belonging to the class of anthracene derivatives. The anthracene core provides the intrinsic fluorescence, while the diethylphosphonomethyl substituents at the 9 and 10 positions can influence its photophysical properties and solubility, as well as offer potential sites for interaction with various analytes. Fluorescence quenching assays are powerful techniques used to study molecular interactions, determine binding affinities, and quantify the concentration of quenchers. This document provides detailed application notes and protocols for designing and performing fluorescence quenching experiments using this compound.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[1] This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.[2] In dynamic quenching, the quencher collides with the fluorophore in its excited state, leading to non-radiative relaxation. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[2] These principles can be harnessed to develop sensitive assays for a wide range of applications, including drug screening, enzyme activity assays, and environmental monitoring.
Photophysical Properties (Illustrative)
Due to the limited availability of specific experimental data for this compound, the following photophysical properties are provided as illustrative examples based on typical values for 9,10-disubstituted anthracene derivatives. Researchers should experimentally determine the precise parameters for their specific solvent system.
| Property | Illustrative Value | Notes |
| Excitation Maximum (λex) | ~360 - 390 nm | The exact wavelength will be solvent-dependent. |
| Emission Maximum (λem) | ~410 - 440 nm | Characterized by a structured emission spectrum typical of anthracene derivatives. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ at λex | High molar extinction is characteristic of anthracene derivatives. |
| Fluorescence Quantum Yield (Φf) | > 0.7 | 9,10-substitution can enhance the quantum yield. |
| Fluorescence Lifetime (τ₀) | 5 - 15 ns | The lifetime is an important parameter for distinguishing between static and dynamic quenching. |
Experimental Design for Fluorescence Quenching Assays
A successful fluorescence quenching assay requires careful optimization of several experimental parameters.
Instrumentation
-
A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
-
Quartz cuvettes for accurate fluorescence measurements.
-
Calibrated pipettes for precise liquid handling.
Reagents and Solutions
-
Fluorophore Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) where it is highly soluble.
-
Working Buffer: The choice of buffer is critical and depends on the specific application. A common choice is a phosphate or TRIS buffer at a physiological pH (e.g., 7.4). Ensure the buffer components do not interfere with the fluorescence of the probe or interact with the quencher.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the working buffer or a compatible solvent.
General Protocol for a Titration Experiment
-
Determine Optimal Excitation and Emission Wavelengths:
-
Dilute the this compound stock solution in the working buffer to a low concentration (e.g., 1 µM).
-
Record the excitation and emission spectra to determine the wavelengths of maximum intensity. Set the spectrofluorometer to these wavelengths for the quenching experiment.
-
-
Prepare a Series of Quencher Concentrations:
-
Perform serial dilutions of the quencher stock solution in the working buffer to obtain a range of concentrations. The concentration range should be chosen to achieve significant but not complete quenching.
-
-
Perform the Quenching Assay:
-
To a series of cuvettes, add a fixed concentration of this compound (e.g., 1 µM).
-
Add increasing concentrations of the quencher to each cuvette.
-
Include a control sample containing only the fluorophore and buffer (no quencher) to measure the initial fluorescence intensity (F₀).
-
Incubate the samples for a defined period to allow for any binding or complex formation to reach equilibrium.
-
Measure the fluorescence intensity (F) of each sample at the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Correct for any inner filter effects if the quencher absorbs light at the excitation or emission wavelengths.
-
Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F₀/F) against the quencher concentration ([Q]). This is known as the Stern-Volmer plot.[3]
-
Data Presentation: Stern-Volmer Analysis
The Stern-Volmer equation describes the relationship between fluorescence quenching and the quencher concentration:
F₀ / F = 1 + Ksv[Q]
where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot suggests that the quenching mechanism is either purely dynamic or purely static. The Stern-Volmer constant (Ksv) can be determined from the slope of the linear fit.
Illustrative Quantitative Data
The following table presents hypothetical data for a fluorescence quenching experiment with this compound and a generic quencher.
| Quencher Concentration [Q] (µM) | Fluorescence Intensity (F) (a.u.) | F₀/F |
| 0 | 985 | 1.00 |
| 10 | 821 | 1.20 |
| 20 | 704 | 1.40 |
| 30 | 616 | 1.60 |
| 40 | 547 | 1.80 |
| 50 | 493 | 2.00 |
From a linear fit of the Stern-Volmer plot for this illustrative data, the Ksv would be 0.02 µM⁻¹ or 2.0 x 10⁴ M⁻¹.
For dynamic quenching, the Stern-Volmer constant is related to the bimolecular quenching constant (kq) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀):
Ksv = kq * τ₀
The bimolecular quenching constant provides information about the efficiency of the quenching process.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a fluorescence quenching assay.
Signaling Pathway: Fluorescence Quenching Mechanism
Caption: Simplified Jablonski diagram illustrating fluorescence quenching.
Applications in Drug Development and Research
Fluorescence quenching assays using this compound can be adapted for various applications:
-
Screening for Enzyme Inhibitors: If an enzyme's substrate or product is fluorescent, or if the enzyme is labeled with the fluorophore, changes in fluorescence upon inhibitor binding can be monitored.
-
Studying Protein-Ligand Interactions: The binding of a ligand (quencher) to a protein labeled with the fluorophore can lead to quenching, allowing for the determination of binding constants.
-
Sensing Metal Ions: The phosphonate groups on this compound may act as chelating agents for metal ions. The binding of certain metal ions can quench the fluorescence, enabling the development of sensors.
-
Probing Membrane Properties: The lipophilic anthracene core may allow the probe to insert into biological membranes. Quenching by membrane-soluble quenchers can provide information about the membrane's microenvironment.
Conclusion
References
Application Notes and Protocols: 9,10-Bis(diethylphosphonomethyl)anthracene for Cellular Imaging and Bio-Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(diethylphosphonomethyl)anthracene, also referred to as tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP), is a fluorescent organic compound with a growing profile in biomedical research. Its anthracene core provides intrinsic fluorescence, while the diethylphosphonomethyl substituents at the 9 and 10 positions offer unique physicochemical properties that make it a promising candidate for cellular imaging and as a targeted bio-probe. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Physicochemical and Photophysical Properties
While comprehensive quantitative data for this compound is still emerging in the scientific literature, the following table summarizes its known properties. The photophysical characteristics are based on the behavior of the parent anthracene chromophore and related derivatives, as specific values for this compound are not extensively documented.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₂O₆P₂ | N/A |
| Molecular Weight | 478.46 g/mol | N/A |
| CAS Number | 60974-92-7 | N/A |
| Appearance | White to yellow crystalline powder | N/A |
| Excitation Wavelength (λex) | ~350-400 nm (estimated) | N/A |
| Emission Wavelength (λem) | ~400-450 nm (estimated, blue fluorescence) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), forms nanoparticles in aqueous media. | [1][2] |
| Quantum Yield (Φ) | Not explicitly reported. | N/A |
| Fluorescence Lifetime (τ) | Not explicitly reported. | N/A |
Applications in Cellular Imaging
This compound has been demonstrated to form fluorescent organic nanoparticles (FONs) in aqueous environments, a property that facilitates its uptake by cells.[1][2] These FONs have been successfully employed for imaging live cells, offering a valuable tool for tracking cellular processes.
Key Application: Imaging and Induction of Apoptosis in Cancer Cells
A significant application of this compound is in cancer research. Studies have shown that as TEABP, it can be selectively taken up by cancer cells, such as the human monocytic cell line U937, and induce apoptosis.[1][2] The intrinsic fluorescence of the compound allows for the visualization of its subcellular localization and the morphological changes associated with programmed cell death.
Experimental Protocols
The following are detailed protocols for the preparation of this compound for cellular applications and a general procedure for live-cell imaging.
Protocol 1: Preparation of Fluorescent Organic Nanoparticles (FONs)
This protocol describes the preparation of a stock solution and the formation of fluorescent nanoparticles suitable for cellular experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Nanoparticle Formation: To induce the formation of fluorescent organic nanoparticles, dilute the DMSO stock solution in PBS to the desired final concentration (e.g., 1-10 µM). The rapid change in solvent polarity will cause the hydrophobic molecules to self-assemble into nanoparticles.
-
Vortexing: Immediately after dilution, vortex the solution vigorously for 30-60 seconds to ensure the formation of uniform nanoparticles.
-
Ready for Use: The resulting suspension of FONs is ready for use in cell culture.
Caption: Workflow for the preparation of fluorescent organic nanoparticles.
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with this compound FONs. Optimization of concentration and incubation time may be required for different cell types.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound FONs suspension (from Protocol 1)
-
Fluorescence microscope with appropriate filter sets (DAPI or similar)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Staining: Remove the culture medium and add fresh medium containing the desired concentration of this compound FONs (e.g., 1-10 µM).
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 1-4 hours). Incubation time should be optimized for each cell line and experimental goal.
-
Washing (Optional): For clearer imaging, the staining medium can be removed, and the cells can be washed twice with pre-warmed PBS or fresh culture medium to remove excess nanoparticles.
-
Imaging: Image the cells using a fluorescence microscope. Use an excitation wavelength in the range of 350-400 nm and collect the emission in the blue channel (approximately 400-450 nm).
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide, to react with aldehydes and ketones. A key benefit of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[1][3] The reaction typically exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[1]
This document provides detailed application notes and a generalized experimental protocol for conducting the Horner-Wadsworth-Emmons reaction using 9,10-Bis(diethylphosphonomethyl)anthracene . This specific bisphosphonate reagent allows for the synthesis of novel anthracene-containing stilbene-type derivatives, which are of interest in materials science and drug development due to their unique photophysical and biological properties.
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A strong base is used to abstract an acidic proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion.[1][4]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and results in the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines).[1][2]
-
Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[4]
-
Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a dialkylphosphate salt. The stereochemical outcome of the reaction is largely determined by the relative stability of the intermediates and the reversibility of the initial addition and oxaphosphetane formation steps.[1][2]
References
Application Notes and Protocols: Synthesis and Characterization of Fluorescent Polymers Incorporating 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of fluorescent polymers incorporating 9,10-Bis(diethylphosphonomethyl)anthracene. The unique photophysical properties of the anthracene moiety, combined with the versatile chemistry of phosphonates, make these polymers promising candidates for advanced drug delivery systems, bioimaging, and diagnostics.
Introduction
Fluorescent polymers have emerged as powerful tools in biomedical research and drug development. Their intrinsic fluorescence allows for real-time tracking and visualization of biological processes. Anthracene and its derivatives are well-known for their strong blue fluorescence. Incorporating this compound into a polymer backbone can yield materials with tunable photophysical properties, enhanced solubility, and the potential for targeted drug delivery. The phosphonate groups can improve water solubility and offer sites for further functionalization or interaction with biological targets.
This document outlines representative protocols for the synthesis of such polymers, summarizes their key characterization data, and describes their application in drug delivery, including a workflow for nanoparticle-based delivery and the monitoring of cellular apoptosis.
Synthesis of Fluorescent Polymers
The synthesis of fluorescent polymers incorporating this compound can be approached through several polymerization techniques. Below are two representative protocols based on common methods for similar monomers.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Polycondensation
The Horner-Wadsworth-Emmons reaction is a powerful method for forming carbon-carbon double bonds, making it suitable for the synthesis of conjugated polymers. This protocol describes the polycondensation of this compound with an aromatic dialdehyde.
Materials:
-
This compound
-
Terephthaldehyde (or other suitable aromatic dialdehyde)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) and an equimolar amount of terephthaldehyde (1.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 mmol) in anhydrous THF (10 mL) to the reaction mixture dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The formation of the polymer is often indicated by a change in color and an increase in viscosity.
-
Quench the reaction by adding methanol (5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C for 24 hours.
Protocol 2: Free Radical Copolymerization
For non-conjugated polymers with fluorescent side chains, this compound can be chemically modified to an acryloyl or methacryloyl derivative and then copolymerized with other vinyl monomers.
Materials:
-
9,10-Bis(methacryloyloxymethyl)anthracene (synthesized from 9,10-bis(hydroxymethyl)anthracene and methacryloyl chloride)
-
A comonomer (e.g., methyl methacrylate, divinylbenzene)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a polymerization tube, dissolve 9,10-Bis(methacryloyloxymethyl)anthracene (1.0 mmol), the desired comonomer (e.g., divinylbenzene, 1.0 mmol), and AIBN (0.02 mmol) in anhydrous toluene (10 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum and heat at 70 °C for 48 hours.
-
After cooling to room temperature, open the tube and dilute the viscous solution with toluene.
-
Precipitate the polymer by pouring the solution into a large volume of methanol (200 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C.
Characterization Data
The following table summarizes representative quantitative data for fluorescent polymers containing anthracene derivatives. The exact values will depend on the specific polymer structure and synthesis conditions.
| Parameter | Representative Value | Method of Determination |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Absorption Maximum (λabs) | 380 - 420 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 430 - 480 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.40 - 0.80 (in solution) | Comparative Method using a Standard |
| Thermal Decomposition Temp. (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
Application in Drug Delivery and Bioimaging
Fluorescent polymers incorporating this compound can be formulated into nanoparticles (NPs) for drug delivery and bioimaging applications. These fluorescent NPs can encapsulate therapeutic agents and be tracked within biological systems.
Experimental Workflow for Fluorescent Nanoparticle-Based Drug Delivery
The following diagram illustrates a typical workflow for the development and evaluation of fluorescent polymeric nanoparticles for drug delivery.
Caption: Workflow for Drug Delivery Evaluation.
Monitoring Apoptosis Signaling Pathway
Fluorescent nanoparticles can be used to deliver anticancer drugs and simultaneously monitor the induction of apoptosis. The diagram below shows a simplified schematic of the intrinsic apoptosis pathway that can be activated by nanoparticle-delivered drugs.
Caption: Intrinsic Apoptosis Signaling Pathway.
Experimental Protocols for Applications
Protocol for Cellular Uptake Studies
Objective: To visualize the internalization of fluorescent polymeric nanoparticles into cancer cells using fluorescence microscopy.
Materials:
-
Fluorescent polymeric nanoparticles dispersed in sterile PBS
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI stain
-
Glass-bottom culture dishes
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells in glass-bottom culture dishes at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh medium containing the fluorescent polymeric nanoparticles at a desired concentration (e.g., 100 µg/mL).
-
Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours) at 37 °C in a CO2 incubator.
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Add fresh PBS to the dishes and visualize the cells using a fluorescence microscope with appropriate filter sets for the nanoparticle fluorescence and DAPI.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of drug-loaded fluorescent nanoparticles on cancer cells.
Materials:
-
Drug-loaded fluorescent nanoparticles
-
Empty (non-loaded) fluorescent nanoparticles (as a control)
-
Free drug solution (as a control)
-
Human cancer cell line
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours at 37 °C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
How to prepare stable stock solutions of 9,10-Bis(diethylphosphonomethyl)anthracene for biological assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stable stock solutions of 9,10-Bis(diethylphosphonomethyl)anthracene, a fluorescent organophosphorus compound, intended for use in biological assays. Due to the compound's hydrophobic nature and potential for hydrolysis and photodegradation, adherence to proper handling and storage procedures is critical to ensure the reproducibility of experimental results. This guide outlines recommended solvents, preparation of high-concentration stock solutions, and subsequent dilution into aqueous buffers for biological experiments. Additionally, it provides guidance on stability, storage, and troubleshooting common issues such as precipitation.
Introduction
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its fluorescent properties. The incorporation of diethyl phosphonate groups may influence its biological activity and cellular uptake. Phosphonate esters are utilized in medicinal chemistry as stable bioisosteres for phosphates.[1] Accurate and reproducible biological data relies on the proper preparation of test compounds. This document details the best practices for preparing and handling stock solutions of this compound to maintain its integrity and ensure consistent performance in biological assays.
Compound Properties
A summary of the physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60974-92-7 | [TCI America] |
| Molecular Formula | C₂₄H₃₂O₆P₂ | [TCI America] |
| Molecular Weight | 478.46 g/mol | [TCI America] |
| Appearance | White to yellow crystalline powder | [TCI America] |
| Melting Point | 158-162 °C | [TCI America] |
| Purity | >98.0% | [TCI America] |
Recommended Solvents and Solubility
Based on the general solubility of diethyl phosphonate esters and hydrophobic anthracene derivatives, the following solvents are recommended for the preparation of stock solutions.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended primary solvent for high-concentration stock solutions. |
| Ethanol (EtOH) | Good | An alternative to DMSO, may be more suitable for certain cell-based assays. |
| N,N-Dimethylformamide (DMF) | Good | Can be used if solubility in DMSO or ethanol is limited. |
Note: The compound is expected to have poor solubility in aqueous solutions such as Phosphate-Buffered Saline (PBS) or cell culture media. Direct dissolution in these buffers is not recommended.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the compound (e.g., 4.78 mg) into an amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.78 mg).
-
Tightly cap the vial and vortex thoroughly for at least 1 minute to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution as recommended in section 5.
Preparation of Working Solutions for Biological Assays
This protocol outlines the serial dilution of the primary stock solution and its final dilution into an aqueous assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO (for intermediate dilutions)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working solution, add the intermediate DMSO stock solution to the aqueous assay buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and be consistent across all experimental and control wells.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or particulates) before adding it to the assay plate.
Stability and Storage
Stability:
-
Hydrolysis: Diethyl phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] It is recommended to maintain solutions at a neutral pH to minimize degradation.
-
Photostability: Anthracene derivatives can undergo photodegradation upon exposure to light.[4] All solutions should be protected from light by using amber vials and minimizing exposure to ambient light.
Storage:
-
Solid Compound: Store at 2-8°C in a desiccator, protected from light.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes in amber, airtight vials to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C for long-term storage.
-
Working Solutions (in aqueous buffer): Prepare fresh for each experiment and use immediately. Do not store aqueous working solutions.
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | Poor aqueous solubility of the compound. | Ensure vigorous mixing (vortexing) while adding the DMSO stock to the buffer. Decrease the final concentration of the compound. Consider using a lower concentration of the stock solution for dilution. |
| Inconsistent or non-reproducible assay results | Degradation of the compound (hydrolysis or photodegradation). Precipitation of the compound in the assay well. | Prepare fresh working solutions for each experiment. Protect all solutions from light. Visually inspect assay plates for precipitation. |
| High background signal in fluorescence assays | Intrinsic fluorescence of the compound at assay wavelengths. | Run appropriate vehicle controls (DMSO in assay buffer) and compound-only controls to determine background fluorescence. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing stock and working solutions of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound in solution.
References
Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(diethylphosphonomethyl)anthracene, also referred to as tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP), is a fluorescent organic compound that has garnered interest for its potential applications in drug development and cellular imaging. Its anthracene core provides the intrinsic fluorescence, while the diethylphosphonomethyl substituents at the 9 and 10 positions influence its solubility, aggregation behavior, and interaction with biological systems. Time-resolved fluorescence spectroscopy is a powerful technique to investigate the excited-state dynamics of this molecule, providing insights into its local environment, conformational changes, and interactions with other molecules. These application notes provide an overview of the principles, applications, and experimental protocols for studying this compound using time-resolved fluorescence techniques.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several research areas:
-
Cellular Imaging and Drug Delivery: As a fluorescent organic nanoparticle (FON), TEABP can be utilized for imaging and as a potential candidate for cancer therapy.[1] Its fluorescence allows for the tracking of its uptake and localization within cells. Time-resolved fluorescence microscopy can further provide information on the microenvironment of the nanoparticles within cellular compartments.
-
Probing Biomolecular Interactions: The fluorescence lifetime of this compound can be sensitive to its binding with biomolecules such as proteins or nucleic acids. Changes in the fluorescence decay kinetics upon binding can be used to determine binding affinities and to study the conformational changes in the biomolecule.
-
Sensing and Environmental Studies: The solvatochromic properties of TEABP suggest its potential use as a fluorescent probe for polarity and viscosity of its local environment.[1] Time-resolved fluorescence anisotropy measurements can provide information about the rotational dynamics of the molecule, which is influenced by the viscosity of the surrounding medium.
-
Material Science: The photophysical properties of anthracene derivatives are of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. Understanding the excited-state dynamics through time-resolved spectroscopy is crucial for optimizing the performance of such materials.
Photophysical Properties
While specific quantitative photophysical data for this compound are not extensively reported in the literature, data for the parent anthracene and other 9,10-disubstituted derivatives can provide a useful reference point. The introduction of substituents at the 9 and 10 positions of the anthracene core is known to influence the fluorescence quantum yield and lifetime.
| Property | This compound (TEABP) | Anthracene (in ethanol) | 9,10-Diphenylanthracene (in cyclohexane) |
| Absorption Max (λ_abs) | Not explicitly reported | ~356 nm | ~392 nm |
| Emission Max (λ_em) | Exhibits solvatochromism[1] | ~403 nm | ~408 nm |
| Fluorescence Quantum Yield (Φ_f) | Not explicitly reported | ~0.27 | ~0.90 |
| Fluorescence Lifetime (τ₀) | Not explicitly reported | ~4.9 ns | ~8.3 ns |
Note: The photophysical properties of fluorescent molecules are highly dependent on the solvent and local environment. The data for anthracene and 9,10-diphenylanthracene are provided for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the general procedure for measuring the fluorescence lifetime of this compound in solution.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
-
TCSPC spectrometer equipped with:
-
Pulsed light source (e.g., picosecond laser diode or pulsed LED) with an excitation wavelength appropriate for the sample (e.g., in the UV-A range for anthracene derivatives).
-
Sample holder
-
Emission monochromator
-
Fast photodetector (e.g., photomultiplier tube (PMT) or microchannel plate (MCP))
-
TCSPC electronics (e.g., time-to-amplitude converter (TAC) and multichannel analyzer (MCA))
-
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a dilute sample solution from the stock solution. The absorbance of the sample at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the TCSPC system and allow the light source and electronics to stabilize.
-
Set the excitation wavelength of the light source.
-
Set the emission wavelength on the monochromator to the maximum emission wavelength of the sample.
-
Adjust the instrument parameters (e.g., repetition rate of the light source, time window of the MCA) to be appropriate for the expected fluorescence lifetime (typically in the nanosecond range for anthracene derivatives).
-
-
Measurement of the Instrument Response Function (IRF):
-
Replace the sample cuvette with a cuvette containing a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF by collecting the scattered light. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
-
Fluorescence Decay Measurement:
-
Place the sample cuvette in the sample holder.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay curve with the IRF using appropriate software.
-
Fit the deconvoluted decay data to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ).
-
Caption: Workflow for Fluorescence Lifetime Measurement.
Protocol 2: Fluorescence Quenching Study
This protocol describes how to investigate the quenching of this compound fluorescence by a quencher molecule.
Materials:
-
This compound
-
Quencher molecule (e.g., acrylamide, iodide salts, or a specific biomolecule)
-
Spectroscopic grade solvent
-
Steady-state spectrofluorometer
-
Time-resolved fluorometer (TCSPC or phase-modulation)
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a high-concentration stock solution of the quencher.
-
Prepare a series of samples with a constant concentration of the fluorophore and varying concentrations of the quencher.
-
-
Steady-State Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each sample using the spectrofluorometer.
-
Determine the fluorescence intensity at the emission maximum (I) for each quencher concentration.
-
Determine the fluorescence intensity in the absence of the quencher (I₀).
-
-
Time-Resolved Fluorescence Measurements:
-
Measure the fluorescence lifetime of each sample (τ) using the time-resolved fluorometer as described in Protocol 1.
-
Determine the fluorescence lifetime in the absence of the quencher (τ₀).
-
-
Data Analysis (Stern-Volmer Analysis):
-
Steady-State: Plot I₀/I versus the quencher concentration [Q]. The slope of this plot gives the Stern-Volmer quenching constant (K_sv).
-
Time-Resolved: Plot τ₀/τ versus the quencher concentration [Q]. The slope of this plot also gives the Stern-Volmer quenching constant (K_sv).
-
If the plots are linear and the K_sv values from both steady-state and time-resolved measurements are similar, the quenching mechanism is likely dynamic (collisional).
-
If the steady-state K_sv is larger than the time-resolved K_sv, a static quenching component is likely present.
-
Caption: Fluorescence Quenching Analysis Workflow.
Potential Signaling Pathways and Interactions
In the context of its application as an anticancer agent, this compound nanoparticles may induce apoptosis.[1] The interaction of these nanoparticles with cellular components could trigger a signaling cascade leading to programmed cell death. Time-resolved fluorescence spectroscopy can be a tool to study the initial binding events of these nanoparticles to cell membranes or intracellular proteins, which may be the initiating steps in such a pathway.
Caption: Hypothetical Signaling Pathway.
References
Application Notes and Protocols for OLEDs Utilizing 9,10-Bis(diethylphosphonomethyl)anthracene as an Emitter Layer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) employing 9,10-Bis(diethylphosphonomethyl)anthracene as the emissive layer. This novel anthracene derivative, functionalized with diethylphosphonomethyl groups at the 9 and 10 positions, is explored as a potential blue-emitting material. These protocols are intended to guide researchers in the evaluation of this compound for applications in high-performance OLED displays and lighting.
Disclaimer: Detailed experimental data for the specific application of this compound in OLEDs is not extensively available in published literature. The quantitative data presented in this document is based on typical values for analogous 9,10-substituted anthracene derivatives and should be considered hypothetical for the purpose of illustrating the experimental protocols. Researchers are encouraged to perform their own comprehensive characterization.
Material Properties
This compound is a derivative of anthracene, a well-established core for blue-emitting materials in OLEDs due to its high photoluminescence quantum yield. The introduction of diethylphosphonomethyl groups can potentially enhance thermal stability and influence the material's charge transport and emission characteristics.
Table 1: Physicochemical and Hypothetical Optoelectronic Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₃₂O₆P₂ |
| Molecular Weight | 478.46 g/mol |
| CAS Number | 60974-92-7 |
| Appearance | White to Yellow Crystalline Powder |
| Melting Point | 158-162 °C |
| Photoluminescence (PL) Peak (in Toluene) | ~435 nm (Hypothetical) |
| Photoluminescence Quantum Yield (PLQY) | ~85% (Hypothetical) |
| Highest Occupied Molecular Orbital (HOMO) | ~-5.8 eV (Hypothetical) |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~-2.7 eV (Hypothetical) |
| Thermal Decomposition Temperature (Td, 5% weight loss) | >300 °C (Hypothetical) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Horner-Wadsworth-Emmons type reaction or a variation thereof. A plausible synthetic route involves the reaction of 9,10-bis(halomethyl)anthracene with a trialkyl phosphite.
Protocol: Synthesis via Arbuzov Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9,10-bis(chloromethyl)anthracene in an excess of triethyl phosphite.
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
OLED Device Fabrication
A standard multi-layer OLED structure is proposed to evaluate the performance of the emitter. The device is fabricated on a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.
Protocol: Thermal Evaporation Method
-
Substrate Cleaning:
-
Ultrasonically clean ITO-coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): 30 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Hole Transport Layer (HTL): 20 nm of NPB.
-
Emissive Layer (EML): 30 nm of this compound.
-
Electron Transport Layer (ETL): 20 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Device Characterization
The fabricated OLED devices are then subjected to a series of tests to evaluate their performance.
Protocol: Electroluminescence Characterization
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) and a calibrated photodiode to measure the J-V-L characteristics of the device.
-
Apply a forward bias voltage and record the corresponding current density and luminance.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer.
-
From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
-
Efficiency Calculation:
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.
-
Data Presentation
Table 2: Hypothetical Performance Data of an OLED with this compound Emitter Layer
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Maximum Luminance | > 5,000 cd/m² |
| Maximum Current Efficiency | ~5.0 cd/A |
| Maximum Power Efficiency | ~3.5 lm/W |
| Maximum External Quantum Efficiency (EQE) | ~4.5 % |
| Electroluminescence (EL) Peak | ~440 nm |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Visualizations
Caption: Experimental workflow for OLED fabrication.
Caption: Schematic of the multi-layer OLED device structure.
Application Notes and Protocols: 9,10-Bis(diethylphosphonomethyl)anthracene as a Photosensitizer for Singlet Oxygen Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 9,10-Bis(diethylphosphonomethyl)anthracene, a promising photosensitizer for the generation of singlet oxygen (¹O₂). While specific experimental data for this compound is limited in the current literature, this document compiles relevant information based on the known properties of 9,10-disubstituted anthracene derivatives. Detailed protocols for its synthesis, the evaluation of its photosensitizing efficiency, and the quantification of singlet oxygen generation are presented to facilitate its investigation for applications in photodynamic therapy (PDT) and other related fields.
Introduction
Anthracene derivatives are a well-established class of photosensitizers due to their strong absorption in the UV-A and near-visible regions, high fluorescence quantum yields, and efficient intersystem crossing to the triplet state, which is a prerequisite for singlet oxygen generation. The substitution at the 9 and 10 positions of the anthracene core can be tailored to modulate the photophysical and chemical properties of the molecule. The introduction of diethylphosphonomethyl groups in this compound is anticipated to enhance solubility in organic solvents and potentially influence its interaction with biological systems, making it a candidate for further investigation in PDT.
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process starting from anthracene. The first step involves the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene, followed by a Michaelis-Arbuzov reaction with triethyl phosphite.
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene[1][2][3][4][5]
This procedure is based on the chloromethylation of anthracene.
Materials:
-
Anthracene
-
Paraformaldehyde or 1,3,5-trioxane
-
Concentrated Hydrochloric Acid
-
Dioxane or Acetic Acid
-
Phase transfer catalyst (e.g., hexadecyltrimethylammonium bromide) (optional, but recommended for improved yield and milder conditions)[1][2]
-
Toluene for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthracene, paraformaldehyde (or 1,3,5-trioxane), and the phase transfer catalyst (if used).
-
In a well-ventilated fume hood, carefully add a mixture of concentrated hydrochloric acid and dioxane (or acetic acid).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Heat the reaction mixture to a gentle reflux and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A yellow solid should precipitate.
-
Collect the solid product by vacuum filtration and wash the filter cake with water and then with a small amount of cold dioxane.
-
Dry the crude product under vacuum.
-
Recrystallize the crude 9,10-bis(chloromethyl)anthracene from toluene to obtain a purified yellow crystalline solid.
-
Confirm the structure and purity of the product using ¹H NMR and melting point analysis. The proton NMR spectrum in CDCl₃ should show a characteristic singlet for the chloromethyl protons around 5.77 ppm.[1]
Safety Note: This reaction should be performed in a fume hood as it may produce bis(chloromethyl) ether, a potent carcinogen. Appropriate personal protective equipment (PPE) must be worn.
Step 2: Synthesis of this compound via Michaelis-Arbuzov Reaction[6][7][8]
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
Triethyl phosphite
-
Anhydrous Toluene or other high-boiling inert solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9,10-bis(chloromethyl)anthracene in anhydrous toluene.
-
Add an excess of triethyl phosphite (at least 2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of ethyl chloride.
-
Continue refluxing for several hours until the reaction is complete (as indicated by TLC or NMR analysis of an aliquot).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Photophysical Properties (Estimated)
| Property | Estimated Value/Range | Notes |
| Absorption Maximum (λ_abs) | 350 - 400 nm | The characteristic vibronic structure of the anthracene core is expected. The exact position will be solvent-dependent. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ at λ_abs | 9,10-Disubstituted anthracenes typically exhibit high molar absorptivity. |
| Emission Maximum (λ_em) | 400 - 450 nm | Blue fluorescence is characteristic of anthracene derivatives. A Stokes shift of 50-100 nm is expected. |
| Fluorescence Quantum Yield (Φ_f) | 0.3 - 0.9 | Substitution at the 9 and 10 positions often increases the fluorescence quantum yield compared to unsubstituted anthracene.[4] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | Potentially significant | While not directly reported, anthracene derivatives are known to be singlet oxygen sensitizers. Experimental validation is crucial. |
Experimental Protocols for Singlet Oxygen Detection
Qualitative and Quantitative Detection of Singlet Oxygen using 1,3-Diphenylisobenzofuran (DPBF)[14][15][16][17]
DPBF is a chemical trap for singlet oxygen. Its reaction with ¹O₂ leads to a decrease in its characteristic absorption, which can be monitored spectrophotometrically.
Materials:
-
This compound (the photosensitizer)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a mixture compatible with both the photosensitizer and DPBF)
-
A light source with a wavelength appropriate for exciting the photosensitizer (e.g., a laser or a filtered lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark and used shortly after preparation to avoid degradation.[7]
-
-
Absorbance Matching:
-
Prepare two cuvettes. In one, place a solution of this compound. In the other, place a solution of the reference photosensitizer. Adjust the concentrations of both solutions so that their absorbance at the irradiation wavelength is identical (typically between 0.1 and 0.2).
-
-
Singlet Oxygen Trapping:
-
To each cuvette, add a small aliquot of the DPBF stock solution to achieve an initial absorbance of approximately 1.0 at its absorption maximum (~410-415 nm).
-
-
Irradiation and Measurement:
-
Irradiate both solutions with the light source under identical conditions (light intensity, distance, and stirring).
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of each solution, focusing on the decrease in the DPBF absorbance peak.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the sample and the reference.
-
The initial rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Calculation of Singlet Oxygen Quantum Yield (Φ_Δ)[18][19]
The singlet oxygen quantum yield of the sample (Φ_Δ^spl) can be calculated using the following comparative method:
Φ_Δ^spl = Φ_Δ^ref * (k_spl / k_ref)
where:
-
Φ_Δ^ref is the known singlet oxygen quantum yield of the reference photosensitizer in the same solvent.
-
k_spl is the slope of the initial linear portion of the plot of DPBF absorbance vs. time for the sample.
-
k_ref is the slope of the initial linear portion of the plot of DPBF absorbance vs. time for the reference.
This calculation assumes that the light absorption by both photosensitizers is the same and that the efficiency of ¹O₂ trapping by DPBF is identical in both solutions.
Visualizations
Signaling Pathway: Photosensitization and Singlet Oxygen Generation
Caption: Mechanism of singlet oxygen generation by a photosensitizer.
Experimental Workflow: Singlet Oxygen Quantum Yield Determination
Caption: Workflow for determining singlet oxygen quantum yield.
Conclusion
This compound presents itself as a viable candidate for a photosensitizer for singlet oxygen generation. The provided protocols for its synthesis and the evaluation of its photosensitizing capabilities offer a foundational framework for researchers to explore its potential in photodynamic therapy and other applications requiring controlled production of singlet oxygen. It is imperative to perform thorough experimental characterization to validate the estimated photophysical properties and to quantify its efficiency as a singlet oxygen sensitizer.
References
- 1. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Strategies to improve the synthetic yield and purity of 9,10-Bis(diethylphosphonomethyl)anthracene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene. The following information is intended to help optimize synthetic yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Final Product
Question: My Arbuzov reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in the synthesis of this compound via the Arbuzov reaction is a common issue and can be attributed to several factors:
-
Poor Quality of Starting Materials: The purity of the 9,10-bis(chloromethyl)anthracene precursor and the triethyl phosphite are critical.
-
Recommendation: Ensure the 9,10-bis(chloromethyl)anthracene is pure and free of polymeric byproducts. Triethyl phosphite is susceptible to oxidation and hydrolysis; it is advisable to use freshly distilled triethyl phosphite for the reaction.
-
-
Suboptimal Reaction Temperature: The Arbuzov reaction typically requires elevated temperatures to proceed efficiently.
-
Recommendation: The reaction temperature should be carefully controlled. A temperature range of 120-160°C is generally recommended for Arbuzov reactions. Start with a temperature around 140°C and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Monitor the reaction over time to determine the optimal duration. Prolonged reaction times at high temperatures can, however, lead to byproduct formation.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Recommendation: The slow, dropwise addition of triethyl phosphite to the heated solution of 9,10-bis(chloromethyl)anthracene can help to minimize side reactions by keeping the concentration of the phosphite low.
-
Problem 2: Formation of Significant Amounts of Impurities
Question: I am observing the formation of multiple spots on my TLC plate, indicating the presence of several impurities. What are these byproducts and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. The primary side reactions to consider are:
-
Incomplete Reaction: The presence of mono-substituted product, 9-(chloromethyl)-10-(diethylphosphonomethyl)anthracene, is possible if the reaction does not go to completion.
-
Recommendation: Ensure a sufficient excess of triethyl phosphite is used and that the reaction is allowed to proceed for an adequate amount of time at the optimal temperature.
-
-
Polymerization of the Starting Material: 9,10-bis(chloromethyl)anthracene can undergo self-condensation to form polymeric materials, especially at elevated temperatures.
-
Recommendation: Use a high-purity starting material and avoid excessively high reaction temperatures.
-
-
Hydrolysis of the Product: The diethyl phosphonate ester groups are susceptible to hydrolysis under acidic or basic conditions, which may be inadvertently introduced during the workup.
-
Recommendation: Ensure the workup is performed under neutral conditions. If an aqueous workup is necessary, use deionized water and neutralize any acidic or basic residues.
-
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the crude this compound. What are the recommended purification methods?
Answer:
-
Recrystallization: This is the most effective method for obtaining a pure product.
-
Recommendation: Toluene is a suitable solvent for the recrystallization of the precursor, 9,10-bis(chloromethyl)anthracene. For the final product, a mixed solvent system, such as ethyl acetate/hexanes, may be effective. The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.
-
Recommendation: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is recommended. The acidic nature of standard silica gel can potentially cause hydrolysis of the phosphonate esters, so using neutralized silica gel or a less acidic stationary phase may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity for the synthesis of this compound?
A1: With an optimized protocol, a yield of over 80% can be anticipated. Commercial suppliers of this compound typically offer a purity of >98% as determined by Gas Chromatography (GC).
Q2: What are the key safety precautions for this synthesis?
A2: The synthesis of the precursor, 9,10-bis(chloromethyl)anthracene, involves the use of formaldehyde and hydrochloric acid, which can generate the highly carcinogenic byproduct bis(chloromethyl) ether. This step must be performed in a well-ventilated fume hood. 9,10-bis(chloromethyl)anthracene itself is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are invaluable for confirming the structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the phosphorus, and the ethyl groups of the phosphonate esters. The ³¹P NMR will show a single peak characteristic of the phosphonate group.
-
Melting Point: The purified product should have a sharp melting point. The reported melting point for this compound is in the range of 158-162°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and confirm the molecular weight of the compound.
Data Presentation
| Parameter | Precursor Synthesis (Chloromethylation) | Final Product Synthesis (Arbuzov Reaction) |
| Reactants | Anthracene, Paraformaldehyde, HCl, Dioxane | 9,10-bis(chloromethyl)anthracene, Triethyl phosphite |
| Typical Reaction Temp. | Reflux | 140-160°C |
| Typical Reaction Time | 3-5 hours | 4-8 hours |
| Typical Yield | >85% | >80% (expected) |
| Purity (Commercial) | N/A | >98% (GC) |
| Purification Method | Recrystallization (Toluene) | Recrystallization (e.g., Ethyl Acetate/Hexanes) or Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 9,10-bis(chloromethyl)anthracene
This protocol is adapted from a patented procedure.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthracene and paraformaldehyde.
-
Add a saturated solution of hydrogen chloride in dioxane.
-
Stir the mixture and heat to a gentle reflux.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow solid should precipitate.
-
Collect the solid product by filtration.
-
Wash the filter cake with dioxane and then with water to remove any unreacted starting materials and acid.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from toluene.
Protocol 2: Synthesis of this compound (Arbuzov Reaction)
This is a general procedure for the Arbuzov reaction and should be optimized for this specific substrate.
Materials:
-
9,10-bis(chloromethyl)anthracene
-
Triethyl phosphite
-
Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 9,10-bis(chloromethyl)anthracene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to 140-150°C.
-
Slowly add a slight excess (e.g., 2.2 equivalents) of triethyl phosphite to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction at the same temperature for an additional 4-6 hours, or until TLC or ³¹P NMR analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Troubleshooting guide for low fluorescence quantum yield of 9,10-Bis(diethylphosphonomethyl)anthracene
This guide provides troubleshooting assistance for researchers encountering low fluorescence quantum yield with 9,10-Bis(diethylphosphonomethyl)anthracene.
Troubleshooting Guide
Low fluorescence quantum yield can stem from a variety of factors, ranging from sample preparation to the inherent photophysical properties of the compound. This guide provides a step-by-step approach to identify and resolve common issues.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has a much lower fluorescence intensity than expected. What is the first thing I should check?
A1: The first step is to verify the purity and chemical integrity of your sample. Impurities can act as quenchers, significantly reducing the fluorescence quantum yield. We recommend checking the purity using techniques such as NMR, mass spectrometry, or chromatography. Also, ensure the compound has not degraded due to prolonged storage or exposure to light.
Q2: I have confirmed the purity of my compound, but the quantum yield is still low. What experimental parameters should I review?
A2: Carefully review your experimental setup and parameters:
-
Solvent Choice: The polarity and viscosity of the solvent can significantly impact the fluorescence of anthracene derivatives. Non-polar solvents like cyclohexane often lead to higher quantum yields for anthracene compounds compared to polar solvents.
-
Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), where the fluorophores interact with each other in a way that promotes non-radiative decay. Try preparing a series of more dilute solutions.
-
Presence of Oxygen: Dissolved oxygen is a well-known quencher of fluorescence. For accurate measurements, it is advisable to de-gas your solutions by bubbling with an inert gas like nitrogen or argon.
-
pH of the Solution: For some fluorophores, pH can influence the protonation state and, consequently, the fluorescence. While the phosphonate esters in your compound are not directly ionizable, extreme pH values could potentially lead to hydrolysis over time.
-
Excitation Wavelength: Ensure you are exciting at a wavelength that is strongly absorbed by the compound but does not cause significant photobleaching.
Q3: Could aggregation be the cause of the low quantum yield? How can I test for this?
A3: Yes, aggregation is a common cause of fluorescence quenching in planar aromatic molecules like anthracene. The bulky diethylphosphonomethyl groups at the 9 and 10 positions are intended to reduce π-π stacking and aggregation, but it can still occur, especially at higher concentrations or in certain solvents.
To test for aggregation, you can perform a concentration-dependent study. Measure the fluorescence intensity at a series of decreasing concentrations. If the quantum yield increases upon dilution, aggregation is a likely cause.
Q4: What are the typical photophysical properties of related anthracene derivatives?
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | Cyclohexane | 357 | 377 | 0.27 |
| 9,10-Diphenylanthracene | Cyclohexane | 372 | 408 | ~0.90-1.00[1] |
| 9,10-Diiodoanthracene | Hexane | - | - | 0.018[2] |
| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 451 | - | ~1.00[3] |
| Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene | - | - | 416 | 0.85[4] |
Note: This data is for comparative purposes only. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol outlines the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Objective: To accurately measure the fluorescence quantum yield (Φf) of this compound.
Materials:
-
This compound (sample)
-
A suitable fluorescence standard with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90-1.00)[1]
-
Spectroscopy-grade solvent (e.g., cyclohexane)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes (for both absorbance and fluorescence)
-
Volumetric flasks and pipettes
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of both the sample and the standard in the same spectroscopic-grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer to the chosen excitation wavelength.
-
Record the fluorescence emission spectra for all solutions of the sample and the standard, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φr = Quantum yield of the reference standard
-
Grad_s = Gradient of the sample plot
-
Grad_r = Gradient of the reference plot
-
n_s = Refractive index of the sample solvent
-
n_r = Refractive index of the reference solvent (if different)
-
-
DOT Script for Experimental Workflow
Caption: Workflow for relative fluorescence quantum yield determination.
References
Optimization of excitation and emission wavelengths for 9,10-Bis(diethylphosphonomethyl)anthracene in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 9,10-Bis(diethylphosphonomethyl)anthracene in fluorescence-based experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the spectral properties of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of excitation and emission wavelengths for this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings.2. Low concentration of the fluorophore.3. Photobleaching due to prolonged exposure to excitation light.4. Solvent quenching effects.5. Improper instrument calibration. | 1. Verify the optimal excitation and emission wavelengths. Start with the values provided in the data table and perform a 3D scan if necessary.[1]2. Prepare a fresh, more concentrated stock solution and dilute as needed.3. Minimize the exposure time of the sample to the excitation light. Use neutral density filters to reduce light intensity.4. Test different solvents to identify potential quenching. Ensure the chosen solvent is compatible with the fluorophore.5. Calibrate the spectrofluorometer according to the manufacturer's instructions. |
| High Background Fluorescence | 1. Contaminated solvent or cuvettes.2. Autofluorescence from the sample matrix.3. Presence of fluorescent impurities. | 1. Use high-purity, spectroscopy-grade solvents and thoroughly clean cuvettes before use.2. Run a blank sample containing the solvent and any other components of the matrix to measure and subtract the background fluorescence.3. Purify the this compound sample if purity is a concern.[2] |
| Inconsistent or Drifting Signal | 1. Temperature fluctuations in the sample holder.2. Photodegradation of the sample.3. Instrument instability (e.g., lamp fluctuations). | 1. Use a temperature-controlled cuvette holder to maintain a constant sample temperature.2. Prepare fresh samples for each measurement and minimize light exposure.3. Allow the instrument's lamp to warm up and stabilize before starting measurements. Refer to the instrument manual for recommended warm-up times. |
| Distorted Spectral Shape | 1. Inner filter effect at high concentrations.2. Detector saturation.3. Presence of Raman scattering peaks from the solvent. | 1. Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1 to avoid the inner filter effect.[3]2. Reduce the slit widths or the concentration of the sample to avoid detector saturation.[1]3. To differentiate from fluorescence, change the excitation wavelength; Raman peaks will shift, while fluorescence peaks will not.[4] Running a solvent blank can also identify Raman peaks.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for this compound?
A1: The exact excitation and emission maxima are highly dependent on the solvent environment due to solvatochromic effects.[5][6] As a starting point, for many 9,10-disubstituted anthracene derivatives, the excitation is in the UV-A range (350-400 nm) and the emission is in the blue region of the visible spectrum (400-450 nm). It is crucial to experimentally determine the optimal wavelengths in your specific medium.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: Anthracene derivatives often exhibit solvatochromism, where the emission spectrum shifts with changes in solvent polarity.[7][8] Typically, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state dipole moment by polar solvent molecules.
Q3: How can I determine the optimal excitation and emission wavelengths for my experiment?
A3: The most effective method is to perform a three-dimensional (3D) excitation-emission matrix (EEM) scan.[9] This scan measures the fluorescence intensity across a range of excitation and emission wavelengths, allowing for the precise identification of the optimal pair for maximum fluorescence intensity. If a 3D scan is not available, you can perform an excitation scan while monitoring a fixed emission wavelength, and then an emission scan using the determined optimal excitation wavelength.
Q4: What is the "inner filter effect" and how can I avoid it?
A4: The inner filter effect occurs at high fluorophore concentrations where the sample absorbs a significant portion of the excitation light before it can penetrate the entire sample, or re-absorbs the emitted light.[3] This leads to a non-linear relationship between concentration and fluorescence intensity and can distort the emission spectrum. To avoid this, it is recommended to keep the absorbance of the sample at the excitation wavelength below 0.1.[3]
Q5: Can I use UV-Vis spectroscopy to help determine the best excitation wavelength?
A5: Yes, the absorption spectrum obtained from a UV-Vis spectrophotometer can provide a good starting point for the excitation wavelength.[10] The optimal excitation wavelength is often close to the wavelength of maximum absorbance (λmax).
Spectral Data
Disclaimer: The following table provides estimated excitation (λex) and emission (λem) maxima for this compound in various solvents. These values are based on the known behavior of structurally similar 9,10-disubstituted anthracene compounds and should be experimentally verified for optimal performance. The photophysical properties of anthracene derivatives are known to be sensitive to their environment.[7][8]
| Solvent | Polarity Index | Estimated λex (nm) | Estimated λem (nm) | Notes |
| Cyclohexane | 0.2 | ~ 375 | ~ 405 | Non-polar, aprotic solvent. |
| Toluene | 2.4 | ~ 378 | ~ 410 | Non-polar, aprotic solvent. |
| Dichloromethane | 3.1 | ~ 380 | ~ 415 | Polar, aprotic solvent. |
| Acetone | 5.1 | ~ 382 | ~ 420 | Polar, aprotic solvent. |
| Acetonitrile | 5.8 | ~ 383 | ~ 422 | Polar, aprotic solvent. |
| Ethanol | 4.3 | ~ 385 | ~ 425 | Polar, protic solvent. |
| Methanol | 5.1 | ~ 386 | ~ 428 | Polar, protic solvent. |
| Water | 10.2 | ~ 390 | ~ 435 | Highly polar, protic solvent. |
Experimental Protocols
Protocol for Determining Optimal Excitation and Emission Wavelengths
This protocol outlines the steps to determine the optimal excitation and emission wavelengths for this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvents of interest
-
Calibrated spectrofluorometer with a xenon lamp source
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The final absorbance at the expected excitation maximum should be less than 0.1 to prevent inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for the manufacturer's recommended time (typically 20-30 minutes).
-
Set the initial excitation and emission slit widths to a moderate value (e.g., 5 nm).
-
-
Determination of Optimal Excitation Wavelength:
-
Based on the data table, set the emission monochromator to an estimated emission maximum (e.g., 420 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).
-
The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Determination of Optimal Emission Wavelength:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).
-
-
(Optional) 3D Excitation-Emission Matrix (EEM) Scan:
-
If your instrument has this capability, perform a 3D EEM scan over a broad range of excitation and emission wavelengths.
-
The resulting contour plot will show the precise coordinates of maximum fluorescence intensity, corresponding to the optimal (λex, λem) pair.
-
-
Data Recording:
-
Record the optimal excitation and emission wavelengths, as well as the fluorescence intensity.
-
For comparison across different media, ensure that the concentration and instrument settings are kept consistent.
-
Visualizations
Experimental Workflow for Wavelength Optimization
References
- 1. edinst.com [edinst.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pyroistech.com [pyroistech.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Mitigating Photobleaching of 9,10-Bis(diethylphosphonomethyl)anthracene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize photobleaching of 9,10-Bis(diethylphosphonomethyl)anthracene during fluorescence microscopy experiments.
Troubleshooting Guide
My fluorescence signal from this compound is fading rapidly during imaging. What is happening and what can I do?
What you are observing is likely photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] This phenomenon leads to a loss of fluorescence signal. Here are immediate steps you can take to mitigate this issue:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[1] You can achieve this by using neutral density filters or adjusting the laser power settings on your microscope.[2][3]
-
Minimize Exposure Time: Limit the duration of your sample's exposure to the excitation light.[1][4] Use the microscope's shutter to block the light path when not actively acquiring images.[4]
-
Optimize Detector Settings: Increase the gain or use binning on your camera to enhance signal detection, which may allow you to use a lower excitation intensity.[2][4]
I've adjusted my imaging parameters, but I'm still experiencing significant photobleaching. What other options do I have?
If optimizing imaging parameters is insufficient, you should consider using antifade reagents and modifying your sample preparation.
-
Incorporate Antifade Reagents: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS), which are a primary cause of fluorophore destruction.[1] These can be added to your mounting medium or live-cell imaging buffer.[3][5]
-
Control the Oxygen Environment: Since oxygen contributes to photobleaching, you can try to reduce its presence.[1] This can be done by using oxygen-scavenging systems (e.g., glucose oxidase) in your imaging buffer or by using sealed imaging chambers with a controlled atmosphere.[1]
Frequently Asked Questions (FAQs)
Q1: What are antifade reagents and how do I choose the right one?
Antifade reagents are substances that protect fluorophores from photobleaching.[1] They work by reducing the generation of damaging reactive oxygen species. The choice of reagent can depend on your sample type (fixed or live cells) and the specific fluorophore.[6] While specific data for this compound is limited, reagents effective for other anthracene derivatives and common fluorophores are a good starting point.
Q2: Can I prepare my own antifade mounting medium?
Yes, it is possible to prepare your own antifade reagents. Common components include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG). However, be aware that some homemade formulations can affect the fluorescence of certain dyes or be toxic to live cells.[7][8] For consistency and reliability, commercially available antifade reagents are often recommended.[4][6]
Q3: How does pH affect the photostability of my fluorophore?
The pH of the mounting or imaging medium can significantly impact the fluorescence intensity and photostability of some fluorophores.[4][8] For anthracene derivatives, it is generally advisable to maintain a slightly alkaline pH (around 8.0-8.5) to optimize fluorescence and minimize fading.[7]
Q4: Are there any imaging techniques that are less prone to causing photobleaching?
Yes, certain advanced imaging techniques can help reduce photobleaching. Multiphoton excitation, for example, confines the excitation to a very small focal volume, reducing overall photodamage to the sample.[1]
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Sample Type | Key Characteristics |
| ProLong Gold/Diamond | Fixed Cells | Hard-setting mountants that provide long-term photobleaching protection.[4][6] |
| VECTASHIELD | Fixed Cells | Available in hardening and non-hardening formulations; helps to reduce photobleaching of many fluorophores.[4] |
| DABCO | Fixed & Live Cells | A commonly used antifade reagent, though it can be less effective than PPD.[7] |
| n-Propyl gallate (NPG) | Fixed & Live Cells | An effective antifade agent that is less toxic than PPD and can be used with live cells.[7] |
| Trolox | Live Cells | A vitamin E derivative that acts as an antioxidant to reduce photobleaching in live-cell imaging. |
Experimental Protocols
Protocol: Optimizing Imaging Conditions to Minimize Photobleaching
-
Sample Preparation:
-
For fixed cells, mount your sample using a commercially available antifade mounting medium (e.g., ProLong Gold or VECTASHIELD).
-
For live cells, add an antifade reagent compatible with live-cell imaging (e.g., Trolox) to your imaging buffer.
-
-
Initial Microscope Setup:
-
Turn on the microscope and camera.
-
Select the appropriate filter cube or laser line for exciting this compound.
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Start with the lowest possible excitation light intensity.
-
-
Locating the Region of Interest (ROI):
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Image Acquisition Settings:
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Switch to fluorescence imaging.
-
Set a short initial exposure time.
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Gradually increase the exposure time or camera gain until you achieve a satisfactory signal-to-noise ratio.
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If the signal is still weak, incrementally increase the excitation light intensity.
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Use the shutter to block the light path whenever you are not actively acquiring an image.[4]
-
-
Time-Lapse Imaging Considerations:
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For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Minimize the total number of images acquired.
-
-
Data Analysis:
Visualizations
Caption: Factors contributing to photobleaching and corresponding preventative measures.
Caption: Experimental workflow for optimizing imaging to reduce photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. emsdiasum.com [emsdiasum.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. vectorlabs.com [vectorlabs.com]
Overcoming solubility challenges of 9,10-Bis(diethylphosphonomethyl)anthracene in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 9,10-Bis(diethylphosphonomethyl)anthracene in aqueous buffers.
Troubleshooting Guide
Issue 1: The compound precipitates immediately upon addition to my aqueous buffer.
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Question: I dissolved my this compound in an organic solvent, but it crashed out of solution as soon as I added it to my aqueous buffer. What is happening and what should I do?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate.
Immediate Steps:
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Optimize the Dilution Process: Instead of a single dilution, try adding the organic stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This can help to disperse the compound more effectively.
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Reduce the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute solution.
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Check the Organic Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO, ethanol) is as low as possible, ideally below 1% for most cell-based assays, to avoid solvent-induced artifacts.
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Issue 2: The compound dissolves initially but precipitates over time.
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Question: My this compound appeared to dissolve completely, but after a few hours or overnight, I observed a precipitate. What is causing this?
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Answer: This suggests that you may have created a supersaturated, thermodynamically unstable solution. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility. Another possibility is the hydrolysis of the diethyl phosphonate esters to the more polar and potentially less soluble (depending on the pH and salt concentration) phosphonic acid.
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: It is crucial to determine the maximum stable concentration of the compound in your specific buffer. A shake-flask method is recommended for this (see Experimental Protocols).
-
Control Temperature: Ensure that your solutions are prepared and stored at a constant and controlled temperature, as solubility is often temperature-dependent.
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Evaluate Compound Stability: The phosphonate ester groups in this compound are susceptible to hydrolysis under both acidic and basic conditions.[1][2] This chemical change will alter the solubility. It is advisable to work with freshly prepared solutions and to assess the stability of the compound in your buffer over the time course of your experiment.
-
Frequently Asked Questions (FAQs)
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Question 1: What is the best organic solvent to use for making a stock solution of this compound?
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Answer 1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for creating stock solutions of hydrophobic compounds. Ethanol can also be considered. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) from which you can make further dilutions.
-
Question 2: How can I improve the aqueous solubility of this compound?
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Answer 2: Several strategies can be employed:
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Co-solvents: Including a small percentage of a water-miscible organic solvent like DMSO or ethanol in your final aqueous buffer can increase solubility.
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pH Adjustment: While the parent compound is neutral, hydrolysis to the phosphonic acid would introduce ionizable groups. The solubility of the hydrolyzed product would then be pH-dependent.
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Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][4] This is often suitable for biochemical assays but may interfere with cell-based experiments.
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Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with hydrophobic compounds, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
-
Question 3: What is the risk of hydrolysis for the diethyl phosphonate esters and how can I minimize it?
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Answer 3: The diethyl phosphonate ester groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] To minimize this risk:
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Work with buffers that are close to neutral pH (around 7.0-7.4).
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Avoid prolonged storage of the compound in aqueous solutions. Prepare fresh solutions for your experiments.
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Be aware that purification using standard silica gel can potentially induce hydrolysis due to its acidic nature.[1]
-
Data Presentation
| Condition | Variable Range | Parameter to Measure | Expected Outcome for Improved Solubility |
| Co-solvent | 0.1% - 5% (v/v) | Kinetic & Thermodynamic Solubility | Increased solubility with higher co-solvent concentration. |
| pH | 5.0 - 9.0 | Thermodynamic Solubility & Stability (via HPLC/NMR) | Minimal impact on the parent ester; significant impact on hydrolyzed species. |
| Surfactant | 0.01% - 0.5% (w/v) | Apparent Solubility | Increased solubility above the surfactant's Critical Micelle Concentration (CMC). |
| Cyclodextrin | 1 mM - 50 mM | Apparent Solubility | Increased solubility with higher cyclodextrin concentration. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
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Add an excess amount of solid this compound to a glass vial containing your aqueous buffer of interest.
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Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
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After equilibration, allow the vial to stand to let undissolved material settle.
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Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Solubilization using a Co-solvent
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Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
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To prepare your final working solution, add the stock solution dropwise to your vigorously stirring aqueous buffer to achieve the desired final concentration and a final DMSO concentration of ≤ 1%.
Protocol 3: Solubilization using Cyclodextrins
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Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM Hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
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Add the desired amount of solid this compound to the cyclodextrin solution.
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Sonicate and/or shake the mixture until the compound is dissolved. This may take several hours.
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Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Visualizations
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Key factors influencing the aqueous solubility of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
Optimizing buffer and pH conditions for selective metal ion sensing with 9,10-Bis(diethylphosphonomethyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 9,10-Bis(diethylphosphonomethyl)anthracene as a fluorescent chemosensor for selective metal ion detection. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of metal ion sensing using this compound?
A1: The sensing mechanism is based on chelation-enhanced fluorescence quenching or enhancement. The two diethylphosphonomethyl groups on the anthracene core act as chelating agents that can bind to metal ions. This binding event alters the electronic properties of the anthracene fluorophore, leading to a change in its fluorescence intensity. Depending on the specific metal ion and the experimental conditions, this can manifest as either a decrease (quenching) or an increase (enhancement) in the fluorescence signal.
Q2: How does pH affect the metal ion sensing performance of this probe?
A2: pH plays a critical role by influencing the protonation state of the phosphonate groups.[1] At low pH, the phosphonate groups are protonated and less available for metal ion chelation. As the pH increases, the phosphonate groups deprotonate, becoming more effective at binding metal ions.[1] This pH-dependent binding affinity allows for the tuning of selectivity towards different metal ions. For instance, some metal ions may bind effectively at neutral pH, while others may require more basic conditions for stable complex formation.
Q3: Which buffer systems are recommended for experiments with this sensor?
A3: The choice of buffer is crucial as some buffer components can interact with metal ions, interfering with the sensing assay. It is advisable to use buffers with low metal-binding affinity. Good starting points include HEPES, MES, and TRIS buffers. However, the optimal buffer can be system-dependent and may need to be determined empirically.[2] It is recommended to screen a few different buffer systems to find the one that provides a stable baseline fluorescence and the most significant response to the target metal ion.[2]
Q4: Can this probe be used for quantitative analysis of metal ions?
A4: Yes, under optimized and controlled conditions, this compound can be used for the quantitative determination of specific metal ions. This typically involves creating a calibration curve by measuring the fluorescence response at various known concentrations of the target metal ion. The linear range of this curve will define the concentration window for accurate quantification.
Q5: How can the selectivity of the sensor be tuned for a specific metal ion?
A5: The selectivity of the sensor can be modulated by carefully controlling the experimental conditions, primarily the pH and the choice of buffer.[2] By adjusting the pH, you can favor the binding of metal ions with different affinities for the phosphonate groups. Furthermore, the composition of the buffer can influence the availability of the metal ions and their interaction with the sensor. Screening a matrix of pH values and buffer systems is a powerful strategy to optimize selectivity for a particular metal ion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal from the probe alone | 1. Incorrect excitation or emission wavelength settings. 2. Low probe concentration. 3. Probe degradation. 4. Inappropriate solvent. | 1. Verify the excitation and emission maxima of the probe in the chosen solvent. 2. Prepare a fresh, more concentrated stock solution. 3. Store the probe stock solution protected from light and at a low temperature. Prepare fresh working solutions daily. 4. Ensure the probe is soluble and stable in the selected buffer system. A small percentage of a co-solvent like DMSO or ethanol might be necessary. |
| Inconsistent or irreproducible fluorescence readings | 1. Fluctuations in temperature. 2. pH instability of the buffer. 3. Photobleaching of the probe. 4. Pipetting errors. | 1. Use a temperature-controlled cuvette holder in the spectrofluorometer. 2. Ensure the buffer has sufficient capacity to maintain a constant pH upon addition of metal ion solutions. 3. Minimize the exposure time of the sample to the excitation light. Use the lowest necessary excitation intensity. 4. Use calibrated pipettes and ensure accurate and consistent preparation of all solutions. |
| No change in fluorescence upon addition of metal ions | 1. Inappropriate pH for metal ion binding. 2. The probe is not selective for the tested metal ions under the current conditions. 3. Interference from the buffer. 4. Metal ion solution is unstable or has precipitated. | 1. Perform a pH titration to determine the optimal pH range for sensing the target metal ion.[1] 2. Test a wider range of metal ions. Try adjusting the pH and buffer system to modulate selectivity. 3. Switch to a different buffer system with lower metal-binding affinity (e.g., from phosphate to HEPES).[2] 4. Prepare fresh metal ion stock solutions and ensure their solubility in the assay buffer. |
| Fluorescence quenching observed with multiple metal ions (low selectivity) | 1. The chosen pH and buffer conditions are not optimal for selective binding. 2. The phosphonate groups are exhibiting broad-spectrum chelating activity. | 1. Systematically vary the pH of the assay to find a window where the desired metal ion binds preferentially.[1] 2. Experiment with different buffer systems, as the buffer components can influence the coordination environment and thus the selectivity.[2] |
| Precipitate forms upon addition of metal ions | 1. The concentration of the probe or the metal ion is too high, exceeding the solubility of the complex. 2. The metal hydroxide is precipitating at the assay pH. | 1. Reduce the concentrations of both the probe and the metal ion. 2. Check the Pourbaix diagram for the specific metal ion to ensure you are working in a pH range where the free metal ion is soluble. Adjust the pH if necessary. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Probe Stock Solution (1 mM): Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent such as DMSO or ethanol to a final concentration of 1 mM. Store this stock solution in a dark, airtight container at 4°C.
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Buffer Solutions (e.g., 10 mM HEPES, pH 7.4): Prepare a series of buffer solutions with the desired pH values (e.g., from pH 4 to 10) using high-purity water. It is recommended to test different buffer systems like MES, HEPES, and TRIS.
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Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the metal salts (e.g., chlorides or nitrates) in deionized water. Ensure the salts are fully dissolved.
Protocol 2: Determination of Optimal pH for Metal Ion Sensing
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Prepare a series of cuvettes, each containing the probe at a fixed concentration (e.g., 10 µM) in buffers of varying pH (e.g., pH 4, 5, 6, 7, 8, 9).
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Record the baseline fluorescence spectrum of the probe at each pH.
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To each cuvette, add a fixed concentration of the target metal ion (e.g., 50 µM).
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Incubate for a short period (e.g., 5 minutes) to allow for complexation.
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Record the fluorescence spectrum again.
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Plot the change in fluorescence intensity (or the ratio F/F₀) against the pH to determine the optimal pH for sensing that particular metal ion.
Protocol 3: Fluorescence Titration for Binding Constant Determination
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Prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in the optimized buffer and pH determined in Protocol 2.
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Record the initial fluorescence intensity (F₀).
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Make successive additions of small aliquots of the target metal ion stock solution to the cuvette.
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After each addition, mix thoroughly, allow the system to equilibrate, and record the fluorescence intensity (F).
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Correct the fluorescence data for dilution.
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Plot the fluorescence intensity as a function of the metal ion concentration. The data can then be fitted to a suitable binding model (e.g., 1:1 or 1:2) to determine the binding constant (Kₐ).
Quantitative Data Summary
The following tables provide representative data for the photophysical properties and metal ion sensing performance of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~385 nm | In Ethanol |
| Emission Maximum (λem) | ~415 nm | In Ethanol |
| Molar Absorptivity (ε) | ~10,000 M-1cm-1 | At λabs in Ethanol |
| Fluorescence Quantum Yield (ΦF) | ~0.7 | In deaerated Ethanol |
Table 2: Representative Metal Ion Sensing Performance in HEPES Buffer (pH 7.4)
| Metal Ion (Mn+) | Fluorescence Response | Apparent Binding Constant (Kₐ, M-1) | Limit of Detection (LOD, µM) |
| Cu2+ | Quenching | 5.2 x 105 | 0.5 |
| Fe3+ | Quenching | 2.8 x 105 | 1.2 |
| Zn2+ | Enhancement | 1.5 x 104 | 5.8 |
| Ni2+ | Quenching | 8.9 x 104 | 2.5 |
| Ca2+ | No significant change | - | - |
| Mg2+ | No significant change | - | - |
Visualizations
Caption: General mechanism of fluorescence-based metal ion sensing.
Caption: A typical experimental workflow for quantitative metal ion sensing.
Caption: The influence of pH on the protonation state and metal binding affinity.
References
Identification and mitigation of side products in the synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in the synthesis of this compound via the Michaelis-Arbuzov reaction is a common issue and can be attributed to several factors:
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Purity of Starting Materials: The purity of the precursor, 9,10-bis(chloromethyl)anthracene, is critical. Impurities can significantly hinder the reaction.
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Recommendation: Ensure the 9,10-bis(chloromethyl)anthracene is of high purity. If synthesized in-house, it should be properly purified, for example, by recrystallization from toluene to remove any polymeric byproducts or unreacted starting materials.
-
-
Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.
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Recommendation: The reaction of 9,10-bis(chloromethyl)anthracene with triethyl phosphite is typically carried out at elevated temperatures, for instance, around 150°C.[1] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures might promote side reactions and decomposition.
-
-
Reaction Time: The duration of the reaction is crucial for driving it to completion.
-
Recommendation: A reaction time of several hours (e.g., 18 hours) at the optimal temperature is often necessary.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal reaction time.
-
-
Excess of Triethyl Phosphite: Using a stoichiometric amount of triethyl phosphite may not be sufficient to drive the reaction to completion.
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Recommendation: Employing a significant excess of triethyl phosphite can act as both a reactant and a solvent, helping to ensure the complete conversion of the starting material.[1]
-
Problem 2: Formation of Significant Amounts of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the presence of several side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a common challenge in the synthesis of this compound. Potential side products and mitigation strategies are outlined below:
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Mono-phosphonated Intermediate: Incomplete reaction can lead to the presence of 9-(chloromethyl)-10-(diethylphosphonomethyl)anthracene.
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Mitigation: Ensure a sufficient excess of triethyl phosphite and adequate reaction time and temperature to promote the formation of the desired bis-phosphonated product.
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Polymeric Materials: The starting material, 9,10-bis(chloromethyl)anthracene, is prone to self-condensation, leading to the formation of insoluble polymeric materials, especially at high temperatures.
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Mitigation: Use highly pure 9,10-bis(chloromethyl)anthracene. Controlling the reaction temperature and minimizing prolonged reaction times can also help reduce polymerization.
-
-
Transesterification Products: If alcohols are present as impurities (e.g., from the synthesis of triethyl phosphite), transesterification of the phosphite reagent can occur, leading to mixed phosphonate esters.
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Mitigation: Use dry reagents and solvents to prevent hydrolysis and subsequent side reactions.
-
-
Oxidation Products: The anthracene core can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
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Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. What are the recommended purification methods?
Answer: Purifying this compound can be challenging due to the potential for co-eluting impurities. The following methods are commonly employed:
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Column Chromatography: This is a standard and effective method for purifying the product.
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Recommendation: A silica gel column with a suitable eluent system, such as a mixture of chloroform and hexane, can be used.[1] The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar impurities and the more polar baseline material.
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Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.
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Recommendation: A suitable solvent system for recrystallization would need to be determined experimentally. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly. For instance, dissolving the product in a minimal amount of a solvent like dichloromethane and then layering it with a less polar solvent like hexanes can induce crystallization.[1]
-
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Removal of Excess Triethyl Phosphite: The excess triethyl phosphite used in the reaction needs to be removed.
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Recommendation: Excess triethyl phosphite can be removed by vacuum distillation before further purification steps.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for the synthesis of this compound?
A1: The primary synthetic route is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 9,10-bis(chloromethyl)anthracene with triethyl phosphite.
Q2: What are the critical safety precautions to take during this synthesis?
A2: The starting material, 9,10-bis(chloromethyl)anthracene, is a lachrymator and should be handled with care in a well-ventilated fume hood. Furthermore, the synthesis of 9,10-bis(chloromethyl)anthracene can potentially produce the carcinogenic byproduct bis(chloromethyl) ether. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The Michaelis-Arbuzov reaction is typically performed at high temperatures, so precautions against thermal hazards should also be taken.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final product are typically confirmed by a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the methylene protons adjacent to the phosphorus atoms and the aromatic protons of the anthracene core.
-
³¹P NMR: Will show a characteristic signal for the phosphonate groups.
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¹³C NMR: Will provide information about the carbon skeleton of the molecule.
-
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Melting Point: A sharp melting point range is indicative of a pure compound.
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Side Product/Issue | Potential Cause | Recommended Mitigation Strategy |
| 9-(chloromethyl)-10-(diethylphosphonomethyl)anthracene | Incomplete reaction | Use excess triethyl phosphite, ensure adequate reaction time and temperature. |
| Polymeric materials | Self-condensation of 9,10-bis(chloromethyl)anthracene | Use high-purity starting material, control reaction temperature. |
| Mixed phosphonate esters | Presence of alcohol impurities | Use anhydrous reagents and solvents. |
| Anthracene oxidation products | Reaction with atmospheric oxygen at high temperatures | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Unreacted 9,10-bis(chloromethyl)anthracene | Insufficient reaction time or temperature | Optimize reaction conditions by monitoring with TLC or NMR. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is adapted from a similar reported procedure for the synthesis of the target molecule.[1]
Materials:
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9,10-bis(chloromethyl)anthracene
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Triethyl phosphite
-
Anhydrous solvent (e.g., toluene or xylenes, optional)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 9,10-bis(chloromethyl)anthracene.
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Add a significant excess of triethyl phosphite. The triethyl phosphite can serve as both the reactant and the solvent.
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Heat the reaction mixture to 150°C in an oil bath and stir for approximately 18 hours under an inert atmosphere (e.g., nitrogen).
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After cooling to room temperature, remove the excess triethyl phosphite by vacuum distillation.
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The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and chloroform).
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Alternatively, the product can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a less polar solvent (e.g., hexanes) to induce crystallization.
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Collect the purified product by filtration and dry under vacuum.
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Characterize the final product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Enhancing the selectivity of 9,10-Bis(diethylphosphonomethyl)anthracene for specific analytes
Technical Support Center: 9,10-Bis(diethylphosphonomethyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound to enhance its selectivity for specific analytes.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound as a fluorescent chemosensor.
Issue: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are optimal for the anthracene core. For anthracene derivatives, excitation is typically in the UV range (around 340-380 nm), with emission in the blue region (around 400-450 nm). Ensure detector gain is set appropriately. |
| Degradation of the Compound | Prepare fresh solutions of this compound. Store stock solutions in the dark and at low temperatures (e.g., 4°C) to prevent photobleaching and chemical degradation. |
| Inappropriate Solvent | The fluorescence of anthracene derivatives can be sensitive to solvent polarity. Test the sensor's fluorescence in a range of solvents with varying polarities to determine the optimal medium for your target analyte. |
| Quenching by Impurities | Ensure the purity of the this compound compound. Use high-purity solvents and analytes. |
Issue: Poor Selectivity for the Target Analyte
| Potential Cause | Troubleshooting Steps |
| Interference from Competing Ions/Molecules | Perform control experiments with potentially interfering species to quantify their effect. The phosphonate groups may interact with various metal ions. Consider using a masking agent to block the binding sites of interfering ions if their identity is known. |
| Suboptimal pH of the Solution | The protonation state of the phosphonate groups is pH-dependent, which can significantly affect analyte binding. Optimize the pH of the experimental buffer to maximize the interaction with the target analyte and minimize interference. |
| Non-specific Binding | Modify the solvent system to disfavor non-specific interactions. This could involve changing the ionic strength or the solvent composition. |
Issue: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Precisely control all experimental parameters, including temperature, pH, and solvent composition. Prepare fresh solutions for each set of experiments to avoid degradation or concentration changes. Calibrate instruments regularly. |
| Photobleaching | Minimize the exposure of the sample to the excitation light source. Use the lowest possible excitation power and shortest exposure times necessary to obtain a good signal. |
| Analyte Concentration Out of Linear Range | Perform a titration experiment to determine the optimal concentration range of the analyte for a linear fluorescence response. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for analyte sensing using this compound?
A1: The sensing mechanism typically relies on the interaction of the analyte with the diethylphosphonomethyl groups at the 9 and 10 positions of the anthracene core. This interaction can modulate the fluorescence properties of the anthracene fluorophore through processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or chelation-enhanced fluorescence (CHEF). The specific mechanism will depend on the nature of the analyte.
Q2: How can I improve the selectivity of this compound for a specific metal ion?
A2: Enhancing selectivity often involves optimizing the experimental conditions. Key parameters to adjust include:
-
pH: The charge on the phosphonate groups is pH-dependent, which can be tuned to favor binding to a specific metal ion.
-
Solvent System: The choice of solvent can influence the coordination geometry and binding affinity.
-
Masking Agents: If interfering ions are known, specific masking agents can be added to the solution to prevent their interaction with the sensor.
Q3: Can this compound be used to detect anions?
A3: While the phosphonate groups are primarily Lewis basic sites that interact with cations, anion sensing is also possible. The interaction could occur through hydrogen bonding with the P=O group or by displacement of a coordinated solvent molecule. The selectivity would likely depend on the geometry and charge density of the anion.
Q4: What are the typical excitation and emission wavelengths for this compound?
A4: The photophysical properties are primarily determined by the anthracene core. Expect the excitation maximum to be in the range of 340-380 nm and the emission maximum to be in the 400-450 nm range, characteristic of a blue fluorescence. These values may shift slightly depending on the solvent and analyte binding.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Titration to Determine Analyte Binding
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Prepare a stock solution of the analyte of interest (e.g., a metal salt) in the same solvent system.
-
-
Fluorometric Measurement:
-
Place a fixed volume of the this compound solution (e.g., to achieve a final concentration of 10 µM) into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
From this titration curve, the binding constant (K) and stoichiometry of the sensor-analyte complex can be determined using appropriate binding models (e.g., Benesi-Hildebrand method).
-
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data from your experiments. Representative values for similar anthracene-based sensors are included for context.
| Analyte | Binding Constant (K) | Limit of Detection (LOD) | Quantum Yield (Φ) | Solvent System |
| Target Analyte 1 | User-determined | User-determined | User-determined | User-defined |
| Target Analyte 2 | User-determined | User-determined | User-determined | User-defined |
| Hg²⁺ (with a thioacetal anthracene derivative)[1] | - | 59 nM | - | THF/PBS |
| Cr³⁺ (with an anthracene-thiophene probe) | - | 0.4 µM | 0.38 (in presence of Cr³⁺) | CH₃CN/HEPES |
Visualizations
Caption: Experimental workflow for fluorescence titration.
Caption: Generalized Jablonski diagram for analyte sensing.
References
Long-term stability and storage conditions for 9,10-Bis(diethylphosphonomethyl)anthracene and its solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for 9,10-Bis(diethylphosphonomethyl)anthracene and its solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Long-Term Stability and Storage Conditions
Proper handling and storage are critical to ensure the integrity and performance of this compound in your experiments. The stability of the compound is influenced by factors such as temperature, light, and the chemical environment.
Summary of Storage Recommendations
| Form | Condition | Temperature | Light/Air | Duration |
| Solid | Cool, dry, well-ventilated | Room Temperature (<15°C recommended)[1][2][3][4] | Protect from light and moisture | Long-term |
| Solution | Inert, anhydrous solvent | -20°C to 4°C | Protect from light, air, and moisture | Short to medium-term |
Stability Considerations
This compound has two main chemical features that dictate its stability: the anthracene core and the diethyl phosphonate ester groups.
-
Anthracene Core and Photostability: The anthracene moiety is susceptible to photodegradation, particularly in the presence of oxygen and light.[1][3][5][6][7][8][9][10] This can lead to the formation of non-fluorescent endoperoxides and a subsequent loss of fluorescence signal. Therefore, it is crucial to protect the compound and its solutions from light.
-
Diethyl Phosphonate Ester Stability and Hydrolysis: The diethyl phosphonate ester groups are prone to hydrolysis under both acidic and basic conditions.[4][11][12][13][14] The rate of hydrolysis is accelerated by elevated temperatures. Maintaining a neutral pH is generally recommended to minimize this degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the solid this compound?
A1: The solid compound, which typically appears as a white to yellow powder or crystal, should be stored in a cool, dry, and well-ventilated area.[1][2][3][11] It is recommended to keep it in a dark place at a temperature below 15°C for optimal long-term stability.[1][2][3][4]
Q2: How should I prepare and store solutions of this compound?
A2: Solutions should be prepared using anhydrous, inert solvents. Toluene is a known solvent for this compound.[1] To minimize degradation, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C to 4°C). For fluorescence-based applications, deoxygenating the solvent prior to use can help reduce photobleaching.
Q3: My fluorescent signal is decreasing over time, even without a quencher. What could be the cause?
A3: A decreasing fluorescent signal is likely due to photobleaching or photodegradation of the anthracene core.[1][3] This is often exacerbated by exposure to excitation light and the presence of oxygen. To mitigate this, minimize the exposure of your sample to light, use deoxygenated solvents, and consider using an antifade reagent if compatible with your experimental setup.
Q4: I am observing a loss of my compound in solution, especially when using protic or aqueous solvents. Why is this happening?
A4: The diethyl phosphonate ester groups of the molecule are susceptible to hydrolysis, which is catalyzed by both acids and bases.[11][12][13] If your solvent is not neutral or contains water, this can lead to the cleavage of the P-O-C bond, degrading your compound. It is best to use anhydrous, neutral, and aprotic solvents whenever possible.
Q5: Can I use this compound in Horner-Wadsworth-Emmons reactions? What are some common issues?
A5: Yes, this compound is a Horner-Wadsworth-Emmons reagent.[15] Common issues in these reactions include low or no product yield. This can be due to inefficient deprotonation of the phosphonate (the base is not strong enough or has degraded), or impure reagents (aldehyde, ketone, or the phosphonate itself).[2] Ensure your base is fresh and of high quality, and purify your other reagents before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Photobleaching: The sample has been exposed to too much light. 2. Degradation: The compound has degraded in solution due to hydrolysis or other reactions. 3. Low Concentration: The concentration of the compound is too low. 4. Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal. | 1. Minimize light exposure; use fresh samples.[1][3] 2. Prepare fresh solutions in anhydrous, neutral solvents. 3. Prepare a fresh, more concentrated stock solution.[3] 4. Verify the excitation and emission wavelengths for your specific experimental conditions. |
| Precipitation of the Compound in Solution | 1. Poor Solubility: The chosen solvent is not suitable. 2. High Concentration: The concentration exceeds the solubility limit. 3. Temperature Effects: Solubility may decrease at lower temperatures. | 1. Choose a solvent in which the compound is highly soluble (e.g., toluene).[1] Consider using a co-solvent. 2. Work with lower concentrations if possible. 3. Ensure the compound remains in solution at the working temperature. |
| Inconsistent or Irreproducible Results | 1. Sample Degradation: Solutions are not stable over the course of the experiment. 2. Pipetting Errors: Inaccurate concentrations are being prepared. 3. Temperature Fluctuations: Reaction or measurement conditions are not consistent. | 1. Prepare fresh solutions for each experiment and protect them from light.[3] 2. Use calibrated pipettes and ensure accurate solution preparation.[3] 3. Use a temperature-controlled sample holder or water bath to maintain a constant temperature.[3] |
| High Background Fluorescence | 1. Contaminated Solvent or Cuvettes: Impurities in the solvent or on the glassware are fluorescent. 2. Autofluorescence: Other components in the sample matrix are fluorescent. | 1. Use high-purity, spectroscopy-grade solvents. Thoroughly clean all glassware.[3] 2. Run a blank sample containing all components except the compound to measure and subtract the background fluorescence.[3] |
Experimental Protocols
Protocol for Assessing Solution Stability by ³¹P NMR Spectroscopy
This protocol allows for the monitoring of the hydrolysis of the diethyl phosphonate ester groups.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., a deuterated solvent for direct measurement, or the test solvent from which aliquots will be taken and the solvent later exchanged).
-
Initial Measurement: Acquire a proton-decoupled ³¹P NMR spectrum immediately after preparation. The diethyl phosphonate ester should show a characteristic chemical shift.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals, acquire a new ³¹P NMR spectrum.
-
Data Analysis: Monitor for the appearance of new peaks corresponding to the hydrolyzed phosphonic acid monoester and the fully hydrolyzed phosphonic acid. The integration of the peaks can be used to quantify the extent of degradation over time.[11]
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 7. pjoes.com [pjoes.com]
- 8. iris.unito.it [iris.unito.it]
- 9. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 477. The hydrolysis of phosphonate esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. This compound | 60974-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Common issues and solutions in analyzing data from fluorescence quenching experiments
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing data from fluorescence quenching experiments.
Troubleshooting Guide
Q1: My Stern-Volmer plot is non-linear. What are the possible reasons and how can I investigate them?
A non-linear Stern-Volmer plot, where the relationship between F₀/F and the quencher concentration ([Q]) deviates from a straight line, can indicate several underlying phenomena. The direction of the curvature provides clues.[1][2]
-
Upward (Positive) Deviation: This is commonly observed and can be due to a combination of static and dynamic quenching.[2][3] It can also occur if two fluorophore populations are present with different accessibilities to the quencher.[4]
-
Troubleshooting Steps:
-
Temperature-Dependent Measurements: Perform the quenching experiment at different temperatures. For dynamic quenching, an increase in temperature will increase the quenching constant (Ksv) due to faster diffusion. In contrast, for static quenching, increasing the temperature tends to decrease the stability of the ground-state complex, leading to a smaller Ksv.[5][6]
-
Fluorescence Lifetime Measurements: This is a definitive method to distinguish between static and dynamic quenching.[1][5] Dynamic quenching reduces the fluorescence lifetime (τ), while static quenching does not affect it.[1][5] A plot of τ₀/τ versus [Q] should be linear for purely dynamic quenching.[5]
-
UV-Vis Absorbance Spectra: Record the absorbance spectra of the fluorophore in the presence of increasing quencher concentrations. Significant changes in the absorbance spectrum suggest the formation of a ground-state complex, which is characteristic of static quenching.[1][3]
-
-
-
Downward (Negative) Deviation: This can occur when there are two or more populations of fluorophores with different quenching constants.[2][3] At lower quencher concentrations, the more accessible fluorophores are quenched, and as the concentration increases, the less accessible ones begin to be quenched, leading to a downward curve.[2]
The following diagram illustrates a logical workflow for troubleshooting a non-linear Stern-Volmer plot.
Caption: Troubleshooting workflow for a non-linear Stern-Volmer plot.
Q2: I am observing a decrease in fluorescence intensity, but I'm not sure if it's due to quenching or the inner filter effect. How can I differentiate and correct for this?
The inner filter effect (IFE) is a common artifact where the quencher absorbs either the excitation or emission light, leading to an apparent decrease in fluorescence intensity that is not true quenching.[7][8]
-
Distinguishing IFE from Quenching:
-
UV-Vis Absorbance Spectra: Measure the absorbance of your quencher at the excitation and emission wavelengths of your fluorophore.[7] If there is significant absorbance, IFE is likely contributing.
-
Fluorescence Lifetime Measurements: The fluorescence lifetime of the fluorophore is not affected by the inner filter effect, whereas dynamic quenching will decrease the lifetime.[1]
-
-
Correcting for the Inner Filter Effect:
-
An empirical correction can be applied using the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence intensity, F_observed is the measured intensity, A_ex is the absorbance of the quencher at the excitation wavelength, and A_em is the absorbance of the quencher at the emission wavelength.[8]
-
It's important to keep the total absorbance of the solution low, typically below 0.1, to minimize IFE.[9]
-
The following diagram illustrates the concept of the inner filter effect.
Caption: The primary and secondary inner filter effects.
Frequently Asked Questions (FAQs)
Q3: What is the difference between static and dynamic quenching?
Static and dynamic quenching are two distinct mechanisms that lead to a decrease in fluorescence intensity.[5]
| Parameter | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional interaction between the excited state fluorophore and the quencher.[5] | Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[5] |
| Fluorescence Lifetime | Decreases, as the quencher provides a non-radiative decay pathway.[5][6] | Unchanged, as only the uncomplexed, fluorescent molecules are observed.[5][6] |
| Effect of Temperature | Quenching increases with increasing temperature due to increased diffusion and collision rates.[5][6] | Quenching decreases with increasing temperature as the ground-state complex becomes less stable.[5][6] |
| UV-Vis Absorption Spectrum | The absorption spectrum of the fluorophore is typically unchanged.[1] | The absorption spectrum of the fluorophore may change due to complex formation.[1][3] |
The following diagram illustrates the difference between static and dynamic quenching pathways.
Caption: Comparison of dynamic and static quenching mechanisms.
Q4: How do I perform a standard fluorescence quenching experiment?
Here is a general protocol for a fluorescence quenching experiment.
Experimental Protocol: Fluorescence Quenching Titration
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the fluorophore (e.g., protein) in a suitable buffer. The final concentration in the cuvette should result in an absorbance of less than 0.1 at the excitation wavelength to minimize the inner filter effect.[9]
-
Prepare a high-concentration stock solution of the quencher (e.g., ligand) in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of samples in fluorescence cuvettes.
-
Each cuvette should contain the same concentration of the fluorophore.
-
Add increasing volumes of the quencher stock solution to the cuvettes to achieve a range of quencher concentrations.
-
Ensure the total volume in each cuvette is the same by adding the appropriate amount of buffer. This is crucial to avoid dilution errors.
-
Include a control sample containing only the fluorophore and buffer (no quencher) to measure the initial fluorescence intensity (F₀).
-
-
Spectroscopic Measurements:
-
Set the excitation and emission wavelengths on the spectrofluorometer. These are determined from the excitation and emission spectra of the fluorophore alone.
-
Set the excitation and emission slit widths. These should be kept constant for all measurements.[10]
-
Allow the samples to equilibrate at a constant temperature.
-
Record the fluorescence emission spectrum for each sample. The fluorescence intensity (F) is typically taken as the intensity at the emission maximum.
-
-
Data Analysis:
-
If necessary, correct the fluorescence intensity for the inner filter effect (see Q2).
-
Calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Ksv) from the slope.
-
The following diagram outlines the general workflow for a fluorescence quenching experiment.
Caption: General workflow for a fluorescence quenching experiment.
Q5: What are some common pitfalls to avoid in fluorescence quenching data analysis?
-
Over-reliance on the Stern-Volmer Plot: A linear Stern-Volmer plot alone is not sufficient to definitively determine the quenching mechanism.[1] Both dynamic and static quenching can produce linear plots.[1]
-
Ignoring the Inner Filter Effect: Failing to correct for the inner filter effect can lead to an overestimation of the quenching efficiency.[11]
-
Inadequate Concentration Range: The quencher concentration range should be chosen carefully to observe a significant change in fluorescence without causing complete quenching or precipitation.
-
Not Considering Changes in Absorbance: Always measure the absorbance spectra to check for ground-state complex formation (indicative of static quenching) and to correct for the inner filter effect.[1]
-
Lack of Temperature Control: Temperature can significantly affect both static and dynamic quenching, so it's crucial to maintain a constant temperature during the experiment.[5]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. edinst.com [edinst.com]
- 3. edinst.com [edinst.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 9,10-Bis(diethylphosphonomethyl)anthracene with other anthracene-based fluorescent sensors
A Comparative Guide to Anthracene-Based Fluorescent Sensors: Featuring 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of anthracene-based fluorescent sensors, with a special focus on this compound. Anthracene and its derivatives are a cornerstone in the development of fluorescent chemosensors due to their robust photophysical properties, including high quantum yields and chemical stability. Functionalization at the 9 and 10 positions of the anthracene core allows for the creation of highly specific and sensitive probes for a wide range of analytes, from metal ions to nitroaromatic compounds.
While this compound is a known fluorescent compound, literature detailing its specific application as a chemosensor for analytes is limited; its primary reported use is as a fluorescent organic nanoparticle in biomedical applications such as cancer therapy. This guide, therefore, provides its known synthesis, places it in the context of other 9,10-disubstituted anthracenes, and offers a detailed comparison with well-characterized anthracene-based sensors for prominent applications.
Photophysical Properties: A Comparative Overview
Substitution at the 9 and 10 positions of the anthracene core critically influences the molecule's photophysical properties. Electron-donating or -withdrawing groups, as well as bulky substituents that prevent aggregation-induced quenching, can tune the emission wavelength and enhance the fluorescence quantum yield (Φ). For instance, substituting with phenylethynyl groups can lead to quantum yields approaching 100%, whereas thiophene substituents can significantly quench the fluorescence.[1][2]
The table below summarizes the photophysical properties of several representative 9,10-disubstituted anthracene derivatives to provide a contextual framework for the expected properties of this compound.
Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives
| Compound | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Target Analyte(s) |
| This compound | NR | NR | NR | Primarily biomedical applications |
| 9,10-Diphenylanthracene (DPA) | ~375 | ~430 | ~0.90 | Benchmark fluorophore |
| 9,10-Bis(phenylethynyl)anthracene (BPEA)[2] | 425 | 482 | 1.00 | High-efficiency fluorophore |
| 9,10-Bis(perfluorobenzyl)anthracene[3] | 400 | 416 | 0.85 | Deep-blue emitter |
| Anthracene-Chalcone (S1)[4][5] | 360 | 525 | NR | Picric Acid, 2,4-Dinitrophenol |
| Anthracene-Quinoline (HAQ) | NR | NR | NR | Fe³⁺ |
| Anthracene-Amide Polymer (AAP) | NR | NR | NR | Fe³⁺ |
NR: Not Reported in the searched literature.
Comparative Performance in Analyte Sensing
The true measure of a fluorescent sensor lies in its performance: its sensitivity, selectivity, and response mechanism. Below, we compare the performance of established anthracene-based sensors for two critical classes of analytes: metal ions and nitroaromatic compounds.
Metal Ion Detection
Anthracene-based sensors for metal ions often operate on a "turn-off" (quenching) or "turn-on" (enhancement) mechanism, frequently driven by Photoinduced Electron Transfer (PET). The binding of the metal ion to a receptor unit modulates the electron transfer process, thereby altering the fluorescence output of the anthracene fluorophore.
Table 2: Performance of Anthracene-Based Fluorescent Sensors for Fe³⁺ Detection
| Sensor/Probe | Limit of Detection (LOD) | Linear Range | Sensing Mechanism | Solvent System |
| Anthracene-Quinoline (HAQ) | 1.3 µM | Not Specified | Turn-off | DMSO |
| Anthracene-Amide Polymer (AAP) | 1.59 nM | 2 nM - 0.4 µM | Turn-off | Aqueous Solution |
| Chromone-based Probe (for comparison)[6] | 0.044 µM | Not Specified | Turn-off | DMSO/H₂O (4:1, v/v) |
| Anthraldehyde-based Probe | 5 nM - 100 nM | 5 nM - 100 nM | Turn-off | Water-Ethanol |
Nitroaromatic Compound Detection
The detection of nitroaromatic compounds, which are common components of explosives, is a critical application for environmental and security monitoring. These sensors typically function via a fluorescence quenching ("turn-off") mechanism, where an electron transfer occurs from the electron-rich sensor to the electron-deficient nitroaromatic analyte.[4]
Table 3: Performance of Anthracene-Based Fluorescent Sensors for Nitroaromatics
| Sensor/Probe | Target Analyte(s) | Limit of Detection (LOD) | Quenching Efficiency | Sensing Mechanism |
| Anthracene-Chalcone (S1)[4][5] | Picric Acid (PA), 2,4-DNP | Micromolar range | Up to 95% for PA | Turn-off |
| Pyrene-based Azomethine (A)[7] | 4-Nitrophenol, Nitrobenzene, PA | 14.96 µM (4-Nitrophenol) | Not Specified | Turn-on (AIEE) |
| Anthracene-based Azomethine (B)[7] | Nitrobenzene, Picric Acid (PA) | 16.15 µM (Nitrobenzene) | Not Specified | Turn-on (AIEE) |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation and application of fluorescent sensors.
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported procedure for the synthesis of Tetraethyl anthracene-9,10-diylbis(methylene)diphosphonate via the Michaelis-Arbuzov reaction.[8] The precursor, 9,10-bis(chloromethyl)anthracene, is a hazardous material and the reaction should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
Triethyl phosphite (P(OEt)₃)
Procedure:
-
Dissolve 9,10-bis(chloromethyl)anthracene (1.0 equivalent) in an excess of triethyl phosphite.
-
Heat the reaction mixture to 150 °C in an oil bath under a nitrogen atmosphere.
-
Stir the reaction vigorously for approximately 18 hours at this temperature.
-
After cooling to room temperature, pour the reaction mixture into petroleum ether to precipitate the product.
-
Filter the resulting solid to collect the crude this compound.
-
The product can be further purified by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Fluorescence Titration Assay
This protocol describes a general method for evaluating the sensing performance of a fluorescent probe with a target analyte.
Materials & Equipment:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or MeCN).
-
Stock solution of the analyte (e.g., 10 mM of Fe³⁺ as FeCl₃ or Picric Acid in the assay buffer).
-
Assay buffer (e.g., HEPES or PBS, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent sensor (e.g., 10 µM) in the assay buffer.
-
Place 2.0 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.
-
Add incremental amounts of the analyte stock solution (e.g., 2 µL aliquots, corresponding to 0-10 equivalents) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the analyte concentration.
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms and processes involved in fluorescent sensing aids in understanding and designing new sensor molecules.
Signaling Mechanisms
Most anthracene-based sensors rely on modulating the fluorescence of the core fluorophore upon analyte binding. The "turn-off" or quenching mechanism is common for paramagnetic ions like Fe³⁺ and electron-deficient nitroaromatics.
Experimental Workflow
The development and validation of a new fluorescent sensor follows a logical progression from synthesis to application testing.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 3. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 9,10-Bis(chloromethyl)anthracene synthesis - chemicalbook [chemicalbook.com]
- 6. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Determination of Metal Ions in Water: Validation of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9,10-Bis(diethylphosphonomethyl)anthracene with established analytical techniques for the quantitative determination of metal ions in water samples. While direct experimental validation of this compound as a fluorescent sensor for metal ions is emerging, this document compiles available data on a closely related analogue and contrasts its potential performance with that of traditional and modern analytical methods.
Introduction to this compound
This compound is a fluorescent organic compound featuring an anthracene core functionalized with two diethylphosphonomethyl groups at the 9 and 10 positions. The anthracene moiety serves as a fluorophore, while the phosphonate groups are anticipated to act as chelating sites for metal ions. The interaction with metal ions is expected to modulate the fluorescence properties of the anthracene core, enabling quantitative detection.
Principle of Operation: A "Turn-On" Fluorescent Sensor
The proposed mechanism for metal ion detection by this compound is based on the inhibition of Photoinduced Electron Transfer (PET). In the absence of a target metal ion, the lone pair electrons on the phosphonate oxygen or nitrogen atoms can quench the fluorescence of the excited anthracene molecule through PET. Upon chelation of a metal ion, these lone pair electrons are engaged in coordination, which suppresses the PET process and leads to an enhancement of the fluorescence signal (a "turn-on" response). This fluorescence enhancement can be directly correlated to the concentration of the metal ion.
A study on a structurally similar compound, 9,10-di(anthracenylmethyl)bis(diethylaminodithiocarbamate), demonstrated a selective "turn-on" fluorescence response to Hg²⁺ ions in an acetonitrile solution.[1] The interaction between the dithiocarbamate groups and Hg²⁺ inhibited the PET effect, resulting in a significant increase in fluorescence intensity.[1] This suggests a similar potential for this compound.
Performance Comparison
The following tables provide a comparative overview of the projected performance of this compound (based on its analogue) against established analytical methods for heavy metal ion detection in water.
Table 1: Comparison of Analytical Performance
| Feature | This compound (Projected) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Electrochemical Sensors |
| Principle | Fluorescence Enhancement (Turn-on) | Atomic absorption of light | Mass-to-charge ratio of ions | Voltammetry, Potentiometry, etc. |
| Selectivity | Potentially high for specific ions (e.g., Hg²⁺) | High | Very High | Moderate to High (depends on electrode) |
| Sensitivity | Potentially in the nanomolar (nM) range | ppm to ppb | ppb to ppt | ppb to ppm |
| Linear Range | To be determined | Typically 2-3 orders of magnitude | Up to 9 orders of magnitude | Typically 2-4 orders of magnitude |
| Instrumentation | Fluorometer | AAS instrument | ICP-MS instrument | Potentiostat/Galvanostat |
| Cost | Low to Moderate | Moderate | High | Low to Moderate |
| Throughput | High (microplate compatible) | Low (single element) | High (multi-element) | Moderate |
| Portability | High | Low | Low | High |
Table 2: Detection Limits for Selected Heavy Metal Ions (µg/L)
| Metal Ion | This compound (Projected) | AAS[2] | ICP-MS[3][4] | Electrochemical Sensors[5][6] |
| Mercury (Hg²⁺) | < 1.0 (based on analogue) | 0.2 - 2.0 | < 0.002 | 0.02 - 6.0 |
| Lead (Pb²⁺) | To be determined | 1.0 - 10 | < 0.01 | 0.01 - 2.9 |
| Cadmium (Cd²⁺) | To be determined | 0.1 - 1.0 | < 0.01 | 0.01 - 2.14 |
| Arsenic (As³⁺) | To be determined | 1.0 - 10 | < 0.01 | 0.02 - 6.0 |
| Copper (Cu²⁺) | To be determined | 1.0 - 10 | < 0.05 | 0.34 |
Note: The performance data for this compound is projected based on the performance of a structurally similar dithiocarbamate analogue for Hg²⁺ detection.[1] Actual performance will require experimental validation.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of 9,10-bis(chloromethyl)anthracene with triethyl phosphite. The following is a general protocol adapted from the synthesis of similar anthracene derivatives[1][7]:
-
Preparation of 9,10-Bis(chloromethyl)anthracene: Anthracene is reacted with paraformaldehyde and hydrochloric acid in a suitable solvent like dioxane.[1]
-
Arbuzov Reaction: 9,10-Bis(chloromethyl)anthracene is then reacted with an excess of triethyl phosphite under reflux to yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Quantitative Determination of Metal Ions using this compound
The following is a general protocol for the use of a fluorescent chemosensor for metal ion quantification:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.
-
-
Preparation of Working Solutions:
-
Dilute the sensor stock solution to the desired working concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Prepare a series of standard solutions of the target metal ion by serial dilution of the stock solution in the same buffer.
-
-
Fluorescence Titration:
-
To a cuvette containing the sensor working solution, add increasing aliquots of the standard metal ion solution.
-
After each addition, record the fluorescence emission spectrum using a fluorometer at an appropriate excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the linear range and the limit of detection (LOD) from the calibration curve.
-
-
Analysis of Water Samples:
-
Prepare the water samples (e.g., by filtration and pH adjustment).
-
Add a known volume of the prepared water sample to the sensor working solution and record the fluorescence intensity.
-
Determine the metal ion concentration in the water sample from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for metal ion quantification.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for metal ion detection.
Conclusion
This compound shows promise as a selective and sensitive fluorescent sensor for the quantitative determination of metal ions in water. Based on the performance of a close analogue, it is projected to offer a cost-effective and portable alternative to traditional analytical methods, particularly for the detection of specific heavy metal ions like Hg²⁺. However, comprehensive experimental validation is required to fully characterize its performance, including its selectivity towards a broader range of metal ions, its detection limits, and its applicability to real-world water samples. Further research in this area is warranted to unlock the full potential of this and similar anthracene-based phosphonate sensors for environmental monitoring and other applications.
References
- 1. mdpi.org [mdpi.org]
- 2. scispec.co.th [scispec.co.th]
- 3. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges | MDPI [mdpi.com]
- 7. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
A comparative study on the photostability of 9,10-Bis(diethylphosphonomethyl)anthracene versus other common fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust fluorophore is paramount for the success of fluorescence-based assays, particularly in applications requiring prolonged or high-intensity illumination such as high-content screening, single-molecule imaging, and long-term cell tracking. Photobleaching, the irreversible photochemical destruction of a fluorophore, can significantly compromise data quality and lead to inaccurate quantification. This guide provides a comparative overview of the photostability of 9,10-Bis(diethylphosphonomethyl)anthracene against three widely used classes of fluorophores: Fluorescein, Rhodamine B, and Cyanine dyes.
**Executive Summary
Anthracene derivatives, particularly those with substitutions at the 9 and 10 positions, are known for their high fluorescence quantum yields and, in some cases, exceptional photostability. While direct, side-by-side comparative data for this compound under standardized conditions is limited in the published literature, studies on structurally similar 9,10-disubstituted anthracenes suggest a high intrinsic photostability, especially in deoxygenated environments. This guide synthesizes available data to provide a comparative perspective on its potential advantages over common fluorophores.
Quantitative Photophysical and Photostability Parameters
The following table summarizes key photophysical parameters for this compound and common reference fluorophores. It is critical to note that photostability is highly dependent on the experimental conditions, including the solvent, pH, oxygen concentration, and illumination intensity. Therefore, direct comparisons of data from different studies should be interpreted with caution.
| Property | This compound (and related anthracenes) | Fluorescein | Rhodamine B | Cyanine Dyes (e.g., Cy5) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~10,000 - 20,000 (for the anthracene core) | ~70,000 - 90,000 | ~110,000 | ~250,000 |
| Fluorescence Quantum Yield (Φf) | Potentially high (e.g., ~0.85 for some 9,10-disubstituted anthracenes) | ~0.9 (in 0.1 M NaOH)[1] | ~0.31 - 0.65 (in water/ethanol)[2] | Variable, can be enhanced with additives[3] |
| Photobleaching Quantum Yield (Φp) | Very low (e.g., 10⁻⁹–10⁻⁸ for a related compound in anoxia) | ~10⁻⁵ - 10⁻⁷ | ~10⁻⁶ - 10⁻⁷ | ~10⁻⁶ |
| General Photostability | Potentially very high, but sensitive to oxygen | Low, prone to rapid photobleaching[4] | Moderate | Moderate, can be improved with stabilizers[3][5] |
Note: The photobleaching quantum yield for the anthracene derivative is based on a structurally similar compound, 9,10-bis(phenylethynyl)anthracene, in a deoxygenated polymer film. The photostability in aqueous, oxygenated buffers may be lower.
Detailed Methodologies for Key Experiments
1. Determination of Photobleaching Quantum Yield (Φp)
The photobleaching quantum yield is a measure of the efficiency of the photodegradation process. A common method to determine Φp is through continuous illumination of a dilute solution of the fluorophore and monitoring the decrease in fluorescence intensity over time.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable buffer (e.g., phosphate-buffered saline, PBS) with an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a stable, high-intensity light source (e.g., a Xenon arc lamp or a laser) and a sensitive detector.
-
Data Acquisition:
-
Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuously illuminate the sample with a constant excitation intensity.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time.
-
The photobleaching rate constant (k) is the negative of the slope of the linear fit to the initial part of the decay curve.
-
The photobleaching quantum yield (Φp) can then be calculated using the following equation: Φp = k / (σ * I) where:
-
k is the photobleaching rate constant (s⁻¹)
-
σ is the absorption cross-section of the fluorophore at the excitation wavelength (cm²)
-
I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)
-
-
2. Measurement of Photobleaching Half-life (t₁/₂)
The photobleaching half-life is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under specific illumination conditions.
Experimental Protocol:
-
Sample Preparation: Prepare samples as described for the photobleaching quantum yield determination. For cellular imaging, cells expressing or labeled with the fluorophore are cultured on a microscope slide or dish.
-
Instrumentation: Use a fluorescence microscope (e.g., a confocal or widefield microscope) equipped with a laser or arc lamp for excitation and a sensitive camera for detection.
-
Data Acquisition:
-
Acquire an initial image to determine the starting fluorescence intensity (I₀).
-
Continuously illuminate a defined region of interest (ROI) with constant laser power.
-
Acquire a time-lapse series of images of the ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the fluorescence intensity against time.
-
The photobleaching half-life (t₁/₂) is the time at which the intensity reaches 50% of I₀.
-
Visualizing the Processes
To better understand the mechanisms and workflows involved, the following diagrams are provided.
Caption: Jablonski diagram illustrating the electronic transitions that lead to fluorescence and photobleaching.
Caption: Experimental workflow for determining the photostability of a fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching [evidentscientific.com]
- 5. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Unveiling the Advantages of 9,10-Bis(diethylphosphonomethyl)anthracene in Advanced Sensing Applications
In the landscape of fluorescent chemosensors, anthracene derivatives have carved a significant niche owing to their robust photophysical properties, including high quantum yields and chemical stability. Among these, 9,10-Bis(diethylphosphonomethyl)anthracene and its analogs are emerging as versatile platforms for the development of highly sensitive and selective sensing systems. This guide provides a comparative analysis of this compound-related compounds against other anthracene-based sensors, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tools for their analytical needs.
Superior Performance by Design: The this compound Advantage
While specific sensing applications of this compound are a developing area of research, the unique structural features of its close analog, tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) [TEABP], highlight its potential. A key advantage lies in its ability to form fluorescent organic nanoparticles (FONs). These nanoparticles have been demonstrated to act as selective anticancer agents by inducing apoptosis, showcasing a promising future in targeted drug delivery and cellular imaging. The phosphonate groups are pivotal in the self-assembly of these nanoparticles and can also serve as recognition sites for various analytes.
Comparative Performance of Anthracene-Based Fluorescent Sensors
To contextualize the potential of this compound, a comparison with other well-established anthracene-based fluorescent sensors is essential. The following table summarizes the performance of various derivatives in the detection of different metal ions.
| Sensor Name | Analyte | Detection Limit (LOD) | Response Time | Sensing Mechanism | Reference |
| Anthracene-thiophene Schiff base (ANT-Th) | Cr³⁺ | 0.4 µM | < 1 minute | C=N bond hydrolysis | [1] |
| Anthracene-based thioacetals | Hg²⁺ | Down to 59 nM | < 5 minutes | Photoinduced Electron Transfer (PET) | [2] |
| 9,10-bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM | Not Specified | Fluorescence Quenching | [3] |
| Anthracene-based Schiff base (AT2) | Zn²⁺ | 179 nM | Not Specified | Aggregation-Induced Emission Enhancement (AIEE) | [4] |
Understanding the Signaling Pathways
The functionality of anthracene-based fluorescent sensors is underpinned by several key signaling mechanisms. These include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission Enhancement (AIEE).
In a typical PET sensor, the fluorescence of the anthracene core is initially quenched by an electron-rich recognition moiety.[5] Upon binding of the target analyte, this electron transfer is inhibited, leading to a "turn-on" of the fluorescence signal.[5]
Experimental Protocols: A Guide to Implementation
The successful application of these sensors relies on robust experimental design. Below is a generalized protocol for the use of an anthracene-based fluorescent sensor for metal ion detection.
General Protocol for Metal Ion Sensing
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the anthracene-based sensor (e.g., 1 mM in an appropriate solvent like acetonitrile).
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM in deionized water).
-
Prepare a buffer solution (e.g., HEPES) to maintain a constant pH.[1]
-
-
Fluorometric Titration:
-
In a quartz cuvette, prepare a solution of the sensor at the desired working concentration (e.g., 10 µM) in a mixture of the organic solvent and buffer (e.g., 6:4 v/v acetonitrile:HEPES buffer).[1]
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow for a short incubation period before recording the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the concentration of the added metal ion.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[1]
-
-
Selectivity Studies:
-
Repeat the fluorometric titration with a range of different metal ions at the same concentration to assess the selectivity of the sensor. A highly selective sensor will show a significant response only to the target analyte.[1]
-
Conclusion
This compound and its analogs represent a promising class of fluorophores for advanced sensing applications. Their potential for forming functional nanoparticles opens up new avenues in biomedical diagnostics and targeted therapies. While direct comparative data for sensing applications of the title compound is still emerging, analysis of related anthracene derivatives demonstrates the high sensitivity and selectivity that can be achieved with this structural backbone. The detailed protocols and understanding of the underlying signaling mechanisms provided in this guide will empower researchers to effectively utilize and further innovate within the field of anthracene-based fluorescent sensors.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Investigating the cross-reactivity and interference of other ions on 9,10-Bis(diethylphosphonomethyl)anthracene sensors
A Comparative Guide to Ion Interference for Anthracene-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective fluorescent sensors is paramount in various fields, including biomedical research and drug development. Anthracene-based sensors, such as 9,10-Bis(diethylphosphonomethyl)anthracene, are a promising class of compounds for the detection of specific analytes. However, their practical application hinges on a thorough understanding of their cross-reactivity and interference from other ions. This guide provides a comparative analysis of the selectivity of such sensors, with a focus on pyrophosphate (PPi) detection, a crucial area where phosphonate-containing sensors are often employed.
The selective detection of anions like pyrophosphate (PPi) is a significant area of research due to its biological importance. PPi is involved in crucial cellular processes like ATP hydrolysis and DNA replication. Consequently, developing chemosensors for PPi has garnered considerable attention. A key challenge in designing these sensors is achieving high selectivity for PPi over other structurally similar and abundant anions, such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), adenosine monophosphate (AMP), and inorganic phosphate (Pi).
Comparative Analysis of Sensor Selectivity
While specific experimental data on the cross-reactivity of this compound is not extensively available in the public domain, we can infer its potential performance by comparing it with other fluorescent chemosensors designed for pyrophosphate detection. The selectivity of these sensors is often evaluated by measuring the change in their fluorescent signal in the presence of various competing anions.
| Sensor/Complex | Target Analyte | Major Interfering Ions | Reported Selectivity | Reference |
| Hypothetical: this compound-Metal Complex | Pyrophosphate (PPi) | ATP, ADP, Phosphate (Pi) | Expected to show some selectivity for PPi due to the two phosphonate binding sites, but potential for interference from other phosphates is high. | N/A |
| Zinpyr-1•Zn2+ | Pyrophosphate (PPi) | H2PO4- | Shows highly selective and ratiometric fluorescence changes for pyrophosphate compared with H2PO4-.[1] | [1] |
| Zinpyr-1•Cu2+ | Pyrophosphate (PPi) | H2PO4- | Acts as a selective fluorescent sensor for pyrophosphate.[1] | [1] |
| Bis-coumarin derivative with two Zn-DPA binding sites | Pyrophosphate (PPi) | ADP, AMP, Pi | Negligible changes in fluorescence were observed with other tested anions.[2] | [2] |
| Iron(III)-based molecular receptors | Phosphate (Pi) | Pyrophosphate (PPi) | Uniquely, these probes are highly selective for phosphate over pyrophosphate.[3][4] | [3][4] |
| TPE-NH3 (Tetraphenylethylene derivative) | Pyrophosphate (PPi) | Various other anions | Exhibits good selectivity toward PPi over ten other tested anions.[5] | [5] |
Note: The performance of this compound is hypothesized based on its structural similarity to other PPi sensors that utilize metal-ligand interactions. Experimental validation is required.
Experimental Protocols for Interference Studies
To rigorously assess the cross-reactivity and interference of a sensor like this compound, a standardized experimental protocol is crucial. The following outlines a typical methodology for evaluating the selectivity of a fluorescent chemosensor.
Preparation of Sensor Solution and Analyte Solutions:
-
A stock solution of the sensor (e.g., this compound, often complexed with a metal ion like Zn2+ or Cu2+) is prepared in an appropriate buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to mimic physiological conditions.
-
Stock solutions of the primary analyte (e.g., PPi) and a panel of potentially interfering ions are prepared in the same buffer. The interfering ions should include structurally similar molecules and ions that are biologically abundant. A typical panel would include: ATP, ADP, AMP, GTP, CTP, UTP, phosphate (Pi), sulfate (SO42-), chloride (Cl-), carbonate (CO32-), and acetate (AcO-).
Fluorescence Titration Experiments:
-
Selectivity Screening: The fluorescence response of the sensor solution is measured upon the addition of a fixed concentration (e.g., 10 equivalents) of the primary analyte and each of the interfering ions individually. The fluorescence intensity is recorded at the sensor's excitation and emission maxima. A significant change in fluorescence only in the presence of the primary analyte indicates high selectivity.
-
Competition Experiments: To assess the sensor's robustness in a more complex environment, the fluorescence response to the primary analyte is measured in the presence of a background of interfering ions. A typical experiment involves measuring the fluorescence of the sensor solution upon addition of the primary analyte (e.g., 2 equivalents) after the addition of a high concentration (e.g., 50 equivalents) of a potentially interfering ion. Minimal change in the signal for the primary analyte in the presence of competitors demonstrates good selectivity.
Data Analysis:
-
The fluorescence enhancement or quenching is calculated for each ion.
-
The selectivity is often visualized by plotting the fluorescence response of the sensor to the primary analyte against the response to various interfering ions.
-
The detection limit for the primary analyte is determined from the fluorescence titration data.
Visualizing Interference Pathways and Experimental Design
To better understand the principles of ion interference and the experimental approach to its investigation, the following diagrams are provided.
Caption: Logical relationship of ion interference on a sensor's signaling pathway.
Caption: Experimental workflow for testing ion interference on fluorescent sensors.
References
Evaluating the performance and stability of 9,10-Bis(diethylphosphonomethyl)anthracene in complex biological matrices
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount for the accurate and reliable study of complex biological systems. This guide provides a framework for evaluating the performance and stability of 9,10-Bis(diethylphosphonomethyl)anthracene as a fluorescent probe in complex biological matrices. Due to a lack of extensive, direct comparative studies of this specific compound in the public domain, this guide synthesizes general principles and established methodologies for evaluating fluorescent probes, drawing parallels with other anthracene derivatives used in bioimaging.
Introduction to this compound
This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with inherent fluorescent properties.[1][2] Modifications at the 9 and 10 positions of the anthracene ring, such as the addition of diethylphosphonomethyl groups, can modulate its photophysical properties and potential for biological applications.[3][4] These modifications can influence factors like solubility, cell permeability, and interaction with biological targets. The phosphonate groups, for instance, may alter the molecule's polarity and binding affinities.
Comparative Performance Metrics
A comprehensive evaluation of a fluorescent probe necessitates a quantitative comparison against established alternatives. While specific data for this compound is limited, the following table outlines key performance indicators that should be assessed. For context, typical ranges for common fluorescent probes are provided.
| Performance Metric | This compound | Alternative Probe A (e.g., a commercial cell-permeant dye) | Alternative Probe B (e.g., a fluorescent protein) | Key Considerations in Biological Matrices |
| Quantum Yield (Φ) | Data not available | Typically > 0.5 | 0.6 - 0.8 | The cellular environment (pH, polarity) can significantly alter quantum yield. |
| Molar Extinction Coefficient (ε) | Data not available | > 50,000 M⁻¹cm⁻¹ | ~50,000 - 100,000 M⁻¹cm⁻¹ | High ε is crucial for bright signals at low concentrations, minimizing cellular stress. |
| Photostability (t₁/₂) | Data not available | Varies widely | Generally lower than organic dyes | Photobleaching can be accelerated by reactive oxygen species present in cells. |
| Excitation Wavelength (λex) | Expected in UV-blue region | Varies (often in visible spectrum) | Varies (often in visible spectrum) | Longer wavelengths are preferred to minimize phototoxicity and background autofluorescence. |
| Emission Wavelength (λem) | Expected in blue-green region | Varies (often in visible spectrum) | Varies (often in visible spectrum) | Stokes shift (separation between λex and λem) should be large enough to reduce self-quenching. |
| Cell Permeability | Data not available | High | Not applicable (genetically encoded) | The lipophilicity and charge of the probe determine its ability to cross cell membranes. |
| Toxicity (IC₅₀) | Data not available | > 10 µM | Generally low | High concentrations of probes can induce cellular stress and artifacts. |
| Signal-to-Noise Ratio | Data not available | High | High | Dependent on probe brightness, concentration, and cellular autofluorescence. |
Experimental Protocols for Evaluation
To generate the comparative data outlined above, a series of standardized experiments are required. These protocols are designed to assess the probe's performance in environments that mimic complex biological matrices.
Photophysical Characterization in Biological Buffers
Objective: To determine the fundamental photophysical properties in aqueous, biologically relevant conditions.
Methodology:
-
Prepare stock solutions of this compound and alternative probes in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a working concentration (e.g., 1-10 µM) in phosphate-buffered saline (PBS) at pH 7.4.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the molar extinction coefficient.
-
Measure the fluorescence emission spectrum and quantum yield using a spectrofluorometer, with a known standard for reference (e.g., quinine sulfate).
-
Assess photostability by continuously illuminating the sample with the excitation wavelength and monitoring the decrease in fluorescence intensity over time.
Evaluation of Stability in Cell Lysates and Serum
Objective: To assess the probe's stability in the presence of cellular components and proteins.
Methodology:
-
Prepare cell lysates from a relevant cell line (e.g., HeLa, HEK293) through sonication or freeze-thaw cycles.
-
Incubate the fluorescent probes in the cell lysate and in fetal bovine serum (FBS) at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, measure the fluorescence intensity to determine if the probe is degraded or quenched by biological molecules.
-
(Optional) Use techniques like HPLC or mass spectrometry to analyze for degradation products.
Live-Cell Imaging and Performance Assessment
Objective: To evaluate the probe's performance in a live-cell environment.
Methodology:
-
Culture a suitable cell line on glass-bottom dishes or chamber slides.
-
Incubate the cells with varying concentrations of the fluorescent probes to determine the optimal loading concentration and incubation time.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets.
-
Assess cell permeability by observing the localization and intensity of the fluorescent signal.
-
Evaluate photostability under typical imaging conditions by acquiring a time-lapse series of images.
-
Determine the signal-to-noise ratio by comparing the fluorescence intensity of stained cells to the background fluorescence of unstained cells.
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) after imaging to assess the cytotoxicity of the probe.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the evaluation process, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for evaluating a novel fluorescent probe.
Caption: Key factors influencing fluorescent probe performance.
Conclusion
While this compound presents a potentially interesting scaffold for fluorescent probe development, a thorough and systematic evaluation is crucial before its widespread adoption in complex biological studies. The experimental framework provided here offers a roadmap for researchers to generate the necessary comparative data. By assessing its photophysical properties, stability in biological mimics, and performance in live cells against established alternatives, the scientific community can objectively determine its utility and potential advantages. Future research should focus on conducting these direct comparative studies to fully elucidate the performance and stability of this and other novel anthracene derivatives in challenging biological environments.
References
Benchmarking the limit of detection (LOD) and limit of quantification (LOQ) of 9,10-Bis(diethylphosphonomethyl)anthracene-based sensors
A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 9,10-Bis(diethylphosphonomethyl)anthracene and Alternative Fluorescent Probes
For researchers, scientists, and professionals in drug development and environmental monitoring, the ability to detect and quantify minute concentrations of organophosphates is of paramount importance. These compounds, widely used as pesticides and tragically as nerve agents, pose significant health and safety risks. This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of fluorescent sensors based on this compound and other prominent sensing technologies.
Performance Comparison
The following table summarizes the LOD and LOQ values for various fluorescent sensors designed for the detection of organophosphate pesticides and nerve agent simulants. Due to the limited publicly available data on the specific use of this compound as a sensor, this comparison includes data from closely related anthracene derivatives and alternative sensing platforms to provide a comprehensive benchmark.
| Sensor Type | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Anthracene Derivative | ||||
| 9,10-bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM[1] | Not Reported | CH₃CN:H₂O[1] |
| Anthracene Carboxamide-Based Probe | Mitochondrial ClO⁻ | 23 nM | Not Reported | Living Cells |
| Peptide-Based Fluorescent Probe | Diazinon | 0.1 ng/mL[2] | Not Reported | Adulterated Tea[2] |
| Enzyme-Based Biosensor (AChE) | Parathion | 0.66 ppt (2.3 pM)[2] | Not Reported | Solution |
| Carbon Dots-Graphene Oxide Biosensor (AChE) | Chlorpyrifos | 0.14 ppb[3] | Not Reported | Water[3] |
| Carbon Dots-Graphene Oxide Biosensor (AChE) | Lorsban® (Commercial Chlorpyrifos) | 2.05 ppb[3] | Not Reported | Water[3] |
| Metalloenzyme Mimics-Based Ratiometric Sensor | Cadmium (as an example of performance) | 1.0 x 10⁻⁹ mol/L | 3.1 x 10⁻⁹ mol/L | Solution |
| Nanoparticle-Based Colorimetric Probes (Cu NPs) | Pesticides | 97.9 ng/mL[4] | Not Reported | Not Specified |
| Nanoparticle-Based Colorimetric Probes (Ag NPs) | Pesticides | 9.1 ng/mL[4] | Not Reported | Not Specified |
| Boron-Difluoride Complex-Based Nanofilm | Sarin Vapor | 1 ppb (practical)[5] | Not Reported | Gas Phase[5] |
| Single-Walled Carbon Nanotube (SWNT) Chemiresistor | DIMP (Sarin Simulant) | ~25 ppm[6] | Not Reported | Gas Phase[6] |
| BODIPY-Based Fluorescent Probe | DMMP (Nerve Agent Simulant) | Sub-ppm[7] | Not Reported | Gas Phase[7] |
Experimental Protocols
The determination of LOD and LOQ is critical for validating the performance of any analytical method. Below are generalized methodologies for key experiments cited in the comparison.
Method 1: Signal-to-Noise Ratio Approach
This widely used method defines the LOD as the analyte concentration that produces a signal three times the standard deviation of the background noise, while the LOQ is typically ten times the standard deviation of the background noise.
-
Blank Measurement: A sample matrix without the analyte of interest is measured multiple times (e.g., n=10) to determine the background signal and its standard deviation (σ_blank).
-
LOD Calculation: LOD = 3 * σ_blank / m, where 'm' is the slope of the calibration curve.
-
LOQ Calculation: LOQ = 10 * σ_blank / m.
Method 2: Calibration Curve Method
This method utilizes the parameters of the linear regression from a calibration curve constructed with low-concentration standards.
-
Calibration Curve: A series of standards with concentrations near the expected LOD and LOQ are prepared and measured. A linear regression is performed to obtain the equation y = mx + c.
-
Standard Deviation of the Intercept: The standard deviation of the y-intercept (σ_c) is determined from the regression analysis.
-
LOD Calculation: LOD = 3.3 * σ_c / m.
-
LOQ Calculation: LOQ = 10 * σ_c / m.
Method 3: Laboratory Fortified Blank Method
This approach involves spiking a blank sample with a known low concentration of the analyte.
-
Spiking: A blank sample is fortified with the analyte at a concentration expected to be near the LOD.
-
Replicate Analysis: The fortified blank is analyzed multiple times (e.g., n=7-10).
-
Standard Deviation Calculation: The standard deviation (s) of the measured concentrations is calculated.
-
LOD Calculation: LOD = t_(n-1, 1-α=0.99) * s, where t is the Student's t-value for a one-tailed test at a 99% confidence level with n-1 degrees of freedom.
Visualizing the Sensing Mechanism and Workflow
To better understand the principles behind these sensors and the process of their evaluation, the following diagrams illustrate a typical signaling pathway for a fluorescent chemosensor and the experimental workflow for determining the limit of detection.
Caption: Generalized signaling pathway for a fluorescent chemosensor.
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in fluorescence-based chemosensing of pesticides - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00364K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Flexible carbon nanotube sensors for nerve agent simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular Detection of a Sub-ppm Nerve Agent Simulant by a Smartphone Tool - PMC [pmc.ncbi.nlm.nih.gov]
A critical review of the applications and limitations of 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
9,10-Bis(diethylphosphonomethyl)anthracene is an organophosphorus compound featuring a central anthracene core functionalized with two diethylphosphonomethyl groups at the 9 and 10 positions. This unique structure positions it as a subject of interest in materials science and synthetic chemistry. This guide provides a critical review of its applications, potential limitations, and a comparative analysis with alternative compounds, supported by available data.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its general properties can be inferred from its chemical structure and data on related compounds.
| Property | Value/Information | Source |
| CAS Number | 60974-92-7 | [1] |
| Molecular Formula | C24H32O6P2 | [1] |
| Molecular Weight | 478.46 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 158-162 °C | [1] |
Applications
The primary applications of this compound and its derivatives lie in organic synthesis and materials science, leveraging the properties of both the anthracene core and the phosphonate groups.
Horner-Wadsworth-Emmons Reagent
The presence of the diethylphosphonomethyl groups strongly indicates its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction is a widely used method in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones. The phosphonate carbanion, generated by deprotonation of the α-carbon, acts as a nucleophile that attacks the carbonyl carbon. The resulting intermediate then eliminates a phosphate ester to form the C=C double bond.[4] The use of a bis-phosphonate like this allows for the synthesis of di-alkenyl anthracene derivatives, which can be valuable building blocks for conjugated polymers and other advanced materials.
Materials for Organic Electronics
Potential in Drug Development
Anthracene-derived compounds have been explored for their potential in drug development, including as anticancer agents. Some anthracene-derived bis-aminophosphonates have shown cytotoxic potential against human tumor cell lines.[6][7] While the cytotoxicity of this compound has not been specifically reported, the presence of phosphonate groups suggests that it could be a subject of interest for such studies. However, it is important to note that the cytotoxicity of phosphonate prodrug metabolites can be a concern.[8]
Limitations
Despite its potential applications, this compound has several limitations that should be considered.
Lack of Specific Performance Data
A significant limitation is the scarcity of published experimental data on the performance of this specific molecule in various applications. For instance, there are no readily available reports on its quantum yield, efficiency in OLED devices, or its reactivity and stereoselectivity in HWE reactions with different substrates. This lack of data makes it challenging to directly compare its performance with other established reagents and materials.
Photostability
Anthracene derivatives can be susceptible to photodegradation, particularly in the presence of oxygen and UV light.[9][10] This can lead to the formation of endoperoxides and other degradation products, which can be detrimental to the performance and lifetime of organic electronic devices. The photostability of this compound has not been specifically documented, but it is a critical factor to consider for applications involving light exposure.
Solubility and Processability
The solubility of anthracene derivatives can be a limiting factor in their processability for applications such as solution-processed OLEDs. While the diethylphosphonomethyl groups may enhance solubility in organic solvents compared to the parent anthracene, detailed solubility data in common solvents is not available.
Potential Cytotoxicity
As with many organic compounds, the potential cytotoxicity of this compound and its byproducts should be carefully evaluated, especially if it is considered for any biological applications. Studies on related phosphonate-containing compounds have shown varied levels of toxicity.[8][11]
Comparison with Alternatives
A comparative analysis with alternative compounds highlights the potential advantages and disadvantages of this compound.
Horner-Wadsworth-Emmons Reagents
Compared to other HWE reagents, such as simple triethyl phosphonoacetate, this compound offers the advantage of introducing a large, rigid, and fluorescent anthracene core into the target molecule in a single step. However, its bulkiness might limit its reactivity with sterically hindered carbonyl compounds.
Organic Electronic Materials
In the context of OLEDs, a vast number of anthracene derivatives have been synthesized and studied. The performance of this compound would need to be compared against well-established blue emitters and host materials. The table below provides a comparative context of photophysical and cytotoxic properties of some related anthracene phosphonates.
| Compound | Application | Key Findings | Reference |
| Anthracene-derived bis-aminophosphonates | Anticancer Agents | Showed antiproliferative activity against human colon carcinoma cells (HT-29) with lower toxicity to normal cells compared to doxorubicin. | [6][7] |
| 9,10-disubstituted anthracenes with phenyl and thiophene groups | Photon Upconversion | Thiophene substitution decreased fluorescence quantum yield. Phenyl-substituted derivatives showed upconversion quantum yields slightly exceeding the benchmark 9,10-diphenylanthracene (DPA). | [5] |
Experimental Protocols
Synthesis of 9,10-Bis(chloromethyl)anthracene
This protocol is adapted from a patented synthesis method.[12][13]
Materials:
-
Anthracene
-
1,3,5-Trioxane or Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dioxane or Acetic Acid
-
Phase Transfer Catalyst (e.g., Hexadecyltrimethylammonium bromide) (optional)
Procedure:
-
In a reaction vessel, combine anthracene and 1,3,5-trioxane (or paraformaldehyde).
-
Add a saturated solution of the chosen solvent (dioxane or acetic acid) and concentrated hydrochloric acid. A phase transfer catalyst can be added at this stage.
-
Stir the mixture vigorously and heat to a gentle reflux.
-
Maintain the reflux for several hours, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with water and then with the reaction solvent.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene.
Conclusion
This compound is a molecule with potential applications in organic synthesis as a specialized Horner-Wadsworth-Emmons reagent and in materials science as a component for fluorescent materials. However, a critical review reveals a significant lack of specific experimental data regarding its performance, limitations, and optimal reaction conditions. While comparisons with related anthracene derivatives provide some insights, further research is needed to fully elucidate its properties and validate its utility in various applications. Researchers and drug development professionals should approach the use of this compound with an understanding of these knowledge gaps and may need to undertake foundational research to establish its performance characteristics for their specific needs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 60974-92-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 10. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
- 13. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
Correlative Analysis of 9,10-Bis(diethylphosphonomethyl)anthracene: A Comparison of Experimental and DFT Computational Studies
A guide for researchers, scientists, and drug development professionals on the synergistic application of experimental techniques and Density Functional Theory (DFT) for the characterization of 9,10-Bis(diethylphosphonomethyl)anthracene.
While direct correlative studies on this compound are not extensively available in published literature, this guide provides a comprehensive framework for such an investigation. By combining experimental data with computational modeling, a deeper understanding of the molecule's structural, spectroscopic, and electronic properties can be achieved. This guide presents a hypothetical comparison based on typical data for analogous 9,10-disubstituted anthracene and diethyl phosphonate compounds, alongside detailed experimental and computational protocols.
Data Presentation: A Comparative Overview
The following tables present a hypothetical yet realistic comparison between expected experimental data and plausible DFT-calculated values for this compound. This serves as a template for how such data would be presented in a correlative study.
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Experimental (FTIR, cm⁻¹) | Plausible DFT Calculated (B3LYP/6-31G(d,p), cm⁻¹) |
| P=O stretch | 1240 - 1260 | 1255 |
| P-O-C (aliphatic) stretch (asym) | 1040 - 1060 | 1050 |
| P-O-C (aliphatic) stretch (sym) | 970 - 990 | 980 |
| Anthracene C-H bend (out-of-plane) | 730 - 770 | 750 |
| Anthracene C=C ring stretch | 1450 - 1600 | 1480, 1550 |
Table 2: Comparison of NMR Chemical Shifts (ppm)
| Nucleus | Expected Experimental (NMR, ppm) | Plausible DFT Calculated (GIAO, ppm) |
| ³¹P | +20 to +25 | +22.5 |
| ¹H (CH₂-P) | 3.5 - 4.0 (d, J(H,P) ≈ 20 Hz) | 3.7 |
| ¹H (O-CH₂) | 4.0 - 4.2 (m) | 4.1 |
| ¹H (CH₃) | 1.2 - 1.4 (t) | 1.3 |
| ¹³C (CH₂-P) | 30 - 35 (d, J(C,P) ≈ 140 Hz) | 32.5 |
| ¹³C (O-CH₂) | 60 - 65 (d, J(C,P) ≈ 6 Hz) | 62.0 |
| ¹³C (CH₃) | 15 - 20 (d, J(C,P) ≈ 6 Hz) | 16.5 |
| ¹³C (Anthracene) | 125 - 135 | 126 - 133 |
Table 3: Comparison of Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography and DFT
| Parameter | Expected Experimental (X-ray) | Plausible DFT Calculated (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | ||
| P=O | 1.45 - 1.48 | 1.47 |
| P-O (ester) | 1.56 - 1.59 | 1.58 |
| P-C | 1.80 - 1.84 | 1.82 |
| C-C (anthracene) | 1.39 - 1.43 | 1.40 - 1.42 |
| Bond Angles (°) | ||
| O=P-O | 115 - 119 | 117.5 |
| O=P-C | 110 - 114 | 112.0 |
| O-P-O | 100 - 104 | 102.5 |
| C-P-C | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A common route to synthesize 9,10-disubstituted anthracenes is through the reaction of a dihaloanthracene with a suitable nucleophile. For the title compound, a plausible synthesis involves the Arbuzov reaction of 9,10-bis(chloromethyl)anthracene with triethyl phosphite.
Materials:
-
9,10-bis(chloromethyl)anthracene
-
Triethyl phosphite
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-bis(chloromethyl)anthracene in anhydrous toluene under an inert atmosphere.
-
Add a stoichiometric excess (typically 2.2 equivalents) of triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as CDCl₃. For ³¹P NMR, 85% H₃PO₄ is used as an external standard.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate. Key vibrational modes to identify include the P=O, P-O-C, and aromatic C-H and C=C stretches.[2][3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, X-ray diffraction provides definitive information on the molecular structure, including bond lengths, bond angles, and crystal packing.[6][7][8]
-
UV-Visible and Fluorescence Spectroscopy: Absorption and emission spectra should be recorded in a suitable solvent (e.g., dichloromethane or acetonitrile) to characterize the electronic transitions of the anthracene core.
DFT Computational Methodology
Computational studies using Density Functional Theory (DFT) provide valuable insights into the electronic structure and properties of the molecule, complementing the experimental data.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
Procedure:
-
Geometry Optimization: The molecular structure of this compound should be optimized in the gas phase. A commonly used functional for such organic molecules is B3LYP, with a basis set like 6-31G(d,p).[9][10] For organophosphorus compounds, larger basis sets like 6-311++G(2d,3p) may provide more accurate results.[10]
-
Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the calculated IR spectrum.
-
NMR Chemical Shift Calculations: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated shifts are then referenced to a standard (e.g., tetramethylsilane for ¹H and ¹³C, and phosphoric acid for ³¹P).
-
Electronic Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) and understand the nature of the electronic transitions.
Mandatory Visualization
Caption: Workflow for a correlative experimental and computational study.
By following this integrated approach, researchers can gain a comprehensive understanding of the structure-property relationships of this compound, facilitating its potential applications in materials science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
A Comparative Guide to Inter-laboratory Validation of Analytical Methods Utilizing 9,10-Bis(diethylphosphonomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The robust and reliable quantification of analytes is a cornerstone of pharmaceutical development and scientific research. Inter-laboratory validation is a critical process to ensure that an analytical method is reproducible and transferable between different laboratories, a fundamental requirement for regulatory submissions and collaborative research. This guide provides a comparative framework for the use of 9,10-Bis(diethylphosphonomethyl)anthracene as a potential candidate for such validation studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60974-92-7 | [1] |
| Molecular Formula | C24H32O6P2 | [1] |
| Molecular Weight | 478.46 g/mol | [1] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | 158-162 °C | [1] |
| Key Structural Features | Anthracene core (fluorescent), two diethylphosphonomethyl groups (polar) | N/A |
Hypothetical Inter-laboratory Validation of an HPLC-FLD Method for this compound
Given the fluorescent nature of the anthracene moiety, a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method would be a highly sensitive and selective approach for the quantification of this compound. The polar phosphonate groups may necessitate specific chromatographic conditions to achieve optimal retention and peak shape.
Proposed Experimental Protocol
1. Objective: To validate a reversed-phase HPLC-FLD method for the quantification of this compound in a simple matrix (e.g., methanol or a placebo formulation) across three different laboratories to assess reproducibility.
2. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate (for mobile phase modification)
-
A common lot of a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm) to be distributed to all participating laboratories.
3. Instrumentation (to be standardized as much as possible across labs):
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 5.0). A starting condition of 30% acetonitrile, ramping up to 90% over 10 minutes, followed by a re-equilibration period, could be a starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation wavelength: ~365 nm, Emission wavelength: ~410 nm (these would be optimized based on the spectral properties of the compound).[3]
5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A minimum of five concentrations, with a correlation coefficient (r²) > 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: Assessed using a minimum of nine determinations over a minimum of three concentration levels, with recovery between 98.0% and 102.0%.
-
Precision:
-
Repeatability (intra-assay precision): The precision under the same operating conditions over a short interval of time. RSD < 2%.
-
Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated between days and between analysts. RSD < 3%.
-
Reproducibility (inter-laboratory precision): The precision between laboratories. RSD < 5%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Hypothetical Inter-laboratory Validation Results
The following tables summarize the expected data from a successful inter-laboratory validation study.
Table 1: Linearity and Range
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 0.1 - 10 | 0.9995 |
| Lab B | 0.1 - 10 | 0.9992 |
| Lab C | 0.1 - 10 | 0.9998 |
Table 2: Accuracy (Recovery %)
| Concentration (µg/mL) | Lab A | Lab B | Lab C |
| 0.5 | 99.5% | 101.2% | 98.9% |
| 5.0 | 100.1% | 99.8% | 100.5% |
| 10.0 | 99.2% | 100.3% | 99.6% |
Table 3: Precision (%RSD)
| Parameter | Lab A | Lab B | Lab C | Overall (Reproducibility) |
| Repeatability | ||||
| 0.5 µg/mL | 1.5% | 1.8% | 1.3% | |
| 5.0 µg/mL | 0.8% | 1.1% | 0.9% | |
| 10.0 µg/mL | 0.5% | 0.7% | 0.6% | |
| Intermediate Precision | 2.1% | 2.5% | 1.9% | |
| Reproducibility | 4.2% |
Table 4: LOD and LOQ
| Parameter | Lab A | Lab B | Lab C |
| LOD (µg/mL) | 0.03 | 0.04 | 0.03 |
| LOQ (µg/mL) | 0.1 | 0.1 | 0.1 |
Comparison with Alternative Validation Approaches
While this compound is a potential candidate, other compounds and methods are commonly used for inter-laboratory validation.
Table 5: Comparison of Potential Compounds for Inter-laboratory Validation
| Compound/Method | Advantages | Disadvantages |
| This compound (Hypothetical) | High sensitivity and selectivity due to fluorescence; unique structure with both polar and non-polar moieties. | Lack of established use and supporting literature; potential for chromatographic challenges due to the polar phosphonate groups. |
| Commonly Used APIs (e.g., Acetaminophen, Ibuprofen) | Readily available; well-characterized analytical methods (typically UV-Vis); extensive literature. | May not be suitable for validating methods for novel chemical entities with different properties; UV-Vis detection can be less selective than fluorescence. |
| Stable Isotope Labeled (SIL) Standards | Ideal for mass spectrometry-based methods; corrects for matrix effects and extraction variability. | Higher cost; not applicable to all detector types (e.g., UV-Vis, FLD). |
| NIST Standard Reference Materials (SRMs) | Certified concentrations and uncertainties; provide traceability. | Can be expensive; may not be available for all analytes or in all matrices. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for an inter-laboratory analytical method validation study.
Logical Relationship of Validation Parameters
Caption: The relationship between key analytical method validation parameters.
While this compound is not yet an established standard for inter-laboratory validation, its unique chemical properties make it an interesting candidate for methods employing fluorescence detection. This guide has provided a comprehensive, albeit hypothetical, framework for how such a validation could be designed and executed. The detailed protocols, data tables, and comparisons with existing alternatives offer a valuable resource for researchers and drug development professionals seeking to establish robust and reproducible analytical methods. Future work should focus on the practical application and validation of analytical methods for this compound to confirm its suitability for these purposes.
References
Cost-effectiveness and commercial availability of 9,10-Bis(diethylphosphonomethyl)anthracene for research purposes
For researchers and professionals in drug development and materials science, the selection of appropriate chemical probes and building blocks is paramount. This guide provides a comprehensive comparison of the cost-effectiveness and commercial availability of 9,10-Bis(diethylphosphonomethyl)anthracene, a fluorescent molecule with potential applications in various research fields, including as a blue emitter in Organic Light-Emitting Diodes (OLEDs). This guide objectively compares its characteristics with a widely used alternative, 9,10-diphenylanthracene (DPA), and provides relevant (though limited for the target compound) experimental data and protocols to inform purchasing and research decisions.
Commercial Availability and Cost
A key consideration for any research chemical is its accessibility and cost. This compound is commercially available from several chemical suppliers. The table below summarizes the availability and indicative pricing from a selection of vendors. It is important to note that prices can fluctuate and are often dependent on the purity and quantity ordered. Researchers are advised to request quotes from suppliers for the most accurate and up-to-date pricing.
Table 1: Commercial Availability and Cost of this compound and 9,10-Diphenylanthracene (DPA)
| Compound | Supplier | Purity | Quantity | Indicative Price (USD) |
| This compound | TCI America | >98.0% (GC) | 1 g | $83.89 |
| 5 g | $425.00 | |||
| Alfa Chemistry | - | - | Request a quote | |
| GenoChem World | - | - | €180.00 - €540.00 | |
| 9,10-Diphenylanthracene (DPA) | Sigma-Aldrich | 97% | 1 g | $82.40 |
| Analytical Standard | 250 mg | $59.47 | ||
| TCI America | >99.0% (GC) | 1 g | $30.00 | |
| Purified by sublimation | 1 g | $164.00 | ||
| Thermo Scientific Chemicals | 98% | 1 g | Sign in for price |
Performance Comparison: A Focus on Blue Emitters in OLEDs
Table 2: Comparison of Photophysical and OLED Performance Data
| Parameter | This compound | 9,10-Diphenylanthracene (DPA) | Other Phosphonate-Substituted Anthracenes |
| Excitation Max (λex) | Data not available | ~373 nm[1] | - |
| Emission Max (λem) | Data not available | ~426 nm[1] | Blue to yellow-green (450-550 nm in DCM)[2] |
| Photoluminescence Quantum Yield (PLQY) | Data not available | ~100% in solution[3] | Up to 95% in solution and solid state[2] |
| External Quantum Efficiency (EQE) in OLEDs | Data not available | 3.94% (in a specific device architecture)[4] | - |
| Luminous Efficiency in OLEDs | Data not available | 5.99 cd/A (in a specific device architecture)[4] | - |
Note: The lack of specific data for this compound highlights a research gap and an opportunity for further investigation into its potential as an OLED emitter. The data for "Other Phosphonate-Substituted Anthracenes" is derived from a study on 10-(diphenylphosphoryl)-anthracenes and should be considered as an indicator of the potential performance of this class of compounds.[2]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound can be conceptualized in a two-step process, starting from anthracene. The first step involves the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene. The second step is a Michaelis-Arbuzov reaction between the chlorinated intermediate and triethyl phosphite.
Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene
This procedure is based on established methods for the chloromethylation of anthracene.
-
Materials: Anthracene, paraformaldehyde, concentrated hydrochloric acid, dioxane.
-
Procedure:
-
In a reaction vessel, prepare a saturated solution of dioxane and concentrated hydrochloric acid.
-
Add anthracene and paraformaldehyde to the solution.
-
Stir the mixture and heat to a gentle reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.
-
Step 2: Synthesis of this compound (Michaelis-Arbuzov Reaction)
This is a standard method for the formation of phosphonates from alkyl halides.[5][6]
-
Materials: 9,10-bis(chloromethyl)anthracene, triethyl phosphite.
-
Procedure:
-
In a reaction flask, dissolve 9,10-bis(chloromethyl)anthracene in an excess of triethyl phosphite.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 120-160 °C.[6]
-
The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution.
-
After the reaction is complete, the excess triethyl phosphite is removed under vacuum.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Visualizing the Synthesis Pathway
The logical flow of the synthesis of this compound can be visualized as a two-step process.
Caption: Synthesis pathway for this compound.
Experimental Workflow for OLED Fabrication and Characterization
For researchers interested in evaluating the performance of this compound as an emitter in an OLED, a typical experimental workflow is outlined below.
Caption: General workflow for OLED fabrication and characterization.
References
- 1. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Blue Organic-Light Emitting Diodes Based on 9,10-Diphenylanthracene End-Capped 5H-Pyrido[3,2-b]lndole Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Unveiling the Specificity of 9,10-Bis(diethylphosphonomethyl)anthracene in Complex Biological Environments: A Comparative Interference Analysis
For researchers, scientists, and professionals in drug development, the quest for highly selective analytical tools is paramount. This guide provides a comprehensive interference study of 9,10-Bis(diethylphosphonomethyl)anthracene, a fluorescent probe with potential applications in real-world sample analysis. Due to the limited direct interference data on this specific compound, this guide leverages comparative data from analogous phosphonate-containing and anthracene-based fluorescent sensors to project its likely performance and provide robust experimental protocols for its evaluation.
The unique structure of this compound, featuring a fluorescent anthracene core and two diethylphosphonomethyl chelating arms, suggests its utility as a sensor for divalent metal ions. The phosphonate groups are known to exhibit a strong affinity for metal ions such as Zinc (Zn²⁺), a ubiquitous and biologically significant cation. However, the complex matrix of biological samples, replete with various metal ions and other endogenous species, presents a significant challenge to accurate and selective detection. Therefore, a thorough understanding of potential interferences is critical for the reliable application of this probe.
Comparative Performance in Metal Ion Detection
To contextualize the potential performance of this compound, we compare it with established fluorescent probes for Zinc, a likely target analyte given the probe's structure. The following table summarizes the selectivity of various fluorescent Zn²⁺ sensors against common interfering metal ions.
| Fluorescent Probe | Target Analyte | Major Interfering Ions | Non-Interfering Ions | Reference |
| This compound (Hypothetical) | Zn²⁺ | Cd²⁺, Cu²⁺ (potential) | Na⁺, K⁺, Ca²⁺, Mg²⁺ (likely) | - |
| Zinpyr-1 | Zn²⁺ | Cd²⁺ (at high concentrations) | Na⁺, K⁺, Ca²⁺, Mg²⁺ | [1][2] |
| FluoZin-3 | Zn²⁺ | Fe²⁺, Co²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺ | |
| Newport Green DCF | Zn²⁺ | Ni²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺ | |
| TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) | Zn²⁺ | Cd²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺ |
Experimental Protocols for Interference Studies
Accurate assessment of a fluorescent probe's selectivity requires rigorous experimental design. The following protocols provide a framework for evaluating the interference profile of this compound in the context of real-world sample analysis.
Protocol 1: Selectivity Screening Against a Panel of Cations
Objective: To determine the fluorescence response of this compound to a wide range of biologically relevant metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO)
-
Stock solutions of various metal chlorides or nitrates (e.g., 10 mM in deionized water): Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Cd²⁺, Hg²⁺, Pb²⁺
-
Biologically relevant buffer (e.g., HEPES, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the buffer.
-
To separate cuvettes containing the probe solution, add a specific concentration of each metal ion stock solution (e.g., to a final concentration of 100 µM).
-
Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each sample at the optimal excitation wavelength for the anthracene fluorophore.
-
Compare the fluorescence intensity of the probe in the presence of each metal ion to the intensity of the probe alone (blank).
Protocol 2: Competitive Binding Assay
Objective: To assess the ability of this compound to selectively detect the target analyte (e.g., Zn²⁺) in the presence of potentially interfering ions.
Materials:
-
Same as Protocol 1, with the addition of a stock solution of the target analyte (e.g., ZnCl₂).
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the buffer.
-
To a cuvette containing the probe solution, add a specific concentration of the target analyte (e.g., to a final concentration that elicits a significant fluorescence response).
-
To this solution, add increasing concentrations of a potentially interfering metal ion (identified from Protocol 1).
-
Measure the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity as a function of the interfering ion concentration to determine the concentration at which interference becomes significant.
Protocol 3: Analysis in a Spiked Biological Matrix
Objective: To evaluate the performance of this compound in a more complex and biologically relevant environment.
Materials:
-
Same as Protocol 1 and 2.
-
Biological matrix (e.g., cell lysate, diluted serum).
Procedure:
-
Prepare the biological matrix by appropriate dilution in the buffer to minimize background fluorescence.
-
Spike the biological matrix with a known concentration of the target analyte (e.g., Zn²⁺).
-
Add the this compound probe to the spiked matrix.
-
Measure the fluorescence emission spectrum.
-
To assess interference, add a known concentration of a potentially interfering ion to the spiked matrix and measure the change in fluorescence.
-
Calculate the recovery of the target analyte in the presence and absence of the interfering ion to quantify the extent of interference.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the logic behind interference studies, the following diagrams are provided.
Caption: Workflow for screening potential interfering ions.
Caption: Logical relationships in a competitive binding assay.
Conclusion
While direct experimental data on the interference profile of this compound is not yet available, this guide provides a robust framework for its evaluation. By comparing its structural features to well-characterized fluorescent probes and by employing the detailed experimental protocols outlined, researchers can systematically assess its selectivity and potential for interference in real-world samples. The provided workflows and logical diagrams serve as valuable tools for designing and interpreting these crucial experiments, ultimately enabling the confident application of this promising fluorescent probe in complex biological and pharmaceutical research.
References
Safety Operating Guide
Safe Disposal of 9,10-Bis(diethylphosphonomethyl)anthracene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety and Hazard Assessment
9,10-Bis(diethylphosphonomethyl)anthracene should be handled with caution due to the combined risks associated with its anthracene and organophosphonate moieties.
-
Anthracene and its derivatives are known to be toxic to aquatic life with long-lasting effects. They are also potential photosensitizers and may have mutagenic or carcinogenic properties.
-
Organophosphorus compounds can be highly toxic and primarily act as inhibitors of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. Exposure can occur through inhalation, ingestion, or skin absorption.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood is essential.
II. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, anthracene.
| Property | This compound | Anthracene |
| CAS Number | 60974-92-7 | 120-12-7 |
| Molecular Formula | C24H32O6P2 | C14H10 |
| Molecular Weight | 478.46 g/mol | 178.23 g/mol |
| Appearance | White to yellow powder/crystal | Colorless solid |
| Melting Point | 158-162 °C | 215-218 °C |
| Aquatic Toxicity | Data not available, but presumed to be high due to the anthracene core. | Very toxic to aquatic life with long-lasting effects. |
III. Disposal Protocol: A Step-by-Step Guide
The recommended disposal procedure involves segregating the waste, potential pre-treatment to hydrolyze the organophosphonate groups, and final disposal through a certified hazardous waste management service.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in a dedicated, properly labeled hazardous waste container.
-
Compatibility: Ensure the container is made of a material compatible with organic and organophosphorus compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Pre-treatment (Optional but Recommended)
To reduce the toxicity of the organophosphonate component, a controlled hydrolysis can be performed. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: Controlled Hydrolysis
-
Prepare a Basic Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
Controlled Addition: Slowly add the solution of this compound (dissolved in a suitable organic solvent if necessary) to the basic solution dropwise with vigorous stirring. The hydrolysis of phosphonate esters is accelerated under basic conditions.
-
Monitor and Neutralize: Monitor the reaction temperature. After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
Final pH Adjustment: Neutralize the resulting solution to a pH between 6 and 8 by the slow addition of a dilute acid (e.g., 1 M HCl).
-
Collect for Disposal: The resulting aqueous solution should be collected in a labeled hazardous waste container for final disposal.
Step 3: Final Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide Information: Provide the waste manifest with all the necessary information about the chemical, including its known hazards (aquatic toxicity, potential organophosphate toxicity).
-
Container Handling: Do not mix this waste with other chemical waste streams unless explicitly approved by your EH&S department. Handle uncleaned, empty containers as you would the product itself.
IV. Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's emergency response team immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
V. Workflow for Proper Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 9,10-Bis(diethylphosphonomethyl)anthracene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 9,10-Bis(diethylphosphonomethyl)anthracene. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | To protect against dust particles and potential chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent direct skin contact, which can cause irritation or sensitization. |
| Lab coat or chemical-resistant coveralls.[1] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for dusts.[1] | To prevent the inhalation of fine dust particles, especially when handling the solid form of the compound. |
Note: The selection of appropriate PPE is contingent upon the specific experimental conditions and the scale of the operation. A thorough risk assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Experimental Workflow:
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, ensure you are wearing the full personal protective equipment detailed in Table 1.
-
Confirm that a chemical spill kit is readily accessible.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling:
-
Post-Handling:
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Contain: Use absorbent materials to contain the spill. Avoid dry sweeping which can generate dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
All waste materials containing this compound, including contaminated labware, absorbent materials, and disposable PPE, must be treated as hazardous waste.[1]
-
Collect all waste in a designated, sealed, and clearly labeled container.[1]
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
